molecular formula C27H21BrFN5O3 B10857848 Canocapavir CAS No. 2137847-19-7

Canocapavir

カタログ番号: B10857848
CAS番号: 2137847-19-7
分子量: 562.4 g/mol
InChIキー: YGPZZDKSASSELG-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Canocapavir (also known as ZM-H1505R) is a novel, orally active small molecule classified as a hepatitis B virus (HBV) core protein allosteric modulator (CpAM) or capsid assembly modulator (CAM-E). It is a promising investigational compound for the study of chronic hepatitis B (CHB) infections. Its primary research value lies in its unique mechanism of action. This compound specifically targets the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc). This binding potently inhibits viral replication by preventing the encapsidation of pregenomic RNA (pgRNA), leading to the formation of cytoplasmic empty capsids devoid of viral genetic material. Furthermore, research indicates that this compound induces a conformational change in the linker region of the core protein, which is believed to contribute to its antiviral activity by inhibiting the secretion and envelopment of viral particles. In a Phase 1b clinical trial involving patients with CHB, this compound demonstrated potent antiviral activity. After 28 days of treatment, mean maximum reductions in HBV DNA from baseline were -2.75 log10 IU/mL and -2.50 log10 IU/mL for the 200 mg and 100 mg dose groups, respectively. The compound was reported to be well-tolerated, with the majority of adverse events being mild or moderate in severity. With the CAS Number 2137847-19-7, this compound has a molecular formula of C27H21BrFN5O3 and a molecular weight of 562.39. It is supplied as a white to off-white solid powder and is soluble in DMSO. This compound is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2137847-19-7

分子式

C27H21BrFN5O3

分子量

562.4 g/mol

IUPAC名

(2R)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m1/s1

InChIキー

YGPZZDKSASSELG-AREMUKBSSA-N

異性体SMILES

C1C(=O)N([C@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

正規SMILES

C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6

製品の起源

United States

Foundational & Exploratory

Canocapavir: An In-Depth Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canocapavir (formerly ZM-H1505R) is a potent, orally bioavailable, novel core protein allosteric modulator (CpAM) for the treatment of chronic hepatitis B virus (HBV) infection. Classified as a capsid assembly modulator-empty (CAM-E), this compound disrupts the normal process of HBV replication by inducing the formation of non-functional, empty viral capsids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antiviral activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Modulation of HBV Capsid Assembly

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), a critical component for viral replication and persistence. The core protein spontaneously assembles into capsids that enclose the viral pregenomic RNA (pgRNA) and the viral polymerase, forming the nucleocapsid. This process is essential for reverse transcription and the generation of new viral particles.

This compound is a novel CAM-E with a pyrazole (B372694) structure that binds to a new site on the HBc protein.[1][2] This binding event allosterically modulates the conformation of HBc dimers, accelerating the kinetics of capsid assembly.[3][4] However, this accelerated assembly occurs prematurely, before the encapsidation of the pgRNA-polymerase complex.[5][6] The resulting viral particles are morphologically normal but are "empty," lacking the genetic material necessary for replication.[1][3] This leads to a significant reduction in the production of infectious virions.[5][7]

Furthermore, this compound has been shown to induce a conformational change in the linker region of the HBc protein, which may interfere with the interaction between HBc and the HBV large surface protein, thereby diminishing the production of empty virions.[3][5]

// Node Definitions HBc_dimers [label="HBc Protein Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; pgRNA_Pol [label="pgRNA-Polymerase\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Normal_Assembly [label="Normal Capsid Assembly", fillcolor="#FFFFFF", fontcolor="#202124"]; Infectious_Virion [label="Infectious HBV Virion\n(Contains pgRNA & DNA)", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accelerated_Assembly [label="Accelerated Assembly\n(pgRNA exclusion)", fillcolor="#FFFFFF", fontcolor="#202124"]; Empty_Capsid [label="Empty, Non-Infectious Capsid\n(Devoid of pgRNA)", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Blocked [label="HBV Replication Blocked", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges HBc_dimers -> Normal_Assembly [color="#4285F4"]; pgRNA_Pol -> Normal_Assembly [color="#4285F4"]; Normal_Assembly -> Infectious_Virion [label="Successful Encapsidation", color="#4285F4"]; this compound -> HBc_dimers [label="Binds to allosteric site", style=dashed, color="#EA4335"]; HBc_dimers -> Accelerated_Assembly [label="this compound-induced", color="#EA4335"]; Accelerated_Assembly -> Empty_Capsid [color="#EA4335"]; Empty_Capsid -> Replication_Blocked [color="#5F6368"]; Infectious_Virion -> Replication_Blocked [style=invis]; } end_dot Caption: this compound allosterically modulates HBc dimers, leading to the formation of empty capsids and blocking HBV replication.

Quantitative Antiviral Activity

This compound has demonstrated potent and pan-genotypic anti-HBV effects in various in vitro and clinical settings.[1]

Table 1: In Vitro Antiviral Efficacy of this compound
ParameterCell LineValueReference
EC50 (HBV DNA reduction)HepAD380.1185 µM[6]
Protein-binding adjusted EC50 -135 ng/mL[1][5][8]
CC50 (Cytotoxicity)HepAD38> 24 µM[6]
Table 2: Clinical Trial (Phase 1b) Antiviral Activity in CHB Patients (28-day treatment)[8][9]
DosageMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)
50 mg -1.54-1.53
100 mg -2.50-2.35
200 mg -2.75-2.34
Placebo -0.47-0.17

Resistance Profile

Mutagenesis analyses have identified that mutations at the dimer-dimer interface of the HBc protein can confer resistance to this compound.[3] Specifically, mutations at residues such as R127 and T128 have been shown to diminish the capsid accumulation effect induced by this compound.[3] The V124A mutation has also been found to be resistant to this compound-triggered capsid accumulation.[3]

Experimental Protocols

Antiviral Activity and Cytotoxicity Assays

Objective: To determine the 50% effective concentration (EC50) for HBV DNA reduction and the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Culture: HepAD38 cells, which replicate HBV in a tetracycline-off manner, are cultured in a suitable medium.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 2 days).[6]

  • DNA Extraction: Capsid-associated HBV DNA is extracted from the treated cells.

  • Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR.[6]

  • Data Analysis: The percentage of HBV DNA inhibition is plotted against the drug concentration to calculate the EC50.

  • Cytotoxicity Assay: A parallel assay, such as an MTT or MTS assay, is performed on the same cell line to determine the CC50.

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture HepAD38 Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Treat with this compound\n(Varying Concentrations)", fillcolor="#FFFFFF", fontcolor="#202124"]; dna_extraction [label="Extract Capsid-Associated\nHBV DNA", fillcolor="#FFFFFF", fontcolor="#202124"]; qpcr [label="Quantify HBV DNA\n(qPCR)", fillcolor="#FFFFFF", fontcolor="#202124"]; ec50_calc [label="Calculate EC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cytotoxicity_assay [label="Perform Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; cc50_calc [label="Calculate CC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> dna_extraction; dna_extraction -> qpcr; qpcr -> ec50_calc; treatment -> cytotoxicity_assay; cytotoxicity_assay -> cc50_calc; } end_dot Caption: A streamlined workflow for determining the in vitro efficacy and toxicity of this compound.

Particle Gel Assay for Capsid Analysis

Objective: To analyze the formation and characteristics of HBV capsids in the presence of this compound.

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed to release intracellular components.

  • Native Agarose (B213101) Gel Electrophoresis: The cell lysates are run on a native agarose gel to separate intact capsids based on their charge and size.

  • Blotting: The separated particles are transferred to a membrane (e.g., nitrocellulose).

  • Immunoblotting: The membrane is probed with an anti-HBc antibody to detect the capsid proteins.

  • Nucleic Acid Detection: A parallel blot can be probed with a DIG-labeled HBV-specific probe to detect capsid-associated nucleic acids.[3]

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_lysis [label="Lyse this compound-Treated Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; electrophoresis [label="Native Agarose Gel Electrophoresis", fillcolor="#FFFFFF", fontcolor="#202124"]; blotting [label="Transfer to Membrane", fillcolor="#FFFFFF", fontcolor="#202124"]; immunoblotting [label="Immunoblotting\n(Anti-HBc Antibody)", fillcolor="#FFFFFF", fontcolor="#202124"]; nucleic_acid_detection [label="Nucleic Acid Hybridization\n(HBV-specific probe)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Analyze Capsid Formation\nand pgRNA Content", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cell_lysis; cell_lysis -> electrophoresis; electrophoresis -> blotting; blotting -> immunoblotting; blotting -> nucleic_acid_detection; immunoblotting -> analysis; nucleic_acid_detection -> analysis; } end_dot Caption: A workflow for the qualitative and quantitative analysis of HBV capsid formation and content.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To investigate the interaction between HBc and other proteins, such as the HBV large surface protein.

Methodology:

  • Cell Lysate Preparation: Prepare lysates from cells expressing the proteins of interest under conditions that preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., HBc).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Conclusion

This compound represents a promising advancement in the treatment of chronic hepatitis B. Its unique mechanism of action as a CAM-E, leading to the formation of empty, non-infectious capsids, provides a novel strategy to inhibit HBV replication. The potent in vitro and clinical antiviral activity, coupled with a favorable safety profile, underscores its potential as a key component of future combination therapies aimed at achieving a functional cure for HBV. Further research into its long-term efficacy, resistance profile, and role in combination regimens is ongoing.

References

Canocapavir (ZM-H1505R): A Technical Overview of its Discovery and Development for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small-molecule inhibitor of the hepatitis B virus (HBV) capsid assembly, currently in late-stage clinical development. It is classified as a core protein allosteric modulator (CpAM) with a distinct pyrazole (B372694) chemical structure. This compound has demonstrated potent antiviral activity across HBV genotypes by inducing the formation of empty, non-infectious capsids, thereby disrupting the viral life cycle. This technical guide provides a comprehensive timeline of its discovery and development, detailed methodologies of key experiments, and a summary of its mechanism of action, preclinical, and clinical data.

Discovery and Development Timeline

This compound was developed by Shanghai Zhimeng Biopharma, Inc. The timeline below outlines the key milestones in its progression from a promising preclinical candidate to a late-stage clinical asset.

Date/YearMilestoneDescription
2018Shanghai Zhimeng Biopharma, Inc. founded.The company was established with a focus on developing innovative drugs for chronic hepatitis B and central nervous system diseases.[1]
Pre-2021Preclinical DevelopmentThis compound (ZM-H1505R) was identified as a novel pyrazole compound and a potent HBV capsid assembly modulator. Preclinical in vitro and in vivo studies demonstrated its ability to effectively inhibit HBV replication.[2]
2021Completion of Phase Ia StudyA first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT04220801) was completed in the United States. The study assessed the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. Oral administration of single doses (25-450 mg) and multiple doses (75-300 mg) was well tolerated.[3][4][5]
May - Nov 2021Phase Ib Study ConductedA randomized, double-blind, placebo-controlled, multiple-dose escalation trial (NCT05470829) was conducted in China in treatment-naive patients with chronic hepatitis B. The study evaluated the antiviral activity, pharmacokinetics, and tolerability of this compound.[6]
March 2022Phase Ib Study Completion AnnouncedZhimeng Biopharma announced the successful completion of the Phase Ib clinical trial.[7]
August 2022Initiation of Phase IIa TrialA multicenter, randomized, double-blind, placebo-controlled Phase IIa trial was initiated in China and Hong Kong (NCT05484466). The study was designed to evaluate the efficacy and safety of this compound in combination with Entecavir (ETV) in patients with chronic hepatitis B who were already on ETV monotherapy.[5][8]
December 2022First Patient Dosed in Phase II TrialZhimeng Biopharma announced the dosing of the first participant in the Phase II study.[5]
May 2023Publication of In-Depth Mechanistic StudyA study was published detailing this compound as a novel capsid assembly modulator that induces a conformational change in the linker region of the HBV core protein.[9]
January 2025Breakthrough Therapy DesignationThis compound received Breakthrough Therapy designation from the Center for Drug Evaluation (CDE) of China's National Medical Products Administration for the treatment of chronic hepatitis B.[1][10]
June 5, 2025Agreement to Initiate Phase 3 TrialZhimeng Biopharma announced that it had reached an agreement with the CDE to initiate a pivotal Phase 3 clinical trial.[1]
August 14, 2025First Patient Dosed in Phase 3 TrialThe first patient was successfully dosed in the multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial in China.[10]

Mechanism of Action

This compound is a Type II or Class E capsid assembly modulator (CAM-E).[11][12] Its mechanism of action involves binding to the HBV core protein (HBc) dimers, which are the building blocks of the viral capsid. This binding allosterically modulates the conformation of HBc, leading to accelerated and aberrant capsid assembly. The resulting capsids are predominantly "empty," lacking the viral pregenomic RNA (pgRNA) and the viral polymerase, which are essential for viral replication. By preventing the encapsidation of pgRNA, this compound effectively halts the production of new infectious virions.[6][9]

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Quantitative Data Summary

Preclinical Antiviral Activity
ParameterValueCell LineNotes
EC50 (HBV DNA) 10 nMHepG2.2.15[2]
12 nMHepG2.117[2]
EC50 (pgRNA encapsidation) 0.1185 µMHepAD38[9]
CC50 (Cytotoxicity) >24 µMHepAD38No significant cytotoxicity observed up to this concentration.[9]
Phase 1b Clinical Trial Data (28-day treatment)
Dose GroupMean Max HBV DNA Decline (log10 IU/mL)Mean Max pgRNA Decline (log10 copies/mL)
50 mg this compound -1.54-1.53
100 mg this compound -2.50-2.35
200 mg this compound -2.75-2.34
Placebo -0.47-0.17
Data from a study in treatment-naive CHB patients.[11][13]
Pharmacokinetic Parameters (Phase 1b)
Dose GroupCtrough relative to protein-binding adjusted EC50 (135 ng/mL) on Day 28Accumulation Rate (Day 1 to 28)Mean t1/2 (hours) after last dose
50 mg this compound 2.7-fold1.26 - 1.9912.1 - 15.6
100 mg this compound 7.0-fold1.26 - 1.9912.1 - 15.6
200 mg this compound 14.6-fold1.26 - 1.9912.1 - 15.6
Data from a study in treatment-naive CHB patients.[11][13]

Experimental Protocols

Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of HBV DNA replication in a cell-based system.

Methodology:

  • Cell Culture: HepAD38 cells, which replicate HBV in a tetracycline-off manner, are cultured in appropriate media.

  • Induction of HBV Replication: HBV replication is induced by withdrawing tetracycline (B611298) from the culture medium.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 2 days).

  • Quantification of HBV DNA: Capsid-associated HBV DNA is quantified by real-time PCR.

  • Data Analysis: The percentage of HBV DNA inhibition is calculated relative to a mock-treated control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[9]

Antiviral_Assay_Workflow cluster_workflow Antiviral Activity Assay Workflow start Seed HepAD38 cells induce Induce HBV replication (remove tetracycline) start->induce treat Treat with serial dilutions of this compound induce->treat incubate Incubate for 2 days treat->incubate lyse Lyse cells and isolate capsid-associated DNA incubate->lyse pcr Quantify HBV DNA by real-time PCR lyse->pcr analyze Calculate % inhibition and determine EC50 pcr->analyze end EC50 Value analyze->end

Caption: Workflow for determining the antiviral activity of this compound.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that reduces cell viability by 50%.

Methodology:

  • Cell Seeding: HepAD38 cells are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with the same serial dilutions of this compound as used in the antiviral assay.

  • Incubation: Cells are incubated for the same duration as the antiviral assay.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[9]

Particle Gel Assay for Capsid Analysis

Objective: To qualitatively and quantitatively assess the effect of this compound on the formation of intracellular HBV capsids and the encapsidation of nucleic acids.

Methodology:

  • Cell Treatment: HepAD38 cells are treated with varying concentrations of this compound for an extended period (e.g., 6 days).

  • Cell Lysis and Sample Preparation: Cells are lysed, and the cytoplasmic extracts are prepared.

  • Native Agarose (B213101) Gel Electrophoresis: The cell lysates are separated on a native agarose gel, which separates intact capsids based on their charge and size.

  • Blotting: The separated particles are transferred to a membrane (e.g., nylon or PVDF).

  • Immunoblotting: The membrane is probed with an anti-HBc antibody to detect capsid proteins. This reveals the quantity and migration pattern of assembled capsids.

  • Hybridization: The same or a parallel membrane is hybridized with a DIG-labeled HBV-specific probe to detect capsid-associated nucleic acids (pgRNA and DNA).

  • Analysis: The results from immunoblotting and hybridization are compared to determine the effect of this compound on capsid formation and pgRNA encapsidation. An increase in the capsid signal (immunoblot) without a corresponding increase in the nucleic acid signal (hybridization) indicates the formation of empty capsids.[9]

Particle_Gel_Assay cluster_assay Particle Gel Assay Workflow start Treat HepAD38 cells with this compound lyse Prepare cytoplasmic lysates start->lyse electrophoresis Native Agarose Gel Electrophoresis lyse->electrophoresis transfer Transfer to membrane electrophoresis->transfer split transfer->split immunoblot Immunoblot with anti-HBc antibody split->immunoblot hybridize Hybridize with HBV-specific probe split->hybridize detect_capsid Detect Capsid Protein immunoblot->detect_capsid detect_na Detect Nucleic Acid hybridize->detect_na analyze Analyze and Compare Signals detect_capsid->analyze detect_na->analyze

Caption: Workflow for the particle gel assay to analyze HBV capsids.

Conclusion

This compound is a promising novel CpAM with a distinct chemical structure and mechanism of action. It has demonstrated potent preclinical antiviral activity and a favorable safety and pharmacokinetic profile in early clinical trials. The data from Phase 1 and the initiation of a Phase 3 trial underscore its potential as a new therapeutic option for patients with chronic hepatitis B, both as a monotherapy and in combination with existing treatments like nucleos(t)ide analogues. The ongoing late-stage clinical development will be crucial in further defining its efficacy and safety in a larger patient population and its role in achieving a functional cure for chronic hepatitis B.

References

Canocapavir: A Technical Deep Dive into a Novel Core Protein Allosteric Modulator for Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canocapavir (formerly ZM-H1505R) is an investigational, orally bioavailable, small-molecule antiviral agent currently under clinical development for the treatment of chronic hepatitis B (CHB). It belongs to a promising class of drugs known as core protein allosteric modulators (CpAMs), also referred to as capsid assembly modulators (CAMs). This compound is distinguished by its novel pyrazole (B372694) chemical structure and its classification as a Type II CpAM (CAM-E), which dictates its specific mechanism of action against the hepatitis B virus (HBV).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its characterization.

Mechanism of Action: Allosteric Modulation of the HBV Core Protein

The HBV core protein (HBc) is a critical multifunctional protein that plays a central role in the viral life cycle. It assembles into icosahedral capsids that are essential for packaging the viral pregenomic RNA (pgRNA) and the viral polymerase, reverse transcription, and transport of the viral genome to the nucleus.[6][7][8]

This compound exerts its antiviral effect by binding to a hydrophobic pocket at the interface between two HBc dimers.[4][9][10] This allosteric binding event induces a conformational change in the core protein, leading to several downstream consequences that disrupt the normal process of viral replication:

  • Acceleration of Aberrant Capsid Assembly: this compound strengthens the interaction between core protein dimers, accelerating the kinetics of capsid assembly.[4] However, this rapid assembly occurs before the encapsidation of the pgRNA-polymerase complex, resulting in the formation of "empty" capsids that are devoid of viral genetic material and are therefore non-infectious.[1][2][4][9]

  • Conformational Change in the HBc Linker Region: Treatment with this compound induces a significant conformational change in the assembled capsids, causing the C-terminal linker region of the HBc protein to be exposed on the capsid exterior.[4][9][11] This altered surface topology is believed to be a key aspect of its distinct antiviral activity.

  • Inhibition of Viral Particle Egress: The conformational changes induced by this compound interfere with the interaction between the core protein and the HBV large surface protein, which is necessary for the envelopment and secretion of viral particles.[4][9][11] This leads to a marked reduction in the production of complete virions and empty subviral particles.[4][9] Furthermore, the egress of non-enveloped "naked" capsids from the cell is also diminished.[9][10][11]

This multi-pronged mechanism effectively halts the HBV replication cycle at the level of capsid assembly and viral particle formation.

Canocapavir_Mechanism_of_Action cluster_Normal_Lifecycle Normal HBV Capsid Assembly cluster_Canocapavir_Effect Action of this compound HBc_dimer HBc Dimers Nucleation Nucleation HBc_dimer->Nucleation pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation pgRNA_Encapsidation pgRNA Encapsidation Nucleation->pgRNA_Encapsidation Assembly Capsid Assembly Mature_Capsid Mature, pgRNA-containing Nucleocapsid Assembly->Mature_Capsid pgRNA_Encapsidation->Assembly Envelopment Envelopment & Virion Egress Mature_Capsid->Envelopment Virion Infectious Virion Envelopment->Virion This compound This compound HBc_dimer2 HBc Dimers This compound->HBc_dimer2 Binds to dimer-dimer interface Accelerated_Assembly Accelerated, Aberrant Capsid Assembly HBc_dimer2->Accelerated_Assembly Empty_Capsid Empty, Non-functional Capsid Accelerated_Assembly->Empty_Capsid Conformational_Change Conformational Change (Linker Exposure) Empty_Capsid->Conformational_Change Inhibited_Egress Inhibited Virion and Naked Capsid Egress Conformational_Change->Inhibited_Egress Interferes with envelopment machinery Antiviral_Assay_Workflow cluster_ec50 EC50 Determination cluster_cc50 CC50 Determination start Seed HepAD38 Cells induce Induce HBV Replication (Remove Tetracycline) start->induce treat Treat with Serial Dilutions of this compound induce->treat lyse Cell Lysis & DNA Isolation treat->lyse mtt Perform MTT Assay treat->mtt qpcr Quantify Capsid-associated HBV DNA via qPCR lyse->qpcr calc_ec50 Calculate EC50 qpcr->calc_ec50 measure Measure Cell Viability mtt->measure calc_cc50 Calculate CC50 measure->calc_cc50

References

The Mechanism of Canocapavir (GLS4): A Technical Guide to HBV Capsid Assembly Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the stability and function of the viral capsid being paramount to its lifecycle. A promising therapeutic avenue involves the direct targeting of the HBV core protein (HBc) to disrupt capsid assembly. Canocapavir (formerly known as GLS4) is a potent, orally bioavailable pyrazole (B372694) derivative that functions as a Core protein Allosteric Modulator (CpAM). This technical guide provides an in-depth examination of the mechanism by which this compound inhibits HBV replication by inducing the formation of non-infectious, empty viral capsids. We will detail its quantitative efficacy, the structural basis of its action, and the experimental protocols used for its characterization.

Introduction to HBV Capsid Assembly and CpAMs

The HBV nucleocapsid, a T=4 icosahedral shell composed of 240 copies of the core protein (HBc), is essential for multiple stages of the viral lifecycle. Its primary functions include the encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase, providing the compartment for reverse transcription, and trafficking the newly synthesized relaxed circular DNA (rcDNA) genome to the nucleus to form or replenish the covalently closed circular DNA (cccDNA) reservoir.

Core protein Allosteric Modulators (CpAMs) are a class of small molecules that bind to HBc and disrupt this lifecycle. They are broadly categorized into two classes:

  • Class I CpAMs (CAM-A): These molecules cause HBc dimers to misassemble into aberrant, non-capsid polymers, leading to their degradation.[1]

  • Class II CpAMs (CAM-E): These molecules accelerate the kinetics of capsid assembly, but this rapid formation precludes the co-packaging of the pgRNA-polymerase complex.[1][2] This results in an accumulation of morphologically intact, but "empty" and therefore non-infectious, capsids.[2][3]

This compound is a novel, mechanistically distinct CpAM that exhibits characteristics of a Class II modulator.[1][2]

This compound: Mechanism of Action

This compound exerts its antiviral effect by binding to a hydrophobic pocket at the interface between HBc dimers.[2][4][5][6] This allosteric binding strengthens the dimer-dimer interaction, acting as a "molecular glue" that accelerates the rate of capsid formation.[1]

The key consequences of this accelerated assembly are:

  • Prevention of pgRNA Encapsidation: The rapid formation of the capsid shell outpaces the encapsidation of the pgRNA-polymerase complex, a necessary step for viral replication. This leads to a significant increase in intracellular empty capsids.[2][4][5]

  • Conformational Change and Impaired Virion Egress: this compound binding induces a conformational change in the capsid structure, specifically exposing the C-terminal linker region of the HBc protein on the capsid exterior.[2][4][5] This altered conformation interferes with the interaction between the capsid and the HBV large surface protein (L-HBsAg), a critical step for envelopment and the production of complete virions.[2][4][5] This results in diminished production of both complete virions and empty, subviral particles.[4][5]

The following diagram illustrates the intervention point of this compound in the HBV lifecycle.

HBV_Lifecycle_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA Transcription Transcription cccDNA->Transcription Host Polymerase pgRNA pgRNA Transcription->pgRNA pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Translation Translation HBc HBc Protein Dimers Translation->HBc Polymerase HBV Polymerase Translation->Polymerase Assembly Normal Capsid Assembly HBc->Assembly Accelerated_Assembly Accelerated Assembly HBc->Accelerated_Assembly Binds to dimer interface pgRNA_Packaging pgRNA-Polymerase Encapsidation Polymerase->pgRNA_Packaging pgRNA_cyto->Translation pgRNA_cyto->pgRNA_Packaging RT Reverse Transcription Assembly->RT Inhibition Inhibition pgRNA_Packaging->Assembly Mature_Capsid Mature Capsid (rcDNA-filled) RT->Mature_Capsid Envelopment Envelopment (ER/Golgi) Mature_Capsid->Envelopment Virion_Release Virion Release Envelopment->Virion_Release This compound This compound This compound->HBc Empty_Capsid Empty Capsid (No pgRNA) Accelerated_Assembly->Empty_Capsid Empty_Capsid->Inhibition Canocapavir_Mechanism cluster_normal Normal Assembly Pathway cluster_drug This compound-Mediated Pathway Cp_dimer1 HBc Dimers Nucleation1 Slow Nucleation & pgRNA Encapsidation Cp_dimer1->Nucleation1 pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation1 Capsid1 Infectious Capsid (T=4 Icosahedron) Nucleation1->Capsid1 Cp_dimer2 HBc Dimers Binding Binds Allosteric Site (Dimer-Dimer Interface) Cp_dimer2->Binding This compound This compound This compound->Binding Conformational_Change Stabilizes Dimer-Dimer Interaction Binding->Conformational_Change Nucleation2 Rapid Assembly Kinetics Conformational_Change->Nucleation2 Accelerates Capsid2 Empty, Non-Infectious Capsid (T=4) Nucleation2->Capsid2 pgRNA excluded Experimental_Workflow Start Start: Novel Compound (this compound) CellAssay 1. Cell-Based Antiviral Assay (e.g., HepAD38) Start->CellAssay MTT 2. Cytotoxicity Assay (e.g., MTT) Start->MTT EC50 Calculate EC₅₀ CellAssay->EC50 NAGE 3. Native Agarose Gel Electrophoresis CellAssay->NAGE Use cell lysates CC50 Calculate CC₅₀ MTT->CC50 TEM 4. Transmission Electron Microscopy (TEM) EC50->TEM Confirm mechanism CC50->TEM Confirm mechanism Capsid_Analysis Analyze Capsid Formation (Immunoblot) NAGE->Capsid_Analysis RNA_Analysis Analyze pgRNA Packaging (Hybridization) NAGE->RNA_Analysis Capsid_Analysis->TEM Confirm mechanism RNA_Analysis->TEM Confirm mechanism Morphology Visualize Capsid Morphology TEM->Morphology Conclusion Conclusion: Class II CpAM - Accelerates empty capsid formation Morphology->Conclusion

References

Preclinical Pharmacology of Canocapavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Canocapavir (formerly ZM-H1505R) is an investigational, orally bioavailable small molecule being developed for the treatment of chronic hepatitis B virus (HBV) infection.[1] It belongs to a class of antiviral agents known as Core protein Allosteric Modulators (CpAMs), specifically classified as a Type II CpAM or Capsid Assembly Modulator-Empty (CAM-E).[2][3][4] Structurally, this compound is a novel pyrazole (B372694) compound, distinguishing it from other CpAMs in development.[1][4] Preclinical studies have demonstrated that this compound is a potent and pan-genotypic inhibitor of HBV replication, acting through a distinct mechanism that disrupts the normal process of viral capsid assembly.[1][2][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its evaluation.

2.0 Mechanism of Action

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle, including nucleocapsid assembly and genome replication.[2][4]

  • Binding and Allosteric Modulation : Computational simulations and mutagenesis data suggest that this compound binds to a hydrophobic pocket at the interface between HBc dimers (the "HAP" pocket).[2] This binding event strengthens the interaction between dimers.[2]

  • Aberrant Capsid Assembly : As a Type II CpAM, this compound does not prevent capsid formation but rather accelerates the kinetics of assembly.[2][5] This rapid assembly process occurs without the necessary packaging of the viral pregenomic RNA (pgRNA) and polymerase, leading to the formation of "empty" capsids.[2][3][6] This action effectively prevents the replication of the viral genome.[6]

  • Induction of Conformational Change : A key differentiator for this compound is its ability to induce a conformational change in the assembled capsid.[2][6] This allosteric effect exposes the C-terminus of the HBc linker region on the capsid's exterior.[2][5]

  • Inhibition of Viral Particle Egress : The exposure of the HBc linker region interferes with the interaction between the core protein and the HBV large surface protein.[6] This disruption results in a marked reduction in the production and secretion of empty, genome-free virions.[2][6] this compound has also been shown to reduce the egress of naked capsids.[5][6]

This dual mechanism—forcing the formation of non-functional empty capsids and inhibiting the egress of viral particles—makes this compound a mechanistically distinct antiviral agent.[2]

Caption: this compound binds to the HBc dimer interface, leading to empty capsids and inhibiting egress.

3.0 In Vitro Pharmacology

Antiviral Activity

This compound demonstrates potent antiviral activity against HBV replication in various cell-based assays.[1] It is effective against all major HBV genotypes tested.[1]

Parameter Cell Line / System Value Reference
EC50 HepG2.2.15 Cells10 nM[1][7]
EC50 Primary Human Hepatocytes (PHH)12 nM[1]
Protein-Adjusted EC50 (Used for clinical dose comparison)135 ng/mL[3][4][8]

Cytotoxicity

Preclinical assessments indicate a favorable safety profile for this compound, with low potential for cellular toxicity in vitro.

Parameter Cell Line Value Reference
Cytotoxicity HepG2 CellsLow cytotoxicity observed[5]

Note: While an MTT assay was performed, a specific CC50 value is not reported in the cited literature. The selectivity index is therefore expected to be high.

Resistance Profile

In vitro studies have identified specific mutations in the HBV core protein that can confer reduced susceptibility to this compound. These mutations are primarily located at the dimer-dimer interface.[2]

HBc Mutation Effect Reference
V124A Resistant to this compound-induced capsid accumulation.[2][5]
R127L Confers resistance to the capsid accumulation effect.[2]
T128I Diminishes the formation of capsids in the presence of this compound.[2]
P25S Pre-existing mutation in a clinical subject who did not respond to treatment.[3]

Interestingly, while the V124A mutant was resistant to capsid accumulation, this compound could still reduce the level of capsid-associated HBV DNA.[2]

Key Experimental Protocols

In Vitro Antiviral Potency Assay (HepAD38 Model)

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Culture : HepAD38 cells, which have a tetracycline-off inducible HBV replicon, are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.[5]

  • Induction of HBV Replication : To induce HBc expression and viral replication, tetracycline (B611298) is withdrawn from the culture medium.[5]

  • Compound Treatment : Immediately after tetracycline withdrawal, cells are treated with serial dilutions of this compound or a vehicle control.[2][5] The cells are incubated for a period of 2 to 6 days.[2]

  • Analysis of Intracellular HBV :

    • DNA Extraction : Cells are lysed, and intracellular capsids are isolated. Capsid-associated HBV DNA is extracted and quantified using real-time PCR to determine the extent of replication inhibition.[2][5]

    • Capsid Analysis (Particle Gel Assay) : Intracellular capsids are separated by native agarose (B213101) gel electrophoresis.[2] The gel is then transferred to a membrane for immunoblotting using an anti-HBc monoclonal antibody to visualize capsids.[2] A parallel analysis using a DIG-labeled HBV-specific probe is performed to detect capsid-associated nucleic acids.[2]

  • Data Analysis : The dose-response curve is plotted, and the EC50 value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to the mock-treated control.[2]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the general cytotoxicity of the compound.

  • Cell Seeding : HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.[5]

  • Compound Treatment : Cells are treated with the same concentrations of this compound used in the antiviral assay and incubated for a duration matching the efficacy experiment.[5]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance is measured on a plate reader at a specific wavelength.

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is calculated.

In_Vitro_Workflow In Vitro Antiviral Assay Workflow cluster_analysis Analytical Endpoints start Start seed_cells Seed HepAD38 Cells in Culture Plates start->seed_cells induce_hbv Withdraw Tetracycline to Induce HBV Replication seed_cells->induce_hbv treat_cells Treat Cells with Serial Dilutions of this compound induce_hbv->treat_cells incubate Incubate for 2-6 Days treat_cells->incubate harvest_analyze Harvest Cells & Supernatant for Analysis incubate->harvest_analyze qpcr Real-Time PCR (Capsid DNA) harvest_analyze->qpcr particle_gel Particle Gel Assay (Capsid Integrity & NA content) harvest_analyze->particle_gel southern_blot Southern Blot (Replicative Intermediates) harvest_analyze->southern_blot end End qpcr->end particle_gel->end southern_blot->end

Caption: Workflow for determining the in vitro antiviral activity and mechanism of this compound.

4.0 In Vivo Pharmacology

Preclinical Efficacy

Preclinical studies demonstrated that this compound effectively inhibited HBV replication in in vivo models, supporting its progression into clinical development.[1][7] Specific quantitative efficacy data from these animal models are not detailed in the reviewed literature.

Preclinical Safety and Toxicology

This compound was evaluated in animal toxicity studies to establish its safety profile prior to first-in-human trials. The compound was well-tolerated following oral administration.[1][7]

Parameter Species Dose(s) Result Reference
General Tolerability Sprague Dawley (SD) Rat100, 300, 1000 mg/kgWell-tolerated, no mortality or treatment-related adverse effects.[1]
General Tolerability Beagle Dog100, 300, 1000 mg/kgWell-tolerated, no mortality or treatment-related adverse effects.[1]
NOAEL Sprague Dawley (SD) Rat1000 mg/kg/dayNo adverse effects observed at this dose.[1]
NOAEL Beagle Dog300 mg/kg/dayNo adverse effects observed at this dose.[1]

*NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Animal Toxicity Study Design
  • Species Selection : Studies were conducted in two species, the Sprague Dawley rat and the Beagle dog, as is standard for preclinical toxicology.[1]

  • Dose Administration : this compound was administered orally once daily.[1]

  • Dose Groups : Multiple dose groups were used, including low, mid, and high doses (100, 300, and 1000 mg/kg), along with a control group.[1]

  • Monitoring : Animals were monitored for treatment-related mortality, clinical signs of toxicity, changes in body weight, and other relevant parameters.

The preclinical data for this compound characterize it as a potent HBV capsid assembly modulator with a novel pyrazole structure.[1] Its unique dual mechanism of action, which involves both the promotion of non-functional empty capsid formation and the inhibition of viral particle egress via an allosteric effect, distinguishes it from other CpAMs.[2][6] this compound exhibits potent, pan-genotypic antiviral activity in vitro at nanomolar concentrations and has demonstrated a favorable safety profile in preclinical toxicology studies.[1][2] These robust preclinical findings have supported the successful advancement of this compound into clinical trials for the treatment of chronic hepatitis B.[2][6]

References

Canocapavir's Effect on HBV pgRNA Encapsidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) replication.[1] It belongs to the class of core protein allosteric modulators (CpAMs), specifically classified as a Type II or Class E (CAM-E) modulator.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its profound effect on the encapsidation of HBV pregenomic RNA (pgRNA). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Target: The HBV Core Protein

The hepatitis B virus core protein (HBc) is a critical structural and functional component of the virus, playing a central role in multiple stages of the HBV lifecycle.[3][4] HBc monomers assemble into dimers, which then self-assemble to form an icosahedral nucleocapsid.[5] This capsid is essential for the encapsidation of the viral pgRNA and the viral polymerase (Pol).[6] Inside the newly formed nucleocapsid, reverse transcription of pgRNA into relaxed circular DNA (rcDNA) occurs.[5] The mature nucleocapsid is then enveloped and secreted as a new virion.[5]

This compound is a pyrazole (B372694) derivative that acts as a CpAM.[2] CpAMs are a promising class of direct-acting antivirals that bind to a hydrophobic pocket at the interface of HBc dimers, allosterically modulating their conformation and assembly kinetics.[3] this compound, as a Type II CpAM, accelerates the kinetics of capsid assembly to such a degree that the pgRNA-Pol complex is excluded, leading to the formation of empty, non-infectious capsids.[2]

Mechanism of Action: Inhibition of pgRNA Encapsidation

This compound's primary mechanism of action is the disruption of pgRNA encapsidation through the acceleration of capsid assembly.[2][7] This process can be broken down into several key steps:

  • Binding to HBc Dimers: this compound binds to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein.[3][7]

  • Allosteric Modulation: This binding induces a conformational change in the HBc dimers, promoting a state that is highly favorable for assembly.[4]

  • Accelerated Assembly: The allosteric modulation significantly increases the rate of capsid formation.[6]

  • pgRNA Exclusion: The rapid assembly kinetics outpace the normal process of pgRNA-Pol complex incorporation, resulting in the formation of morphologically intact but empty capsids.[2]

  • Inhibition of Viral Replication: By preventing pgRNA encapsidation, this compound effectively halts the reverse transcription step and the production of new viral DNA, thereby potently inhibiting HBV replication.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Canocapavir_Mechanism_of_Action cluster_0 Normal HBV Capsid Assembly cluster_1 Action of this compound HBc_dimer HBc Dimers Nucleation Nucleation HBc_dimer->Nucleation pgRNA_Pol pgRNA-Pol Complex pgRNA_Pol->Nucleation Elongation Elongation Nucleation->Elongation Mature_Capsid Mature pgRNA-containing Capsid Elongation->Mature_Capsid Reverse_Transcription Reverse Transcription Mature_Capsid->Reverse_Transcription rcDNA rcDNA Reverse_Transcription->rcDNA This compound This compound HBc_dimer_Cano HBc Dimers This compound->HBc_dimer_Cano Accelerated_Assembly Accelerated Assembly HBc_dimer_Cano->Accelerated_Assembly Empty_Capsid Empty Capsid Accelerated_Assembly->Empty_Capsid No_pgRNA No pgRNA Encapsidation Empty_Capsid->No_pgRNA

Mechanism of this compound Action.

Quantitative Data on this compound's Antiviral Activity

A Phase 1b clinical trial in treatment-naïve chronic hepatitis B (CHB) patients demonstrated the potent antiviral activity of this compound (ZM-H1505R).[1][8] The following tables summarize the key findings from this study after 28 days of treatment.

Table 1: Mean Maximal Reduction in HBV DNA from Baseline [1][8]

This compound DoseMean Maximal Reduction (log10 IU/mL)
50 mg-1.54
100 mg-2.50
200 mg-2.75
Placebo-0.47

Table 2: Mean Maximal Reduction in HBV pgRNA from Baseline [1][8]

This compound DoseMean Maximal Reduction (log10 copies/mL)
50 mg-1.53
100 mg-2.35
200 mg-2.34
Placebo-0.17

These data clearly indicate a dose-dependent reduction in both HBV DNA and pgRNA, confirming the on-target effect of this compound in preventing pgRNA encapsidation and subsequent viral replication.

Experimental Protocols

This section details the key experimental methodologies used to characterize the effect of this compound on HBV pgRNA encapsidation.

Quantification of Capsid-Associated HBV DNA and pgRNA by Real-Time PCR

This protocol is essential for quantifying the amount of viral nucleic acid within intact capsids, providing a direct measure of encapsidation.

Experimental Workflow Diagram

qPCR_Workflow start HBV-replicating cells treated with this compound cell_lysis Cell Lysis (e.g., NP40 buffer) start->cell_lysis nuclease_treatment Nuclease Treatment (DNase I and RNase A) to remove non-encapsidated nucleic acids cell_lysis->nuclease_treatment capsid_precipitation Capsid Precipitation (e.g., PEG precipitation) nuclease_treatment->capsid_precipitation nucleic_acid_extraction Nucleic Acid Extraction from capsids (e.g., Phenol-Chloroform) capsid_precipitation->nucleic_acid_extraction rt_step Reverse Transcription (for pgRNA analysis) nucleic_acid_extraction->rt_step for pgRNA qpcr Quantitative PCR (qPCR) with HBV-specific primers and probe nucleic_acid_extraction->qpcr for DNA rt_step->qpcr data_analysis Data Analysis (Quantification of capsid-associated HBV DNA and pgRNA) qpcr->data_analysis end Results data_analysis->end

Workflow for quantifying capsid-associated nucleic acids.

Detailed Methodology:

  • Cell Culture and Treatment: HBV-replicating cell lines (e.g., HepG2.2.15 or HepAD38) are cultured and treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).[9]

  • Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors) to release cytoplasmic contents while keeping the viral capsids intact.[10]

  • Nuclease Digestion: The cell lysate is treated with DNase I and RNase A to degrade any non-encapsidated DNA and RNA.[10] This step is crucial to ensure that only nucleic acids protected within the capsid are quantified.

  • Capsid Precipitation: Intact nucleocapsids are precipitated from the clarified lysate, often using polyethylene (B3416737) glycol (PEG) precipitation (e.g., 8.5% PEG 8000, 0.2 M NaCl).[10]

  • Nucleic Acid Extraction: The precipitated capsids are resuspended, and the encapsidated nucleic acids (pgRNA and rcDNA) are extracted using standard methods such as phenol-chloroform extraction or commercial kits.[10][11]

  • Reverse Transcription (for pgRNA): For the quantification of pgRNA, the extracted nucleic acid is subjected to reverse transcription using an HBV-specific primer to generate complementary DNA (cDNA).[10]

  • Real-Time PCR (qPCR): The extracted DNA or the cDNA from the reverse transcription step is then used as a template for qPCR with primers and a fluorescently labeled probe specific to a conserved region of the HBV genome.[11][12][13] A standard curve with known quantities of HBV DNA is run in parallel to allow for absolute quantification.[12]

  • Data Analysis: The cycle threshold (Ct) values are used to determine the copy number of HBV DNA or pgRNA in each sample by interpolating from the standard curve.[13] The results are typically normalized to the total protein concentration of the initial cell lysate.

Analysis of HBV Capsid Assembly and pgRNA Packaging by Native Agarose (B213101) Gel Electrophoresis

This technique allows for the separation of intact viral capsids from unassembled HBc proteins and can be used to assess both the quantity of assembled capsids and their pgRNA content.[6][14]

Detailed Methodology:

  • Sample Preparation: Cell lysates from this compound-treated and control cells are prepared as described in section 4.1, step 2.

  • Native Agarose Gel Electrophoresis: The lysates are resolved on a native agarose gel (e.g., 1% agarose in Tris-acetate-EDTA buffer).[14] The native conditions preserve the structure of the viral capsids.

  • Membrane Transfer: The separated proteins and capsids are transferred from the gel to a nitrocellulose or PVDF membrane.[14]

  • Detection of Capsids (Western Blot): The membrane is probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[14] This allows for the visualization of both assembled capsids and free HBc protein.

  • Detection of Encapsidated pgRNA (Northern Blot Hybridization): The same membrane can be stripped and re-probed, or a parallel blot can be used, for the detection of pgRNA. The membrane is hybridized with a radiolabeled or digoxigenin-labeled antisense RNA probe specific for HBV pgRNA.[14] The signal is then detected by autoradiography or an appropriate antibody-based detection method. A strong signal in the capsid band indicates successful pgRNA packaging, while a weak or absent signal, despite the presence of capsids, indicates the formation of empty capsids.[14]

Assessment of this compound Resistance Mutations

Identifying potential resistance mutations is a critical step in the development of any antiviral agent.

Experimental Workflow Diagram

Resistance_Mutation_Workflow start HBV-replicating cells cultured with increasing concentrations of this compound over time viral_dna_extraction Extraction of viral DNA start->viral_dna_extraction pcr_amplification PCR amplification of the HBc gene viral_dna_extraction->pcr_amplification sequencing Sanger or Next-Generation Sequencing of the PCR product pcr_amplification->sequencing sequence_analysis Sequence analysis to identify mutations in the HBc gene sequencing->sequence_analysis site_directed_mutagenesis Site-directed mutagenesis to introduce identified mutations into a wild-type HBV replicon sequence_analysis->site_directed_mutagenesis phenotypic_assay Phenotypic assay to confirm resistance by testing the antiviral activity of this compound against the mutant virus site_directed_mutagenesis->phenotypic_assay end Confirmation of resistance mutation phenotypic_assay->end

Workflow for identifying and confirming resistance mutations.

Detailed Methodology:

  • In Vitro Resistance Selection: HBV-replicating cells are cultured in the presence of escalating concentrations of this compound over an extended period to select for resistant viral populations.[15]

  • Genotypic Analysis: Viral DNA is extracted from the culture supernatant or infected cells. The HBc gene is then amplified by PCR and sequenced (either by Sanger sequencing or next-generation sequencing) to identify mutations that are not present in the wild-type virus.[15][16]

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type HBV replicon plasmid using site-directed mutagenesis.[17] The resulting mutant virus is then tested for its susceptibility to this compound in a cell-based antiviral assay to confirm a resistant phenotype (i.e., a higher EC50 value compared to the wild-type virus).[17]

Conclusion

This compound is a potent, mechanistically distinct inhibitor of HBV replication that targets the viral core protein. By allosterically modulating HBc and accelerating capsid assembly, this compound effectively prevents the encapsidation of pgRNA, a critical step in the viral lifecycle. The preclinical and clinical data gathered to date demonstrate its significant antiviral activity, highlighting its potential as a key component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CpAMs.

References

An In-depth Technical Guide to the Pyrazole Structure of Canocapavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canocapavir (also known as ZM-H1505R) is a novel, orally bioavailable antiviral agent under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It belongs to a class of drugs known as core protein allosteric modulators (CpAMs), which represent a promising therapeutic strategy targeting a critical step in the HBV life cycle.[3][4] The core of this compound's chemical architecture features a pyrazole (B372694) moiety, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. This pyrazole structure is integral to its mechanism of action as a capsid assembly modulator.[1][4][5] This technical guide provides a detailed examination of the pyrazole structure of this compound, its role in the drug's mechanism of action, and the available quantitative and experimental data.

Chemical Structure and Physicochemical Properties

This compound is a novel pyrazole compound with the chemical formula C27H21BrFN5O3.[5] It is chemically distinct from other classes of HBV capsid assembly modulators, such as heteroaryldihydropyrimidines (CAM-A) and sulfamoylbenzamides (CAM-E).[4][5]

Below is a 2D representation of the this compound structure, highlighting the central pyrazole ring.

Canocapavir_Structure cluster_legend This compound (ZM-H1505R) C27H21BrFN5O3 Molecular Formula: C₂₇H₂₁BrFN₅O₃ node_structure node_structure

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₇H₂₁BrFN₅O₃[5]
CAS Number 2137847-19-7[5]
Alias ZM-H1505R[1][2]
Class Pyrazole derivative, HBV Core Protein Allosteric Modulator (CpAM), Capsid Assembly Modulator-Empty (CAM-E)[4][5]

Mechanism of Action: The Role of the Pyrazole Core

This compound exerts its antiviral effect by targeting the HBV core protein (HBc), which is essential for the assembly of the viral capsid.[3][4] Specifically, it functions as a type II or CAM-E (Capsid Assembly Modulator-Empty), promoting the formation of non-infectious, empty viral capsids.[6]

The pyrazole core of this compound plays a crucial role in its binding to a hydrophobic pocket on the HBc dimer-dimer interface, known as the HAP pocket.[3] This interaction induces a conformational change in the HBc protein, which in turn accelerates the kinetics of capsid assembly.[7] However, this rapid assembly occurs without the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, leading to the formation of empty capsids.[1][6] These empty capsids are unable to support viral replication, thus disrupting the HBV life cycle.[4]

A computational docking study using the HBV core protein structure (PDB ID: 6J10) has provided insights into the binding mode of this compound within the HAP pocket.[3]

Canocapavir_Mechanism_of_Action cluster_HBV_Lifecycle Normal HBV Capsid Assembly cluster_Canocapavir_Action Action of this compound HBc_Dimers HBc Dimers pgRNA_Pol pgRNA-Polymerase Complex HBc_Dimers_2 HBc Dimers Nucleocapsid pgRNA-containing Nucleocapsid pgRNA_Pol->Nucleocapsid Encapsidation Virion_Assembly Virion Assembly & Egress Nucleocapsid->Virion_Assembly This compound This compound This compound->HBc_Dimers_2 Binds to HAP Pocket Empty_Capsid Empty Capsid Empty_Capsid->Inhibition Inhibition of Viral Replication HBc_Dimers_2->Empty_Capsid Accelerated Assembly

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the antiviral activity and pharmacokinetics of this compound.

Table 2: In Vitro Antiviral Activity of this compound

ParameterCell LineValue (nM)Reference(s)
EC₅₀ HepG2.2.1510[8]
EC₅₀ HepAD38118.5[9]

Table 3: Pharmacokinetic Parameters of this compound in Humans (Multiple Ascending Dose Study)

DoseCmax (ng/mL)AUC (ng*h/mL)Trough Concentration (ng/mL)Accumulation RateReference(s)
50 mg ---1.26 - 1.99[1]
100 mg ---1.26 - 1.99[1]
200 mg ---1.26 - 1.99[1]

Note: Specific Cmax and AUC values for each dose in the multiple-dose study were not explicitly provided in the cited sources.

Experimental Protocols

Detailed experimental protocols for the synthesis and structural elucidation of this compound are not publicly available at the time of this writing. However, based on the available literature for similar compounds and the biological characterization of this compound, the following general methodologies are likely to have been employed.

Synthesis of the Pyrazole Core

The synthesis of substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For a complex molecule like this compound, a multi-step synthesis would be required, likely involving the formation of a key pyrazole intermediate followed by the addition of the other substituents.

Pyrazole_Synthesis_Workflow Start Starting Materials (e.g., Substituted Hydrazine, Dicarbonyl Compound) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization to form Pyrazole Ring Condensation->Cyclization Intermediate Key Pyrazole Intermediate Cyclization->Intermediate Functionalization Further Functionalization Intermediate->Functionalization This compound This compound Functionalization->this compound

Caption: General workflow for pyrazole synthesis.

Structural Elucidation

The definitive structure of a novel small molecule like this compound is typically determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish through-bond correlations and confirm the assembly of the different structural fragments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

  • X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide the most definitive three-dimensional structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. As of now, no public crystallographic data for this compound is available.

In Vitro Antiviral Activity Assays

The antiviral activity of this compound was assessed in HBV-producing cell lines such as HepG2.2.15 and HepAD38.[8][9] A general workflow for such an assay is as follows:

Antiviral_Assay_Workflow Cell_Culture Culture HBV-producing cells (e.g., HepG2.2.15) Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Quantification Quantify HBV DNA or pgRNA levels (e.g., by qPCR) Incubation->Quantification Analysis Determine EC₅₀ value Quantification->Analysis

Caption: Workflow for in vitro antiviral assay.

Conclusion

This compound is a promising novel antiviral agent for the treatment of chronic hepatitis B, distinguished by its unique pyrazole-based structure. This pyrazole core is fundamental to its mechanism of action as a core protein allosteric modulator, which leads to the formation of non-infectious empty viral capsids. While detailed experimental protocols for its synthesis and structural elucidation are not yet in the public domain, the available data on its biological activity and mechanism of action highlight the therapeutic potential of targeting the HBV core protein with pyrazole-containing small molecules. Further research and publication of more in-depth chemical and structural data will be invaluable for the scientific and drug development communities.

References

Canocapavir's Binding Site on the HBV Core Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (formerly known as ZM-H1505R) is a novel, orally bioavailable pyrazole-based core protein allosteric modulator (CpAM) for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a Type II CpAM, this compound disrupts the normal process of viral capsid assembly.[1] It accelerates the formation of empty capsids, which are devoid of the viral pregenomic RNA (pgRNA) and polymerase, thereby inhibiting viral replication.[1][3] This technical guide provides a detailed overview of the binding site of this compound on the HBV core protein (HBc), summarizing key quantitative data, experimental methodologies, and the molecular interactions that underpin its mechanism of action.

This compound's Binding Site and Mechanism of Action

This compound targets a hydrophobic pocket located at the interface between two HBc dimers, a site commonly referred to as the HAP (heteroaryldihydropyrimidine) pocket.[1][4] This binding strengthens the interaction between core protein dimers, leading to an acceleration of capsid assembly.[1] However, this rapid assembly process is aberrant, resulting in the formation of non-functional, empty capsids.[1] This ultimately prevents the encapsidation of the viral pgRNA and polymerase, a critical step for HBV replication.[1][2] Furthermore, this compound has been shown to induce a conformational change in the HBc linker region, which becomes exposed on the exterior of the capsid.[1] This allosteric effect may interfere with other viral processes, such as the interaction between the core protein and the large HBV surface protein, leading to a reduction in the production of empty virions.[1][2]

Visualization of this compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound.

Canocapavir_Mechanism_of_Action cluster_Normal_Assembly Normal HBV Capsid Assembly cluster_Canocapavir_Action Action of this compound HBc_dimer HBc Dimers Nucleocapsid pgRNA-containing Nucleocapsid HBc_dimer->Nucleocapsid Self-assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleocapsid Encapsidation Viral Replication Viral Replication Nucleocapsid->Viral Replication This compound This compound HBc_dimer_this compound This compound-bound HBc Dimer This compound->HBc_dimer_this compound Binds to HAP pocket Empty_Capsid Empty Capsid HBc_dimer_this compound->Empty_Capsid Accelerated, aberrant assembly Inhibition of\nViral Replication Inhibition of Viral Replication Empty_Capsid->Inhibition of\nViral Replication

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's antiviral activity. Direct biophysical binding affinity data, such as a dissociation constant (Kd) from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are not publicly available in the reviewed literature.

Table 1: Antiviral Activity of this compound
ParameterCell LineValueReference
EC50 (HBV Replication) HepAD380.1185 µM[1]
Protein-binding Adjusted EC50 (HBV DNA) N/A135 ng/mL[3]
CC50 (Cytotoxicity) HepAD38> 24 µM[1]
Table 2: Clinical Pharmacokinetics of this compound (28-day treatment in CHB patients)
DoseMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)Reference
50 mg-1.54-1.53[3]
100 mg-2.50-2.35[3]
200 mg-2.75-2.34[3]
Placebo-0.47-0.17[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and activity of this compound.

Molecular Docking of this compound to the HBV Core Protein

Molecular docking simulations have been instrumental in identifying the binding site of this compound.[1]

  • Protein Structure Preparation: The crystal structure of the HBV core protein (e.g., PDB ID: 6J10) is used as the receptor. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules and other non-essential ligands.[1][4]

  • Ligand Preparation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure. The ligand's energy is minimized to obtain a stable conformation.[1][4]

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations. The prepared HBc protein is set as the rigid receptor, and this compound is treated as a flexible ligand. A grid box is defined to encompass the HAP pocket at the dimer-dimer interface.[1][4]

  • Analysis: The docking results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the HAP pocket.[1]

Molecular_Docking_Workflow PDB_Structure HBV Core Protein Structure (e.g., PDB: 6J10) Prepare_Protein Prepare Protein (add hydrogens, remove water) PDB_Structure->Prepare_Protein Canocapavir_Structure This compound 3D Structure Prepare_Ligand Prepare Ligand (energy minimization) Canocapavir_Structure->Prepare_Ligand Docking_Software Docking Simulation (e.g., AutoDock Vina) Prepare_Protein->Docking_Software Prepare_Ligand->Docking_Software Analysis Analyze Binding Energy and Interactions Docking_Software->Analysis

Workflow for Molecular Docking of this compound.

Native Agarose (B213101) Gel Electrophoresis for Capsid Analysis

This technique is used to assess the effect of this compound on HBV capsid assembly.[1][5]

  • Cell Lysis: HBV-producing cells (e.g., HepG2, HepAD38) are treated with this compound or a vehicle control. The cells are then lysed using a non-denaturing lysis buffer to preserve the integrity of the capsids.[1]

  • Sample Preparation: Cell lysates are clarified by centrifugation to remove cellular debris. The supernatant containing the capsids is mixed with a native gel loading buffer.[6]

  • Electrophoresis: Samples are loaded onto a native agarose gel (e.g., 1% agarose) and subjected to electrophoresis. The capsids migrate through the gel based on their size and charge.[1][6]

  • Transfer and Immunoblotting: The separated capsids are transferred from the gel to a nitrocellulose or PVDF membrane. The membrane is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme for chemiluminescent detection.[1][6]

  • Analysis: The presence and mobility of the capsids are visualized. This compound treatment typically results in an increased intensity of the capsid band, indicating an accumulation of empty capsids.[1]

Quantification of Capsid-Associated HBV DNA by Real-Time PCR

This method quantifies the amount of viral DNA within the capsids, providing a measure of viral replication.[1][7]

  • Capsid Isolation: Capsids are isolated from the cytoplasmic lysates of treated and untreated cells. This can be done by methods such as polyethylene (B3416737) glycol (PEG) precipitation followed by nuclease treatment to remove extra-capsid DNA.[7]

  • DNA Extraction: The viral DNA is released from the isolated capsids by treatment with proteinase K and a detergent (e.g., SDS) to digest the capsid proteins. The DNA is then purified.[7]

  • Real-Time PCR (qPCR): The purified DNA is used as a template in a qPCR reaction with primers and a probe specific for a conserved region of the HBV genome.[8]

  • Quantification: The amount of HBV DNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve generated from a known quantity of HBV DNA.[8]

HBV_DNA_Quantification_Workflow Cell_Lysate Cell Lysate from This compound-treated cells Capsid_Isolation Isolate Capsids (e.g., PEG precipitation) Cell_Lysate->Capsid_Isolation DNA_Extraction Extract DNA from Capsids (Proteinase K/SDS) Capsid_Isolation->DNA_Extraction qPCR Real-Time PCR with HBV-specific primers/probe DNA_Extraction->qPCR Quantification Quantify HBV DNA against a standard curve qPCR->Quantification

Workflow for Quantifying Capsid-Associated HBV DNA.

Site-Directed Mutagenesis for Resistance Analysis

Site-directed mutagenesis is employed to identify amino acid residues in the HBc protein that are critical for this compound's activity and to study potential resistance mechanisms.[1]

  • Plasmid Template: A plasmid containing the HBV genome or the HBc gene is used as a template.

  • Primer Design: Primers are designed to introduce specific point mutations in the codons of amino acid residues within or near the HAP pocket.

  • PCR Mutagenesis: A PCR reaction is performed using the template plasmid and the mutagenic primers to generate a mutated plasmid.

  • Template Removal: The original, non-mutated template DNA is removed by digestion with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid) but not the newly synthesized, unmethylated PCR product.

  • Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The sequence of the mutated plasmid is then confirmed by DNA sequencing.

  • Functional Assays: The mutated HBc is expressed in cells, and the effect of this compound on capsid assembly and viral replication is assessed using the assays described above to determine if the mutation confers resistance.[1]

Resistance Mutations

While a comprehensive list of clinically derived this compound-specific resistance mutations is not yet available, in vitro mutagenesis studies have identified residues in the HAP pocket that are critical for the activity of CpAMs. For this compound, the V124W mutation in HBc has been shown to recapitulate the conformational change of the empty capsid, suggesting its importance in the drug's mechanism of action.[1][2] Further studies are needed to fully characterize the resistance profile of this compound.

Conclusion

This compound is a promising novel CpAM that targets the HAP pocket at the dimer-dimer interface of the HBV core protein. By inducing the formation of empty capsids, it effectively inhibits viral replication. The technical guide presented here provides a comprehensive overview of the binding site, mechanism of action, and key experimental methodologies used to characterize this interaction. Further research, particularly in the areas of biophysical binding analysis and clinical resistance profiling, will continue to refine our understanding of this compound and its role in the future of HBV therapy.

References

Early research findings on Canocapavir (ZM-H1505R)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Early Research Findings on Canocapavir (ZM-H1505R)

Introduction

This compound (ZM-H1505R) is an investigational, orally administered, small-molecule antiviral agent under development for the treatment of chronic hepatitis B (CHB).[1][2] It belongs to a class of drugs known as capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs).[3][4] Structurally, this compound is a novel pyrazole (B372694) compound, distinguishing it from other reported CAMs.[2][3][5] Early preclinical and clinical research indicates that this compound is a potent inhibitor of hepatitis B virus (HBV) replication, demonstrating a favorable safety and pharmacokinetic profile.[4][6] This document provides a detailed overview of the early research findings, focusing on its mechanism of action, experimental protocols, and quantitative data from preclinical and clinical studies.

Mechanism of Action

This compound functions as a Type II CpAM, targeting the HBV core protein (HBc).[3][7] Its primary mechanism involves accelerating the kinetics of capsid assembly, which leads to the formation of non-functional, empty capsids that lack pregenomic RNA (pgRNA).[3][6][8] This action effectively disrupts a critical step in the viral lifecycle.

Key mechanistic features include:

  • Binding Site: this compound binds to a hydrophobic pocket at the interface between HBc dimers, strengthening their interaction.[3]

  • Allosteric Modulation: This binding induces a conformational change in the HBc linker region, causing the C-terminus to be exposed on the capsid's exterior.[3][9] This allosteric effect is believed to be crucial to its antiviral activity.[3]

  • Inhibition of Viral Replication: By promoting the formation of empty capsids, this compound prevents the encapsidation of pgRNA, a necessary step for viral DNA synthesis.[1][7][9]

  • Disruption of Viral Particle Formation: The drug interferes with the interaction between HBc and the HBV large surface protein, leading to a decrease in the production of empty virions.[9] It also markedly reduces the egress of naked capsids from the cell.[7][9]

Canocapavir_Mechanism_of_Action cluster_HBV_Lifecycle Normal HBV Replication Cycle cluster_Canocapavir_Action Action of this compound pgRNA pgRNA Nucleocapsid pgRNA-containing Nucleocapsid pgRNA->Nucleocapsid Empty_Capsid Empty Capsid (No pgRNA) pgRNA->Empty_Capsid Encapsidation Blocked HBc HBc Dimers HBc->Nucleocapsid HBc->Empty_Capsid Accelerates Assembly ReverseTranscription Reverse Transcription Nucleocapsid->ReverseTranscription HBV_DNA HBV DNA ReverseTranscription->HBV_DNA Virion_Assembly Virion Assembly & Secretion HBV_DNA->Virion_Assembly New_Virions Infectious Virions Virion_Assembly->New_Virions Block_Egress Inhibition of Particle Egress Virion_Assembly->Block_Egress This compound This compound (ZM-H1505R) This compound->HBc Binds to HBc dimer-dimer interface Empty_Capsid->Block_Egress

Caption: Mechanism of Action of this compound on the HBV Lifecycle.

Data Presentation: Preclinical and Clinical Findings

In Vitro Antiviral Activity

Preclinical studies in cell-based assays have demonstrated this compound's potent and pan-genotypic anti-HBV effects.[6][8]

Cell LineEC50Reference
HepG2.2.1510 nM[5]
HepAD3812 nM[5]
Phase 1 First-in-Human Study in Healthy Subjects (NCT04220801)

This randomized, double-blind, placebo-controlled study evaluated the safety and pharmacokinetics of this compound in healthy adult subjects. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4][10]

Table 1: Phase 1 Dosing Cohorts in Healthy Subjects [10]

Study ArmDosing RegimenDose Levels (mg)
Single Ascending Dose (SAD)Single oral dose25, 75, 150, 300, 450
Multiple Ascending Dose (MAD)Once daily for 14 days75, 150, 300

Key Findings:

  • Safety: this compound was well tolerated at all dose levels.[4][10] The most common adverse event was a mild increase in alanine (B10760859) aminotransferase (ALT).[4][5] No dose dependency was observed in the incidence or intensity of adverse events.[4][10]

  • Pharmacokinetics: The mean plasma area under the curve (AUC) and maximum concentration (Cmax) increased in a dose-proportional manner.[4][10] Food was found to have an effect on its absorption.[10]

Phase 1b Study in Chronic Hepatitis B Patients (NCT05470829)

This study assessed the safety, pharmacokinetics, and antiviral activity of this compound in treatment-naive, noncirrhotic CHB patients over 28 days.[6][11]

Table 2: Pharmacokinetic Parameters in CHB Patients (Day 28) [6][11]

Dose GroupMean Plasma Trough Concentration (Fold of paEC50)Accumulation Rate
50 mg2.7x1.26 - 1.99
100 mg7.0x1.26 - 1.99
200 mg14.6x1.26 - 1.99
protein-binding adjusted EC50 = 135 ng/mL[6][11]

Table 3: Antiviral Activity in CHB Patients (Mean Maximum Decline from Baseline at Day 28) [11][12]

Dose GroupHBV DNA Decline (log10 IU/mL)pgRNA Decline (log10 copies/mL)HBcrAg Decline (log10 kU/mL)
50 mg-1.54-1.53-0.30
100 mg-2.50-2.35-0.61
200 mg-2.75-2.34-0.51
Placebo-0.47-0.17-0.38

Key Findings:

  • Safety: The drug was well tolerated, with most adverse reactions being grade I or II in severity.[6][11] No serious adverse events were reported.[6]

  • Antiviral Efficacy: this compound demonstrated significant, dose-dependent reductions in HBV DNA and pgRNA levels after 28 days of treatment.[6][11][12] Reductions in Hepatitis B core-related antigen (HBcrAg) were also observed, particularly at higher doses.[8][12] However, no significant decreases in HBsAg or HBeAg levels were seen within the 28-day treatment period.[8]

Phase 2 and 3 Clinical Development

Phase II trial data showed that after 24 weeks of treatment with 100 mg of this compound combined with Entecavir (ETV), 82.1% of subjects achieved a Complete Virological Response (HBV DNA ≤ 10 IU/mL), significantly higher than the 14.3% rate in the ETV monotherapy group.[13] Based on these promising results, this compound has progressed to Phase III clinical trials.[2][13]

Experimental Protocols

In Vitro Antiviral Activity Assay
  • Cell Lines: HepAD38 cells, which are HepG2 cells containing an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, were used.[3]

  • Methodology:

    • HBV replication was induced in HepAD38 cells by withdrawing tetracycline (B611298) from the culture medium.[3]

    • Cells were then treated with varying concentrations of this compound for a specified period (e.g., 2-3 days).[3][7]

    • After treatment, intracellular capsid-associated HBV DNA was extracted and quantified using real-time PCR to determine the extent of viral replication inhibition.[3]

    • Cellular toxicity was concurrently assessed to ensure that the observed antiviral effect was not due to cell death.[3]

Phase 1b Clinical Trial Protocol (NCT05470829)
  • Study Design: A double-blind, randomized, placebo-controlled, multiple-dose escalation study.[6][11]

  • Patient Population: Treatment-naive, noncirrhotic adult patients with chronic hepatitis B.[11]

  • Procedure:

    • Patients were enrolled and divided into three cohorts of ten patients each.[12]

    • Within each cohort, patients were randomized in a 4:1 ratio to receive either this compound or a matching placebo.[11][12]

    • The study followed a dose-escalation design, with cohorts receiving 50 mg, 100 mg, or 200 mg of this compound or placebo, administered orally once daily for 28 consecutive days.[11][12]

    • Assessments:

      • Safety and Tolerability: Monitored through adverse event reporting, vital signs, physical examinations, electrocardiograms (ECGs), and clinical laboratory tests.[10]

      • Pharmacokinetics (PK): Plasma samples were collected at various time points to determine PK parameters such as trough concentrations.[6]

      • Antiviral Activity: Serum levels of HBV DNA, pgRNA, HBsAg, HBeAg, and HBcrAg were measured at baseline and throughout the treatment period.[12]

Phase_1b_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization & Dosing cluster_FollowUp Monitoring & Analysis Screening Screening of CHB Patients Eligibility Inclusion/Exclusion Criteria Met Screening->Eligibility Enrollment Patient Enrollment (N=30) Eligibility->Enrollment Randomization Randomization (4:1 Drug:Placebo) Enrollment->Randomization Cohort1 Cohort 1 (n=10) 50mg this compound or Placebo Randomization->Cohort1 Cohort2 Cohort 2 (n=10) 100mg this compound or Placebo Randomization->Cohort2 Cohort3 Cohort 3 (n=10) 200mg this compound or Placebo Randomization->Cohort3 Dosing Oral Dosing Once Daily for 28 Days Cohort1->Dosing Cohort2->Dosing Cohort3->Dosing Monitoring Ongoing Monitoring (Safety, PK, Viral Markers) Dosing->Monitoring EOT End of Treatment (Day 28) Monitoring->EOT Analysis Final Analysis of Safety & Antiviral Activity EOT->Analysis

Caption: Workflow of the Phase 1b Clinical Trial for this compound.

Conclusion

Early research on this compound (ZM-H1505R) establishes it as a promising novel CpAM for the treatment of chronic hepatitis B. Its unique pyrazole structure and distinct mechanism of action, which involves inducing the formation of non-functional empty capsids, translate to potent antiviral activity in both in vitro and in vivo settings.[1][3][5] Phase 1 clinical trials in healthy volunteers and CHB patients have demonstrated that this compound is safe, well-tolerated, and exhibits a predictable pharmacokinetic profile with significant dose-dependent reductions in HBV DNA and pgRNA.[4][6] These encouraging early findings support its continued development in later-phase clinical trials, both as a monotherapy and as a potential cornerstone of combination therapies aimed at achieving a functional cure for HBV.[12][13]

References

Methodological & Application

Canocapavir: In Vitro Antiviral Activity Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable capsid assembly modulator (CpAM) targeting the hepatitis B virus (HBV) core protein (HBc).[1] It represents a distinct class of pyrazole-based CpAMs that interfere with the HBV replication cycle.[2][3] Mechanistically, this compound is classified as a type II CpAM (also known as CAM-E), which functions by accelerating the kinetics of capsid assembly, leading to the formation of morphologically normal but predominantly empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[4][5] This action effectively disrupts the viral life cycle by preventing the encapsidation of the HBV genome.[2][5] Furthermore, this compound has been shown to induce a conformational change in the HBc linker region, which interferes with the interaction between HBc and the HBV large surface protein (LHBs), thereby diminishing the production of empty virions.[3][5] This document provides detailed protocols for assessing the in vitro antiviral activity of this compound against HBV.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against HBV in various cell-based assays.

Cell LineAssay MethodParameterValueReference
HepAD38qPCREC500.1185 µM (118.5 nM)[2]
HepG2.2.15Not SpecifiedEC5010 nM[6]
Primary Human HepatocytesInfection AssayEC5012 nM[6]
HepAD38MTT AssayCC50> 24 µM[2]

Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, which allosterically modulates its function. This leads to the formation of empty viral capsids and disrupts critical protein-protein interactions necessary for viral maturation and egress.

Canocapavir_Mechanism_of_Action cluster_HBV_Lifecycle HBV Replication Cycle cluster_Canocapavir_Action This compound Intervention pgRNA pgRNA Capsid_Assembly Normal Capsid Assembly pgRNA->Capsid_Assembly HBc_dimer HBc Dimers HBc_dimer->Capsid_Assembly Accelerated_Assembly Accelerated Empty Capsid Assembly HBc_dimer->Accelerated_Assembly pgRNA_Encapsidation pgRNA Encapsidation Capsid_Assembly->pgRNA_Encapsidation Mature_Capsid Mature pgRNA-containing Capsid pgRNA_Encapsidation->Mature_Capsid Envelopment Envelopment (Interaction with LHBs) Mature_Capsid->Envelopment Virion_Release Virion Release Envelopment->Virion_Release Interaction_Block Blocks HBc-LHBs Interaction This compound This compound This compound->HBc_dimer Binds to HAP pocket This compound->Envelopment Inhibits Empty_Capsid Empty Capsid Accelerated_Assembly->Empty_Capsid

Caption: this compound's mechanism of action on the HBV replication cycle.

Experimental Protocols

Antiviral Activity in HepAD38 Cells

This protocol determines the 50% effective concentration (EC50) of this compound by measuring the inhibition of HBV replication.

a. Cell Culture and Treatment:

  • Culture HepAD38 cells, which replicate HBV in a tetracycline-off manner, in a suitable medium.

  • To induce HBV replication, withdraw tetracycline (B611298) from the culture medium.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Treat the cells with a serial dilution of this compound for a period of 2 days.[2] Include a mock-treated control.

b. Quantification of Capsid-Associated HBV DNA by qPCR:

  • After the treatment period, lyse the cells.

  • Isolate intracellular capsid-associated HBV DNA.

  • Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay.

  • Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Potency in Transiently Transfected HepG2 Cells

This protocol assesses the dose-dependent inhibition of HBV replication in a non-inducible cell line.

a. Transfection and Treatment:

  • Seed HepG2 cells in multi-well plates.

  • Transiently transfect the cells with a plasmid containing a 1.1-mer overlength HBV genome (e.g., pHBV1.1).

  • Eight hours post-transfection, treat the cells with various concentrations of this compound for 4 days.[2] Include positive controls such as Entecavir (ETV) and other CpAMs (e.g., Bay 41-4109, JNJ-6379) and a mock-treated control.[2]

b. Analysis of HBV DNA Replicative Intermediates by Southern Blotting:

  • After treatment, harvest the cells and extract intracellular HBV DNA replicative intermediates.

  • Separate the DNA by agarose (B213101) gel electrophoresis.

  • Transfer the DNA to a membrane and hybridize with a DIG-labeled HBV-specific probe.

  • Visualize the bands corresponding to relaxed circular DNA (RC), double-stranded linear DNA (DSL), and single-stranded linear DNA (SS) to assess the dose-dependent inhibition of HBV replication.[2]

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

  • Seed HepAD38 cells in a 96-well plate.

  • Treat the cells with a serial dilution of this compound for the same duration as the antiviral assay.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the CC50 value from the dose-response curve of cell viability.

Capsid Assembly Assay (Particle Gel Assay)

This protocol evaluates the effect of this compound on the formation of HBV capsids.

  • Treat HBV-replicating cells (e.g., HepAD38) with this compound for 6 days.[7]

  • Lyse the cells and separate the intracellular proteins on a native agarose gel.

  • Transfer the proteins to a membrane for immunoblotting.

  • Probe the membrane with an anti-HBc antibody to detect intracellular capsids.[7]

  • To assess pgRNA encapsidation, perform a parallel hybridization with a DIG-labeled HBV-specific probe on the same membrane.[7]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity of this compound.

Canocapavir_Assay_Workflow cluster_Antiviral_Assay Antiviral Activity Assessment cluster_Cytotoxicity_Assay Cytotoxicity Assessment cluster_Mechanism_Assay Mechanism of Action Study Compound_Prep Prepare this compound Dilutions Treatment Treat Cells with this compound Compound_Prep->Treatment Cell_Culture Culture HBV-replicating Cells (e.g., HepAD38, HepG2) Cell_Culture->Treatment DNA_Extraction Extract Capsid-associated or Replicative HBV DNA Treatment->DNA_Extraction MTT_Assay MTT Assay Treatment->MTT_Assay Particle_Gel Particle Gel Assay Treatment->Particle_Gel qPCR qPCR Analysis DNA_Extraction->qPCR Southern_Blot Southern Blot Analysis DNA_Extraction->Southern_Blot EC50 Determine EC50 qPCR->EC50 Southern_Blot->EC50 CC50 Determine CC50 MTT_Assay->CC50 Capsid_Analysis Analyze Capsid Formation and pgRNA Encapsidation Particle_Gel->Capsid_Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Canocapavir (GS-CA1): Application Notes and Experimental Protocols for Use in HepAD38 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (also known as GS-CA1 or ZM-H1505R) is a novel, potent, and specific inhibitor of Hepatitis B Virus (HBV) replication.[1][2][3] It functions as a Capsid Assembly Modulator (CpAM), a class of antiviral agents that interfere with the proper formation of the viral capsid.[1][3][4][5] Specifically, this compound prevents the encapsidation of HBV pregenomic RNA (pgRNA), leading to the accumulation of empty, non-infectious capsids within the host cell.[1][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound's antiviral activity and cytotoxicity in the HepAD38 cell line, a widely used in vitro model for studying HBV replication.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in HepAD38 cells.

ParameterValueCell LineReference
EC50 (50% Effective Concentration) 0.1185 µMHepAD38[1]
CC50 (50% Cytotoxic Concentration) > 24 µMHepAD38[1]
Selectivity Index (SI) > 202.5HepAD38Calculated

Mechanism of Action: Signaling Pathway

This compound targets the HBV core protein (HBc), a crucial component for viral replication. By binding to the hydrophobic pocket at the dimer-dimer interface of HBc, this compound allosterically modulates the capsid assembly process.[3] This interference prevents the incorporation of the viral pgRNA-polymerase complex into the forming capsid, resulting in the production of empty capsids.[1][3][4]

HBV_Capsid_Assembly cluster_0 Normal HBV Capsid Assembly cluster_1 Action of this compound pgRNA_Pol pgRNA-Polymerase Complex Nucleation Nucleation pgRNA_Pol->Nucleation Aberrant_Assembly Aberrant Capsid Assembly pgRNA_Pol->Aberrant_Assembly Encapsidation Blocked HBc_dimers HBc Dimers HBc_dimers->Nucleation Capsid_Assembly Capsid Assembly Nucleation->Capsid_Assembly Mature_Capsid Mature pgRNA-containing Nucleocapsid Capsid_Assembly->Mature_Capsid This compound This compound HBc_dimers2 HBc Dimers This compound->HBc_dimers2 Binds to HBc HBc_dimers2->Aberrant_Assembly Empty_Capsid Empty Nucleocapsid Aberrant_Assembly->Empty_Capsid HepAD38_Induction_Workflow Start HepAD38 Cells in Culture (+ Tetracycline) Wash Wash with PBS Start->Wash Remove_Tet Replace with Tetracycline-Free Medium Wash->Remove_Tet Induction HBV Replication Induced Remove_Tet->Induction

References

Application Notes and Protocols for Studying Canocapavir Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canocapavir (formerly known as ZM-H1505R) is a novel, potent, and orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) capsid assembly. It is classified as a core protein allosteric modulator (CpAM) that disrupts the normal process of viral capsid formation, a critical step in the HBV replication cycle. By inducing the formation of aberrant, non-functional capsids, this compound effectively suppresses HBV replication. Preclinical studies have indicated that this compound possesses a favorable safety profile and demonstrates potent antiviral activity in both in vitro and in vivo models. While extensive clinical trials in humans have been conducted, detailed quantitative pharmacokinetic data from preclinical animal studies are not widely available in the public domain. These application notes provide a framework for conducting pharmacokinetic studies of this compound in relevant animal models, including recommended protocols and data analysis strategies.

Mechanism of Action: HBV Capsid Assembly Modulation

This compound targets the HBV core protein (HBc), a crucial component for the assembly of the viral nucleocapsid. The binding of this compound to HBc allosterically modulates the protein's conformation, leading to the assembly of defective capsids that are unable to package the viral pregenomic RNA (pgRNA). This disruption of the capsid assembly process effectively halts the production of new infectious virions.

HBV_Capsid_Assembly cluster_normal Normal HBV Replication cluster_this compound Action of this compound pgRNA pgRNA Nucleocapsid Functional Nucleocapsid (pgRNA encapsidated) pgRNA->Nucleocapsid Encapsidation HBc_dimer HBc Dimers HBc_dimer->Nucleocapsid Assembly Aberrant_Capsid Aberrant/Empty Capsids (Non-functional) HBc_dimer->Aberrant_Capsid Misassembly Infectious_Virion New Infectious Virions Nucleocapsid->Infectious_Virion Envelopment and Release This compound This compound This compound->HBc_dimer Allosteric Modulation

Figure 1: Mechanism of action of this compound. (Within 100 characters)

Animal Models for Pharmacokinetic Studies

Based on preclinical toxicology studies mentioned in the literature, Sprague-Dawley rats and Beagle dogs are appropriate animal models for investigating the pharmacokinetics of this compound. These species are commonly used in preclinical drug development due to their physiological and metabolic similarities to humans, as well as their established use in pharmacokinetic research.

Data Presentation

While specific quantitative pharmacokinetic data for this compound in animal models is not publicly available, researchers can utilize the following table templates to structure and present their experimental findings. This will allow for a clear and direct comparison of pharmacokinetic parameters between different species, dose levels, and administration routes.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Dose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC0-t (nghr/mL)AUC0-inf (nghr/mL)t1/2 (hr)
e.g., 10Oral
e.g., 50Oral
e.g., 1IV

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Beagle Dogs

Dose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC0-t (nghr/mL)AUC0-inf (nghr/mL)t1/2 (hr)
e.g., 5Oral
e.g., 25Oral
e.g., 0.5IV

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of this compound in rats and dogs. These protocols should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Administration of this compound in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral gavage administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Animal Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each rat to determine the exact dosing volume.

    • Administer the this compound suspension via oral gavage.

    • Record the time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood can be collected via a suitable route such as the tail vein or saphenous vein.

    • Immediately transfer the blood into microcentrifuge tubes containing anticoagulant.

  • Plasma Preparation:

    • Gently mix the blood samples and centrifuge at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Intravenous Administration of this compound in Beagle Dogs

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus administration in Beagle dogs.

Materials:

  • This compound

  • Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)

  • Beagle dogs (male, 9-12 months old)

  • Catheters for intravenous administration and blood sampling

  • Syringes

  • Blood collection tubes containing anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dose Preparation: Prepare a sterile, clear solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Preparation:

    • Fast the dogs overnight (approximately 12 hours) before dosing, with free access to water.

    • On the day of the study, place catheters in appropriate veins (e.g., cephalic vein for dosing and saphenous vein for blood sampling).

  • Dosing:

    • Weigh each dog to determine the exact dosing volume.

    • Administer the this compound solution as an intravenous bolus over a short period (e.g., 1-2 minutes).

    • Record the time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 1-2 mL) at predetermined time points (e.g., 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood from the sampling catheter, discarding a small initial volume to avoid dilution with saline.

    • Immediately transfer the blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Gently mix the blood samples and centrifuge at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalysis

The concentration of this compound in plasma samples should be determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Experimental Workflow Visualization

PK_Workflow start Start dose_prep Dose Formulation (Oral or IV) start->dose_prep animal_prep Animal Preparation (Fasting, Catheterization if IV) dose_prep->animal_prep dosing Drug Administration animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis end End pk_analysis->end

Figure 2: General workflow for a pharmacokinetic study. (Within 100 characters)

Conclusion

These application notes and protocols provide a comprehensive guide for researchers initiating pharmacokinetic studies of this compound in preclinical animal models. While specific quantitative data from such studies are not publicly available, the provided templates and methodologies will enable the generation of robust and comparable pharmacokinetic data. Adherence to these standardized protocols will facilitate a better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is essential for its continued development as a promising therapeutic agent for chronic hepatitis B.

Measuring the Impact of Canocapavir on Hepatitis B Virus Replication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for measuring the antiviral effect of canocapavir, a novel capsid assembly modulator, on Hepatitis B Virus (HBV) replication. This compound disrupts the normal formation of the viral capsid, a critical component for HBV replication, by inducing a conformational change in the HBV core protein (HBc).[1][2][3] This leads to the formation of empty capsids and prevents the encapsidation of pregenomic RNA (pgRNA), ultimately inhibiting the production of new infectious virus particles.[2][3] The following protocols outline key in vitro and in vivo assays to quantify the impact of this compound on various stages of the HBV lifecycle.

Mechanism of Action of this compound

This compound is a core protein allosteric modulator (CpAM) that targets the hydrophobic pocket at the dimer-dimer interface of the HBV core protein.[2][3] This interaction accelerates the assembly of HBc dimers into capsid-like structures. However, these capsids are predominantly "empty" as they lack the viral pgRNA and the viral polymerase, which are essential for viral replication.[2][3] Furthermore, this compound has been shown to interfere with the interaction between the HBV core protein and the large surface protein, which diminishes the production of empty virions.[1][2][3] A key feature of this compound's mechanism is the induction of a conformational change in the capsid, exposing the C-terminus of the HBc linker region.[1][2][3]

cluster_0 HBV Replication Cycle cluster_1 Effect of this compound cccDNA cccDNA Transcription pgRNA pgRNA cccDNA->pgRNA Transcription Capsid pgRNA-containing Capsid Assembly pgRNA->Capsid Encapsidation HBc HBc Protein Dimer HBc->Capsid EmptyCapsid Empty Capsid Formation HBc->EmptyCapsid ReverseTranscription Reverse Transcription Capsid->ReverseTranscription rcDNA rcDNA-containing Capsid ReverseTranscription->rcDNA Virion Virion Assembly & Secretion rcDNA->Virion Infection New Infection Virion->Infection This compound This compound This compound->HBc This compound->HBc

This compound's disruption of the HBV replication cycle.

In Vitro Efficacy Assessment

Cell-Based Assays for Antiviral Activity

HBV replication-competent cell lines, such as HepG2.2.15 or HepAD38, are standard models for assessing the in vitro efficacy of antiviral compounds like this compound.

Experimental Workflow:

start Seed HBV-replicating cells (e.g., HepAD38) treat Treat with this compound (dose-response) start->treat incubate Incubate for 48-72 hours treat->incubate harvest Harvest Supernatant & Cell Lysate incubate->harvest endpoints Measure Endpoints harvest->endpoints dna HBV DNA endpoints->dna rna HBV pgRNA endpoints->rna antigen HBsAg/HBeAg endpoints->antigen viability Cell Viability endpoints->viability

Workflow for in vitro testing of this compound.

Quantitative Data Summary:

The following table summarizes the expected outcomes from in vitro studies based on published data.

ParameterAssayExpected Effect of this compoundReference
HBV DNAqPCRDose-dependent reduction[2]
HBV pgRNART-qPCRNo significant change in total levels, but encapsidated pgRNA is reduced[2]
HBsAg/HBeAgELISAPotential for reduction
Cell ViabilityMTT/MTS AssayNo significant cytotoxicity at effective concentrations[2]
EC50qPCR~0.1185 µM in HepAD38 cells[2]
Experimental Protocols

Protocol 2.2.1: Quantification of Extracellular HBV DNA by qPCR

  • Cell Culture and Treatment:

    • Plate HepAD38 or HepG2.2.15 cells in 24-well plates at a density of 1.5 x 10^5 cells/well.

    • Culture in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and for HepAD38, maintain tetracycline (B611298) (1 µg/mL) to suppress HBV expression.

    • To induce HBV replication in HepAD38 cells, wash with PBS and replace with tetracycline-free medium.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Sample Collection and DNA Extraction:

    • Collect the cell culture supernatant.

    • Centrifuge at 1,000 x g for 10 minutes to pellet any cellular debris.

    • Extract viral DNA from a 100 µL aliquot of the clarified supernatant using a viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis:

    • Prepare a qPCR reaction mix containing a commercial qPCR master mix, forward and reverse primers specific for the HBV genome, a fluorescent probe, and the extracted DNA template.

    • Use a standardized HBV DNA plasmid for the generation of a standard curve.

    • Perform the qPCR reaction using a real-time PCR instrument with a thermal cycling profile appropriate for the chosen master mix and primers.

    • Quantify the HBV DNA concentration in each sample by comparing the Ct values to the standard curve.

Protocol 2.2.2: Quantification of Intracellular HBV pgRNA by RT-qPCR

  • Cell Lysis and RNA Extraction:

    • After collecting the supernatant, wash the cell monolayer with PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).

    • Extract total cellular RNA according to the manufacturer's protocol for the chosen lysis reagent.

    • Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.[4][5]

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1 µg of the DNase-treated RNA using a reverse transcriptase enzyme and random hexamer or HBV-specific primers.[4][5]

  • qPCR Analysis:

    • Perform qPCR on the resulting cDNA using primers and a probe specific for HBV pgRNA.[6]

    • Normalize the pgRNA levels to a housekeeping gene (e.g., GAPDH, 18S rRNA) to account for variations in cell number and RNA extraction efficiency.

Protocol 2.2.3: Measurement of HBsAg and HBeAg by ELISA

  • Sample Preparation:

    • Use the clarified cell culture supernatant from step 2.2.1.

    • Dilute the supernatant as needed to fall within the linear range of the ELISA kit.

  • ELISA Procedure:

    • Use commercially available HBsAg and HBeAg ELISA kits.

    • Follow the manufacturer's instructions for adding samples, standards, and controls to the antibody-coated microplate.

    • Incubate, wash, and add the detection antibody and substrate as described in the kit protocol.

    • Read the absorbance at the specified wavelength using a microplate reader.

    • Calculate the antigen concentrations based on the standard curve.

Protocol 2.2.4: Cell Viability Assessment by MTT Assay

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound as described in Protocol 2.2.1. Include a set of wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Assay:

    • After the 72-hour incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[7][8][9][10]

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7][10]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[7][10]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate cell viability as a percentage of the untreated control.

In Vivo Efficacy Assessment

Animal Models for HBV Research

Several mouse models are available for in vivo testing of anti-HBV compounds, each with its own advantages and limitations.[11][12][13]

  • HBV Transgenic Mice: These mice carry the HBV genome integrated into their own and constitutively produce HBV particles. They are useful for studying the effects of drugs on viral replication but do not model natural infection.[13]

  • Hydrodynamic Injection (HDI) Model: This model involves the rapid injection of a large volume of a plasmid containing the HBV genome into the tail vein of mice, leading to transient HBV replication in the liver. It is widely used to evaluate antiviral agents.[11][12]

  • Humanized Liver Mouse Models: These are immunodeficient mice engrafted with human hepatocytes, allowing for the study of the complete HBV life cycle, including infection.[12][14]

Experimental Workflow for In Vivo Studies:

start Establish HBV Replication in Mouse Model group Group Animals and Initiate this compound Treatment start->group monitor Monitor Animal Health and Collect Blood Samples group->monitor sacrifice Sacrifice Animals and Harvest Livers monitor->sacrifice analysis Analyze Serum and Liver Samples sacrifice->analysis serum_dna Serum HBV DNA analysis->serum_dna serum_rna Serum HBV pgRNA analysis->serum_rna liver_dna Liver HBV DNA analysis->liver_dna liver_antigen Liver HBcAg analysis->liver_antigen

General workflow for in vivo evaluation of this compound.

Quantitative Data Summary from Clinical Trials:

The following table presents data from a phase 1b clinical trial in treatment-naïve chronic hepatitis B patients treated with this compound for 28 days.[15][16]

DoseMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)
Placebo-0.47-0.17
50 mg-1.54-1.53
100 mg-2.50-2.35
200 mg-2.75-2.34
Experimental Protocols

Protocol 3.2.1: In Vivo Efficacy in an HDI Mouse Model

  • Model Establishment:

    • Hydrodynamically inject C57BL/6 mice with a plasmid containing a 1.2 or 1.3-mer HBV genome.

  • Treatment:

    • Once stable viremia is established (typically 1-2 weeks post-injection), randomize mice into treatment groups.

    • Administer this compound orally once daily at various doses (e.g., 10, 30, 100 mg/kg) for a specified duration (e.g., 14-28 days). Include a vehicle control group.

  • Monitoring:

    • Collect blood samples via retro-orbital or tail vein bleeding at regular intervals (e.g., weekly).

    • Monitor animal weight and general health.

  • Sample Analysis:

    • Separate serum and quantify serum HBV DNA and pgRNA levels using qPCR and RT-qPCR as described in protocols 2.2.1 and 2.2.2.

    • At the end of the study, sacrifice the mice and harvest the livers.

    • Extract DNA and RNA from liver tissue to measure intrahepatic HBV DNA and pgRNA levels.

    • Perform immunohistochemistry on liver sections to detect HBV core antigen (HBcAg).

Conclusion

The protocols and application notes provided here offer a comprehensive framework for evaluating the antiviral activity of this compound against HBV. By employing a combination of in vitro and in vivo models, researchers can effectively quantify the impact of this novel capsid assembly modulator on various stages of the HBV replication cycle, from pgRNA encapsidation to viral particle formation and release. The significant reductions in HBV DNA and pgRNA observed in clinical trials underscore the potential of this compound as a promising therapeutic agent for chronic hepatitis B.[15][16][17]

References

Application Notes and Protocols for pgRNA Encapsidation Assay in Canocapavir Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. A critical step in the HBV replication cycle is the encapsidation of pregenomic RNA (pgRNA) into newly formed viral capsids. This process is essential for the subsequent reverse transcription of pgRNA into the viral DNA genome. Consequently, the inhibition of pgRNA encapsidation represents a promising therapeutic strategy for combating chronic HBV infection.

Canocapavir (ZM-H1505R) is a novel, orally bioavailable capsid assembly modulator (CpAM) that has demonstrated potent antiviral activity against HBV.[1][2][3] this compound is classified as a Type II CpAM, which functions by accelerating capsid assembly, leading to the formation of empty capsids that are devoid of pgRNA.[1][4] This mechanism effectively prevents the encapsidation of the viral genome, thereby halting viral replication.[1][5]

This document provides detailed application notes and protocols for a modern, high-throughput pgRNA encapsidation assay to facilitate the analysis of this compound and other potential pgRNA encapsidation inhibitors. The described assay utilizes a 96-well format with nucleocapsid capture and subsequent quantification of encapsidated pgRNA by reverse transcription-quantitative PCR (RT-qPCR), offering a significant improvement in efficiency and scalability over traditional methods like the RNase protection assay.[6][7]

Mechanism of Action of this compound

This compound targets the HBV core protein (HBc), specifically the hydrophobic pocket at the dimer-dimer interface.[1][3] By binding to this pocket, this compound induces a conformational change in the core protein that promotes the formation of capsid structures.[1] However, this accelerated assembly process occurs without the necessary packaging of the pgRNA-polymerase complex, resulting in the accumulation of empty, non-infectious viral particles.[1][5] This targeted disruption of pgRNA encapsidation makes it a critical antiviral mechanism to quantify and understand.

Quantitative Data on this compound's Antiviral Activity

The antiviral efficacy of this compound has been demonstrated in both in vitro and clinical settings. The following tables summarize key quantitative data regarding its activity against HBV.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
EC50 HepAD380.1185 µM[2]
CC50 HepAD38> 24 µM[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death.

Table 2: Clinical Efficacy of this compound in Chronic Hepatitis B Patients (28-Day Treatment)

DosageMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)Reference
50 mg -1.54-1.53[6]
100 mg -2.50-2.35[6]
200 mg -2.75-2.34[6]
Placebo -0.47-0.17[6]

Experimental Protocols

Principle of the 96-Well pgRNA Encapsidation Assay

This assay is designed for the efficient quantification of encapsidated pgRNA in a 96-well format. The core principle involves the capture of intact HBV nucleocapsids from cell lysates onto an antibody-coated plate. Subsequent enzymatic treatments remove non-encapsidated nucleic acids. The captured nucleocapsids are then lysed to release the protected pgRNA, which is quantified using RT-qPCR.[6][7]

Materials and Reagents
  • HBV-replicating cell line (e.g., HepG2.2.15 or HepAD38)

  • 96-well cell culture plates

  • 96-well V-bottom plates

  • 96-well ELISA plates (high-binding)

  • Anti-HBV core (HBc) antibody

  • Phosphate-Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Bovine Serum Albumin (BSA)

  • Cell Lysis Buffer (e.g., 1% NP-40 in TNE buffer: 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • DNase I

  • Proteinase K

  • RNase inhibitor

  • RT-qPCR master mix

  • Primers and probe specific for HBV pgRNA

  • RNA purification kit (optional, for generating a standard curve)

  • Plate reader for qPCR

Detailed Protocol: 96-Well Nucleocapsid-Capture pgRNA Encapsidation Assay

Part 1: Cell Culture and Treatment

  • Seed an HBV-replicating cell line (e.g., HepG2.2.15) into a 96-well cell culture plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 48-72 hours).

Part 2: Preparation of Antibody-Coated Capture Plates

  • Dilute the anti-HBc antibody in PBS to the optimal coating concentration (typically 1-2 µg/mL).

  • Add 100 µL of the diluted antibody to each well of a 96-well high-binding ELISA plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of PBST per well.

  • Block the plate by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with 200 µL of PBST per well. The plate is now ready for nucleocapsid capture.

Part 3: Cell Lysis and Nucleocapsid Capture

  • Carefully remove the culture medium from the treated cells.

  • Wash the cells once with PBS.

  • Add 100 µL of ice-cold Cell Lysis Buffer containing RNase inhibitor to each well.

  • Incubate on ice for 10-15 minutes.

  • Transfer the cell lysates to a 96-well V-bottom plate.

  • Centrifuge at 500 x g for 5 minutes at 4°C to pellet cell debris.

  • Carefully transfer 80-90 µL of the clarified supernatant to the prepared anti-HBc antibody-coated plate.

  • Incubate for 2-3 hours at 37°C or overnight at 4°C to allow nucleocapsid capture.

Part 4: Removal of Non-Encapsidated Nucleic Acids and pgRNA Release

  • Wash the plate three times with 200 µL of PBST per well to remove unbound material.

  • Add 50 µL of DNase I solution (in an appropriate buffer) to each well to digest any contaminating DNA.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the plate three times with 200 µL of PBST per well.

  • Add 50 µL of Proteinase K solution to each well to digest the capsid proteins and release the encapsidated pgRNA.

  • Incubate for 30-60 minutes at 37°C.

  • Heat-inactivate the Proteinase K by incubating the plate at 95°C for 5-10 minutes.

Part 5: Quantification of pgRNA by RT-qPCR

  • Use 5-10 µL of the released RNA solution from each well as the template for a one-step RT-qPCR reaction.

  • Prepare the RT-qPCR master mix according to the manufacturer's instructions, including pgRNA-specific primers and probe.

  • Perform the RT-qPCR using a standard thermal cycling protocol.

  • Generate a standard curve using a serial dilution of a known quantity of in vitro transcribed pgRNA or purified HBV RNA to quantify the absolute amount of encapsidated pgRNA.

  • Analyze the data to determine the concentration of encapsidated pgRNA in each sample. The reduction in pgRNA levels in this compound-treated samples compared to the vehicle control reflects the inhibition of encapsidation.

Diagrams

HBV_pgRNA_Encapsidation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA_transcription Transcription cccDNA->pgRNA_transcription pgRNA_n pgRNA pgRNA_transcription->pgRNA_n pgRNA_c pgRNA pgRNA_n->pgRNA_c Export pgRNA_P_complex pgRNA-P Complex pgRNA_c->pgRNA_P_complex HBc_dimer HBc Dimers Capsid_Assembly Capsid Assembly & Encapsidation HBc_dimer->Capsid_Assembly Polymerase Polymerase (P) Polymerase->pgRNA_P_complex pgRNA_P_complex->Capsid_Assembly Mature_Capsid Mature Capsid (pgRNA-containing) Capsid_Assembly->Mature_Capsid Reverse_Transcription Reverse Transcription Mature_Capsid->Reverse_Transcription rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid

Figure 1: Simplified signaling pathway of HBV pgRNA encapsidation.

Canocapavir_MOA cluster_cytoplasm Cytoplasm HBc_dimer HBc Dimers Accelerated_Assembly Accelerated Capsid Assembly HBc_dimer->Accelerated_Assembly This compound This compound This compound->Accelerated_Assembly Binds to HBc Empty_Capsid Empty Capsid (No pgRNA) Accelerated_Assembly->Empty_Capsid pgRNA_P_complex pgRNA-P Complex Inhibition Inhibition of Encapsidation pgRNA_P_complex->Inhibition Inhibition->Accelerated_Assembly Prevents entry Encapsidation_Assay_Workflow start Start: HBV-replicating cells in 96-well plate treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis capture Nucleocapsid Capture on Anti-HBc Coated Plate lysis->capture wash1 Wash capture->wash1 dnase DNase I Treatment wash1->dnase wash2 Wash dnase->wash2 proteinase_k Proteinase K Treatment (Release pgRNA) wash2->proteinase_k rt_qpcr RT-qPCR for pgRNA Quantification proteinase_k->rt_qpcr end End: Analyze Data rt_qpcr->end

References

Monitoring Canocapavir-Induced HIV-1 Capsid Assembly: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canocapavir (GS-CA1) is a first-in-class, potent, long-acting antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2][3] Its unique mechanism of action involves binding to a highly conserved pocket on the CA protein, thereby disrupting multiple critical stages of the viral lifecycle.[1][4] this compound has a dual effect: it hyper-stabilizes the viral capsid, preventing its functional disassembly (uncoating) after entry into the host cell, and it interferes with the proper assembly of new virions during the late stages of replication, leading to the formation of non-infectious particles.[1][2][4]

These application notes provide detailed protocols for various in vitro and cell-based assays to monitor and characterize the effects of this compound on HIV-1 capsid assembly. The described techniques are essential for researchers and drug development professionals studying the mechanism of action of capsid inhibitors and for the screening and characterization of new antiviral compounds.

Key Techniques for Monitoring Capsid Assembly

A variety of biophysical and virological methods can be employed to study the impact of this compound on HIV-1 capsid assembly. These techniques range from in vitro assays using purified recombinant CA protein to cell-based assays that assess the effects on the complete viral lifecycle.

In Vitro Assays:

  • Turbidity Assay: Monitors the kinetics of CA protein assembly in real-time.

  • Pelleting Assay: Quantifies the amount of assembled capsid polymers at a specific endpoint.

  • Transmission Electron Microscopy (TEM): Visualizes the morphology of assembled capsid structures.

  • Surface Plasmon Resonance (SPR): Characterizes the binding kinetics of this compound to the CA protein.

  • Förster Resonance Energy Transfer (FRET): Measures the proximity of CA monomers during assembly.

Cell-Based Assays:

  • Single-Round Infectivity Assay: Determines the effect of this compound on viral infectivity.

  • Fate-of-the-Capsid Assay: Assesses the stability of the viral capsid within infected cells.

Data Presentation: Quantitative Analysis of Capsid Assembly Inhibition

The following tables summarize key quantitative parameters for the described assays.

Table 1: In Vitro Capsid Assembly Assays

AssayParameter MeasuredTypical Values (Control)Effect of this compound (GS-CA1)
Turbidity Assay Rate and extent of assembly (OD at 350 nm)Sigmoidal increase in absorbance over 1-2 hours[5]Dose-dependent alteration of assembly kinetics (hyper-stabilization)
Pelleting Assay Percentage of assembled CA in pelletHigh percentage of CA in pellet after centrifugation[5]Increased amount of CA in the pellet due to hyper-stabilization
TEM Morphology and dimensions of assembled structuresFormation of conical or tubular structures[5]Formation of aberrant or incomplete capsid structures[1]
SPR Association (k_on) and dissociation (k_off) rates, and equilibrium dissociation constant (K_D)-High affinity binding with slow dissociation[6]
FRET FRET efficiencyIncreased FRET signal upon assemblyAltered FRET kinetics indicating modified assembly dynamics

Table 2: Cell-Based Assays

AssayParameter MeasuredTypical Values (Control)Effect of this compound (GS-CA1)
Single-Round Infectivity Assay Reporter gene expression (e.g., luciferase activity)High level of reporter gene expression[1]Potent, dose-dependent inhibition of infectivity (low EC50)[4]
Fate-of-the-Capsid Assay Ratio of particulate to soluble CA in cytoplasmProgressive decrease in particulate CA over time (uncoating)[1]Increased stability of particulate CA, indicating impaired uncoating[2]

Experimental Protocols

In Vitro Assays

This assay monitors the light scattering caused by the formation of large capsid-like particles from purified CA protein in real-time.[1][5]

Workflow for Turbidity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assembly Buffer D Mix Buffer and this compound in 96-well plate A->D B Prepare CA Protein Stock E Initiate Assembly with CA B->E C Prepare this compound Stock C->D D->E F Monitor OD350 at 37°C E->F G Plot OD350 vs. Time F->G H Determine Assembly Rate G->H

Caption: Workflow for the in vitro turbidity assay.

Materials:

  • Purified recombinant HIV-1 CA protein (>95% purity)[5]

  • Assembly Buffer: 50 mM Sodium Phosphate (pH 8.0), 1 M NaCl, 5 mM BME[7]

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well clear bottom plate

  • Plate reader spectrophotometer with temperature control

Protocol:

  • Preparation:

    • Prepare the assembly buffer and chill on ice.

    • Dilute the purified CA protein to a working concentration of 100 µM in a low-salt buffer (e.g., 50 mM Tris pH 8.0).[7]

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assembly buffer to each well.

    • Add 2 µL of the this compound dilutions (or DMSO for control) to the respective wells.

    • Pre-warm the plate to 37°C in the plate reader for 5 minutes.

  • Initiation and Monitoring:

    • To initiate the assembly reaction, add 20 µL of the 100 µM CA protein stock to each well.

    • Immediately start monitoring the absorbance at 350 nm every 1-2 minutes for 1-2 hours at 37°C.[5]

  • Data Analysis:

    • Subtract the background absorbance from a well containing only buffer and DMSO.

    • Plot the absorbance at 350 nm against time for each concentration of this compound.

    • The rate of assembly can be determined from the slope of the linear phase of the resulting sigmoidal curve.

TEM provides direct visualization of the capsid structures formed in the presence or absence of this compound.[5][8]

Workflow for TEM of Assembled Capsids

cluster_assembly In Vitro Assembly cluster_grid Grid Preparation cluster_imaging Imaging A Assemble CA with/without This compound B Adsorb sample onto carbon-coated grid A->B C Wash with distilled water B->C D Negative stain with uranyl acetate (B1210297) C->D E Air dry the grid D->E F Image with TEM E->F

Caption: Workflow for TEM of in vitro assembled capsids.

Materials:

  • Assembled capsid samples (from turbidity assay or a separate reaction)

  • Carbon-coated copper TEM grids

  • 2% (w/v) Uranyl Acetate solution

  • Filter paper

  • Transmission Electron Microscope

Protocol:

  • Sample Preparation:

    • Perform an in vitro capsid assembly reaction as described above, with and without this compound.

    • Incubate for a sufficient time to allow for assembly (e.g., 2 hours).

  • Grid Preparation:

    • Place a 5 µL drop of the assembly reaction onto a carbon-coated TEM grid for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

    • Wash the grid by floating it on a drop of distilled water for 1 minute.

  • Negative Staining:

    • Place the grid on a 5 µL drop of 2% uranyl acetate for 30-60 seconds.[5]

    • Blot away the excess stain with filter paper.

    • Allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope at an appropriate magnification.

    • Capture images of the assembled structures, noting any morphological differences between the control and this compound-treated samples.

Cell-Based Assays

This assay measures the infectivity of HIV-1 particles produced in the presence of this compound.[1]

Workflow for Single-Round Infectivity Assay

cluster_virus Virus Production cluster_infection Infection cluster_readout Readout A Transfect producer cells (e.g., HEK293T) B Treat with this compound A->B C Harvest virus-containing supernatant B->C D Infect target cells (e.g., TZM-bl) C->D E Incubate for 48 hours D->E F Lyse cells E->F G Measure luciferase activity F->G

Caption: Workflow for the single-round infectivity assay.

Materials:

  • HEK293T cells (producer cells)

  • TZM-bl cells (target cells with a luciferase reporter gene)

  • HIV-1 proviral DNA (env-deficient, luciferase-expressing) and a VSV-G expression plasmid

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Protocol:

  • Virus Production:

    • Co-transfect HEK293T cells with the HIV-1 proviral DNA and the VSV-G plasmid.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a control.

    • Incubate for another 24-48 hours.

    • Harvest the virus-containing supernatant and clarify by centrifugation.

  • Infection:

    • Seed TZM-bl cells in a 96-well white plate.

    • Add the harvested virus supernatant to the target cells.

    • Incubate for 48 hours.

  • Readout:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[1]

    • Calculate the percent inhibition of infectivity for each this compound concentration and determine the EC50 value.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves interference with the highly regulated process of HIV-1 capsid assembly and disassembly.

This compound's Dual Mechanism of Action

cluster_early Early Stage (Post-Entry) cluster_late Late Stage (Assembly) A Viral Entry B Intact Capsid A->B C Normal Uncoating B->C D Reverse Transcription & Nuclear Import C->D E Integration D->E F Gag Polyprotein G Normal Assembly F->G H Mature, Infectious Virion G->H I This compound I->C Hyper-stabilizes Capsid I->G Disrupts Assembly L1 Inhibits L2 Inhibits

Caption: this compound's dual mechanism of action on HIV-1 replication.

This diagram illustrates how this compound interferes with both the early and late stages of the HIV-1 lifecycle. In the early stage, it hyper-stabilizes the incoming capsid, preventing the uncoating process that is necessary for the release of the viral genome and subsequent reverse transcription and nuclear import.[2][4] In the late stage, it disrupts the assembly of new Gag polyproteins, leading to the formation of aberrant and non-infectious virions.[1]

By utilizing the detailed protocols and understanding the underlying mechanisms presented in these application notes, researchers can effectively monitor and characterize the impact of this compound and other capsid-targeting antivirals on HIV-1 replication.

References

Canocapavir Application in Primary Human Hepatocyte Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) core protein.[1][2] It is classified as a capsid assembly modulator (CAM), specifically a core protein allosteric modulator (CpAM).[3][4] this compound has demonstrated potent and pan-genotypic anti-HBV activity in preclinical studies and is currently undergoing clinical development.[2][5] Unlike other classes of CAMs, this compound possesses a unique pyrazole (B372694) chemical structure.[4][5] Its mechanism of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[3][4] This interaction disrupts the normal process of capsid assembly, leading to the formation of non-functional, empty capsids that lack the viral pregenomic RNA (pgRNA).[3][5] Consequently, this prevents the replication of HBV.[6] Furthermore, this compound has been shown to interfere with the interaction between HBc and the HBV large surface protein, which diminishes the production of empty virions.[3] A notable characteristic of this compound is its ability to induce a conformational change in the capsid, exposing the C-terminus of the HBc linker region.[3]

These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in primary human hepatocyte (PHH) cultures, the gold standard for in vitro hepatotoxicity and drug metabolism studies.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound from published studies.

Cell Line/System Assay EC50 (µM) Reference
HepAD38Capsid-associated HBV DNA (qPCR)0.1185[7]
HepG2.2.15HBV Replication0.010[8]
Primary Human HepatocytesHBV Infection Assay0.012[8]
Cell Line Assay CC50 (µM) Reference
HepAD38MTT Assay>24[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HBV replication.

Canocapavir_Mechanism cluster_HBV_Lifecycle HBV Replication Cycle in Hepatocyte cluster_Canocapavir_Action This compound Intervention HBV_entry HBV Entry rcDNA_to_nucleus rcDNA to Nucleus HBV_entry->rcDNA_to_nucleus cccDNA cccDNA Transcription rcDNA_to_nucleus->cccDNA pgRNA pgRNA cccDNA->pgRNA Capsid_Assembly pgRNA Encapsidation & Capsid Assembly pgRNA->Capsid_Assembly HBc_dimers HBc Protein Dimers HBc_dimers->Capsid_Assembly Empty_Capsid Formation of Empty Capsids HBc_dimers->Empty_Capsid Mature_Virion Mature Virion Formation Capsid_Assembly->Mature_Virion Virion_Release Virion Release Mature_Virion->Virion_Release This compound This compound This compound->HBc_dimers Binds to HBc dimer-dimer interface This compound->Inhibition Inhibition->Capsid_Assembly

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental Protocols

The following protocols are adapted from established methods for use with primary human hepatocytes.

Culturing and Maintenance of Primary Human Hepatocytes

This protocol outlines the basic procedures for thawing and culturing cryopreserved primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, and 100 nM insulin)

  • Hepatocyte Maintenance Medium (e.g., Williams' E Medium supplemented with 2% DMSO, 1% Penicillin-Streptomycin, 50 µM hydrocortisone)

  • Collagen-coated cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Water bath at 37°C

  • Centrifuge

Procedure:

  • Pre-warm Hepatocyte Plating Medium to 37°C.

  • Rapidly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until a small ice crystal remains.

  • Transfer the cell suspension to a sterile conical tube containing pre-warmed Plating Medium.

  • Centrifuge the cells at 50-100 x g for 5-10 minutes at room temperature.

  • Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of Plating Medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.5 x 10^5 to 1 x 10^5 cells/cm²).

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • After 4-6 hours, replace the Plating Medium with Hepatocyte Maintenance Medium.

  • Change the medium every 2-3 days.

Antiviral Activity Assay in HBV-Infected Primary Human Hepatocytes

This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction of extracellular HBV DNA.

Experimental Workflow:

Antiviral_Assay_Workflow start Start seed_phh Seed Primary Human Hepatocytes start->seed_phh hbv_infection Infect with HBV seed_phh->hbv_infection compound_treatment Treat with this compound (serial dilutions) hbv_infection->compound_treatment incubation Incubate for 7-10 days compound_treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection dna_extraction Extract HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr ec50_calculation Calculate EC50 qpcr->ec50_calculation end End ec50_calculation->end

Caption: Workflow for determining the antiviral activity of this compound.

Materials:

  • HBV-infected primary human hepatocytes (prepared as in Protocol 1 and infected with a known titer of HBV)

  • This compound stock solution (dissolved in DMSO)

  • Hepatocyte Maintenance Medium

  • DNA extraction kit

  • Reagents for quantitative PCR (qPCR) targeting the HBV genome

  • Positive control antiviral (e.g., Entecavir)

Procedure:

  • Seed primary human hepatocytes in 96-well plates and infect with HBV as per established protocols.

  • Prepare serial dilutions of this compound in Hepatocyte Maintenance Medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • After infection, wash the cells to remove the inoculum and add the medium containing the different concentrations of this compound or the positive control.

  • Incubate the plates at 37°C and 5% CO2 for 7-10 days, with media and compound changes every 2-3 days.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Extract HBV DNA from the supernatant using a commercial DNA extraction kit.

  • Quantify the amount of extracellular HBV DNA using qPCR.

  • Calculate the percentage of viral replication inhibition for each concentration of this compound relative to the untreated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in Primary Human Hepatocytes

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using a cell viability assay (e.g., MTT or ATP-based assay).

Experimental Workflow:

Cytotoxicity_Assay_Workflow start Start seed_phh Seed Primary Human Hepatocytes start->seed_phh compound_treatment Treat with this compound (serial dilutions) seed_phh->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout cc50_calculation Calculate CC50 readout->cc50_calculation end End cc50_calculation->end

Caption: Workflow for determining the cytotoxicity of this compound.

Materials:

  • Primary human hepatocytes

  • This compound stock solution (dissolved in DMSO)

  • Hepatocyte Maintenance Medium

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Positive control for cytotoxicity (e.g., a known hepatotoxin)

Procedure:

  • Seed primary human hepatocytes in a 96-well plate as described in Protocol 1.

  • Prepare serial dilutions of this compound in Hepatocyte Maintenance Medium.

  • Treat the cells with the various concentrations of this compound or the positive control. Include untreated and vehicle (DMSO) controls.

  • Incubate the plates at 37°C and 5% CO2 for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Disclaimer

This document is intended for research use only by qualified professionals. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and primary human hepatocyte donors. All procedures should be performed in accordance with institutional safety guidelines and regulations.

References

Dosing Considerations for Canocapavir in In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule that acts as a capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). It disrupts the normal formation of the viral capsid, a crucial component for viral replication and stability. This document provides a comprehensive overview of dosing considerations for this compound in in vivo studies, based on available preclinical and clinical data. Detailed protocols and data are presented to guide researchers in designing their experimental studies.

Introduction

This compound is a potent inhibitor of Hepatitis B Virus (HBV) replication. It belongs to a class of compounds that allosterically modulate the HBV core protein (HBc), leading to the assembly of empty, non-functional capsids and preventing the encapsidation of pregenomic RNA (pgRNA). This ultimately reduces the production of new infectious virus particles. Understanding the appropriate dosing regimen is critical for the successful evaluation of this compound's efficacy and safety in in vivo models. This application note summarizes key findings from toxicology and clinical studies to inform dose selection for future research.

Mechanism of Action

This compound targets the HBV core protein, a key protein in the viral life cycle. By binding to HBc, this compound induces a conformational change that accelerates the assembly of core protein dimers into capsid-like structures. However, this process is aberrant, resulting in the formation of empty capsids that lack the viral pgRNA. Consequently, the subsequent steps of reverse transcription and viral DNA synthesis are blocked, leading to a significant reduction in viral replication.

cluster_0 Normal HBV Capsid Assembly cluster_1 Action of this compound HBc HBV Core Protein (HBc) Dimers Capsid pgRNA-containing Nucleocapsid HBc->Capsid Assembly EmptyCapsid Empty Capsid (non-functional) HBc->EmptyCapsid Aberrant Assembly pgRNA pregenomic RNA (pgRNA) pgRNA->Capsid Encapsidation pgRNA->Block Encapsidation Blocked RT Reverse Transcription Capsid->RT DNA HBV DNA RT->DNA Virion New Infectious Virion DNA->Virion This compound This compound This compound->HBc Binds to HBc

Figure 1: Mechanism of action of this compound.

Preclinical In Vivo Toxicology Data

Toxicology studies have been conducted in Sprague Dawley (SD) rats and Beagle dogs to determine the safety profile of this compound. The No Observed Adverse Effect Level (NOAEL) was established in both species.

Animal ModelDoses Administered (mg/kg/day)NOAEL (mg/kg/day)
Sprague Dawley (SD) Rat100, 300, 10001000
Beagle Dog100, 300, 1000300
Table 1: Summary of Preclinical Toxicology Data for this compound

These data indicate a favorable safety margin for this compound in preclinical species and can be used to guide dose selection in efficacy studies.

Clinical Dosing and Pharmacokinetics in Humans

While detailed preclinical efficacy studies are not publicly available, extensive data from clinical trials in healthy volunteers and CHB patients provide valuable insights into the dosing and pharmacokinetic profile of this compound. These data can help researchers to target clinically relevant plasma exposures in their animal models.

Single Ascending Dose (SAD) Studies in Healthy Volunteers
Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)Tmax (h)t1/2 (h)
25--3.011.3 - 18.4
75--3.011.3 - 18.4
150--3.011.3 - 18.4
300--3.011.3 - 18.4
450--3.011.3 - 18.4
Table 2: Pharmacokinetic Parameters of this compound in Single Ascending Dose Studies [1][2]

Note: Specific Cmax and AUC values for each dose group were not provided in the referenced abstracts. Tmax and t1/2 ranges are reported for doses from 25 to 450 mg.

Multiple Ascending Dose (MAD) Studies in Healthy Volunteers (14 days)
Dose (mg, QD)Trough Concentration (Day 14)Accumulation (Day 14 vs Day 1 AUC)
756.3-fold of protein-adjusted EC50~2-fold
15018.2-fold of protein-adjusted EC50~2-fold
30037.5-fold of protein-adjusted EC50~2-fold
Table 3: Pharmacokinetic Parameters of this compound in Multiple Ascending Dose Studies [1]
Multiple Dose Studies in CHB Patients (28 days)
Dose (mg, QD)Mean Plasma Trough Concentration (Day 28)Mean Max HBV DNA Reduction (log10 IU/mL)Mean Max pgRNA Reduction (log10 copies/mL)
502.7-fold of protein-adjusted EC50 (135 ng/mL)-1.54-1.53
1007.0-fold of protein-adjusted EC50 (135 ng/mL)-2.50-2.35
20014.6-fold of protein-adjusted EC50 (135 ng/mL)-2.75-2.34
Table 4: Efficacy and Trough Concentrations of this compound in CHB Patients [3][4]

Experimental Protocols

In Vivo Toxicology Study Protocol (General Outline)

The following is a generalized protocol based on standard toxicology study designs. Specific details for the this compound studies are not publicly available.

  • Animal Models: Male and female Sprague Dawley rats and Beagle dogs.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days before the start of the study.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Dosing:

    • Vehicle control (e.g., 0.5% methylcellulose).

    • This compound at three dose levels (e.g., 100, 300, 1000 mg/kg).

    • Administration: Oral gavage, once daily for a specified duration (e.g., 28 days).

  • Observations:

    • Clinical signs: Monitored daily for any signs of toxicity.

    • Body weight: Measured weekly.

    • Food consumption: Measured weekly.

  • Terminal Procedures:

    • Blood collection for hematology and clinical chemistry analysis.

    • Gross necropsy.

    • Organ weight measurements.

    • Histopathological examination of tissues.

cluster_workflow In Vivo Toxicology Workflow start Animal Acclimatization grouping Randomization into Control & Treatment Groups start->grouping dosing Daily Oral Dosing (e.g., 28 days) grouping->dosing monitoring Daily Clinical Observation Weekly Body Weight & Food Intake dosing->monitoring blood Terminal Blood Collection (Hematology & Clinical Chemistry) monitoring->blood necropsy Gross Necropsy & Organ Weight Measurement blood->necropsy histo Histopathological Examination necropsy->histo end Data Analysis & NOAEL Determination histo->end

Figure 2: Generalized workflow for an in vivo toxicology study.

Pharmacokinetic Analysis Protocol
  • Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).[3]

  • Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.[3]

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

Dosing Considerations for Future In Vivo Studies

  • Dose Range Selection: Based on the preclinical toxicology data, doses up to 1000 mg/kg in rats and 300 mg/kg in dogs appear to be well-tolerated. For efficacy studies in rodent models of HBV, a starting dose could be selected to achieve plasma concentrations comparable to those found to be effective in humans (i.e., trough concentrations exceeding the protein-adjusted EC50 of 135 ng/mL).

  • Route of Administration: Oral administration is the clinically intended route and has been used in all reported studies.

  • Frequency: A once-daily (QD) dosing regimen has been shown to be effective in humans and maintains plasma concentrations above the EC50.[3][5]

  • Vehicle Selection: The formulation used in clinical trials is not specified. For preclinical studies, appropriate vehicle selection will be necessary to ensure adequate solubility and bioavailability.

  • Monitoring: In addition to efficacy endpoints (e.g., HBV DNA, pgRNA levels), it is important to monitor for any potential adverse effects, particularly liver enzyme elevations, which were observed as the most common adverse event in clinical trials.[2]

Conclusion

This compound has demonstrated a favorable safety profile in preclinical toxicology studies and significant antiviral activity in clinical trials. The data presented in this application note provide a strong foundation for designing future in vivo studies. Researchers should aim to achieve plasma exposures that are consistent with those observed to be safe and effective in human studies. Careful monitoring of both efficacy and safety parameters will be crucial for the successful preclinical development of this promising anti-HBV agent.

References

Application Note and Protocols: Southern Blot Analysis of HBV DNA Replicative Intermediates in Response to Canocapavir Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection is a major global health concern, with chronic infection leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. A key element in the persistence of HBV is the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA acts as a transcriptional template for all viral RNAs, making it a critical target for curative therapies. During the HBV replication cycle, various viral DNA forms are produced, including relaxed circular DNA (rcDNA), double-stranded linear DNA (dslDNA), and single-stranded DNA (ssDNA), in addition to cccDNA. Southern blot analysis is the gold standard for the identification and differentiation of these HBV DNA replicative intermediates, allowing for a detailed assessment of the impact of antiviral compounds on HBV DNA replication.

Canocapavir (ZM-H1505R) is a novel, orally active HBV capsid inhibitor.[1] It is classified as a core protein allosteric modulator (CpAM) or capsid assembly modulator (CAM).[2] this compound has demonstrated potent antiviral activity in preclinical and clinical studies.[3] As a type II CAM, this compound accelerates capsid assembly, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[4][5][6] This mechanism effectively prevents the encapsidation of pgRNA, a crucial step for HBV DNA synthesis, thereby inhibiting viral replication.[2][5] This application note provides a comprehensive protocol for using Southern blot analysis to evaluate the effect of this compound on HBV DNA replicative intermediates in cell culture models.

Principle of the Assay

This protocol details the extraction of low-molecular-weight DNA from cell cultures using the Hirt extraction method, which enriches for episomal DNA like HBV cccDNA and other replicative intermediates.[7][8] The extracted DNA is then separated by size and conformation via agarose (B213101) gel electrophoresis. Following electrophoresis, the DNA is transferred to a solid support membrane and hybridized with a labeled HBV-specific probe to visualize the different viral DNA forms. The relative abundance of each DNA species can then be quantified to determine the efficacy of the antiviral compound.

Data Presentation

Quantitative Analysis of this compound's Antiviral Activity

Clinical studies have demonstrated this compound's potent dose-dependent reduction of viral markers in patients with chronic hepatitis B. After 28 days of treatment, significant declines in both serum HBV DNA and pregenomic RNA (pgRNA) were observed.

This compound Dosage Mean Maximum HBV DNA Decline (log10 IU/mL) Mean Maximum pgRNA Decline (log10 copies/mL)
50 mg-1.54-1.53
100 mg-2.50-2.35
200 mg-2.75-2.34
Placebo-0.47-0.17

Table 1: Effect of this compound on Serum HBV DNA and pgRNA in Chronic Hepatitis B Patients. Data is summarized from a 28-day multiple-dose escalation trial.[7]

Representative Data: Effect of a Type II CAM on Intracellular HBV DNA Replicative Intermediates

The following table presents representative quantitative data from a Southern blot analysis of a stable HBV-producing cell line (e.g., HepG2.2.15) treated with a Type II Capsid Assembly Modulator, which has a similar mechanism of action to this compound. The data illustrates a dose-dependent reduction in all intracellular HBV DNA replicative intermediates.

Treatment Relaxed Circular DNA (rcDNA) (% of Control) Double-Stranded Linear DNA (dslDNA) (% of Control) Single-Stranded DNA (ssDNA) (% of Control)
Vehicle Control (0.1% DMSO)100100100
Type II CAM (Low Conc.)455048
Type II CAM (High Conc.)101211

Table 2: Representative Quantitative Southern Blot Analysis of Intracellular HBV DNA Replicative Intermediates. Data is hypothetical and based on the expected activity of a Type II CAM.

Mandatory Visualizations

HBV_Replication_and_Canocapavir_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Capsid_Assembly Capsid Assembly pgRNA_cyto->Capsid_Assembly Core Core Protein (Cp) Core->Capsid_Assembly Polymerase Polymerase (P) Polymerase->Capsid_Assembly Nucleocapsid Nucleocapsid (pgRNA + P) Capsid_Assembly->Nucleocapsid Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid RT Reverse Transcription Nucleocapsid->RT Mature_NC Mature Nucleocapsid (rcDNA) RT->Mature_NC Mature_NC->cccDNA Recycling Virion_Release Virion Release Mature_NC->Virion_Release This compound This compound This compound->Capsid_Assembly Accelerates & Misdirects

Caption: Mechanism of Action of this compound on HBV Replication.

Southern_Blot_Workflow start Start: HBV-producing cells (e.g., HepG2.2.15) treatment Treat with this compound (or vehicle control) start->treatment hirt Hirt DNA Extraction (Isolate low MW DNA) treatment->hirt gel Agarose Gel Electrophoresis (Separate DNA forms) hirt->gel transfer Southern Transfer (to Nylon Membrane) gel->transfer hybridization Hybridization with 32P-labeled HBV Probe transfer->hybridization detection Autoradiography/ Phosphorimaging hybridization->detection quantification Quantification of DNA Bands detection->quantification

References

Troubleshooting & Optimization

Technical Support Center: Canocapavir and HBV Core Protein Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying Canocapavir and resistance mutations in the Hepatitis B Virus (HBV) core protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

This compound Resistance Mutations in HBV Core Protein

This compound is a novel core protein allosteric modulator (CpAM) that targets the HBV core protein (HBc), disrupting capsid assembly and viral replication.[1][2] It binds to a hydrophobic pocket at the dimer-dimer interface of HBc, leading to the formation of empty capsids and interfering with the envelopment and egress of viral particles.[1][3] Resistance to this compound has been associated with specific mutations in the HBc protein.

Data on this compound Resistance Mutations

While comprehensive quantitative data on the fold change in EC50 values for this compound resistance mutations are still emerging in the literature, mutagenesis studies have identified several key amino acid substitutions that confer resistance by affecting the drug's activity. The following table summarizes the observed effects of these mutations.

MutationObserved Effect on this compound ActivityReference
F18AAbolishes the this compound-induced intracellular accumulation of capsids.[2]
R28AAbolishes the this compound-induced intracellular accumulation of capsids.[2]
V124AResistant to this compound-triggered capsid accumulation. However, this compound can still reduce the level of capsid-associated HBV DNA in this mutant.[2]
V124WThis mutation does not block the accumulation of capsids induced by this compound. It has been noted to mimic the conformational change induced by the drug.[1][2]
R127LAbolishes the this compound-induced intracellular accumulation of capsids.[2]
T128IDisrupts capsid assembly in the presence of this compound.[4]

Experimental Protocols

HBV Replicon Assay for Antiviral Testing

This protocol outlines the procedure for determining the in vitro efficacy of this compound against HBV replication using a stable HBV replicon cell line (e.g., HepG2.2.15 or HepAD38).

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15, HepAD38)

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin-streptomycin, G418)

  • This compound and control compounds

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Plate the HBV-producing cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for a specified period (e.g., 6-9 days). The medium containing the compounds should be refreshed every 2-3 days.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and calculate the EC50 value using a non-linear regression model.

Particle Gel Assay for Capsid Analysis

This assay is used to analyze the formation of HBV capsids and assess the effect of this compound on capsid assembly.

Materials:

  • Cell lysates from HBV replicon-transfected or infected cells

  • Native agarose (B213101) gel

  • Transfer membrane

  • Antibodies against HBV core protein (anti-HBc)

  • Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells to release the cytoplasmic contents, including HBV capsids.

  • Native Agarose Gel Electrophoresis: Separate the cell lysates on a native agarose gel to preserve the integrity of the assembled capsids.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Western Blotting: Perform a Western blot using an anti-HBc antibody to detect assembled capsids and assembly intermediates.

Mandatory Visualizations

Canocapavir_Mechanism cluster_Normal Normal HBV Capsid Assembly cluster_this compound This compound Action cluster_Resistance Resistance Mechanism HBc Dimers HBc Dimers Capsid Assembly Capsid Assembly HBc Dimers->Capsid Assembly pgRNA/Pol pgRNA/Pol pgRNA/Pol->Capsid Assembly Mature Nucleocapsid Mature Nucleocapsid Capsid Assembly->Mature Nucleocapsid This compound This compound HBc Dimers_C HBc Dimers This compound->HBc Dimers_C Accelerated Assembly Accelerated Assembly HBc Dimers_C->Accelerated Assembly Binds to dimer-dimer interface Empty Capsid Empty Capsid Accelerated Assembly->Empty Capsid HBc Mutant Dimers HBc Mutant Dimers (e.g., V124A, T128I) Binding Disrupted Binding Disrupted Normal Assembly Pathway Reverts to Normal Assembly Pathway HBc Mutant Dimers->Normal Assembly Pathway Canocapavir_R This compound Canocapavir_R->HBc Mutant Dimers

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow cluster_Replicon HBV Replicon Assay cluster_Particle Particle Gel Assay Start_R Start Seed Cells Seed Cells Start_R->Seed Cells Treat Treat with this compound Seed Cells->Treat Incubate Incubate (6-9 days) Treat->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Extract DNA Extract Viral DNA Collect Supernatant->Extract DNA qPCR qPCR Analysis Extract DNA->qPCR Calculate EC50 Calculate EC50 qPCR->Calculate EC50 End_R End Calculate EC50->End_R Start_P Start Prepare Lysates Prepare Cell Lysates Start_P->Prepare Lysates Run Gel Native Agarose Gel Electrophoresis Prepare Lysates->Run Gel Transfer Transfer to Membrane Run Gel->Transfer Western Blot Western Blot Transfer->Western Blot Analyze Capsids Analyze Capsid Formation Western Blot->Analyze Capsids End_P End Analyze Capsids->End_P

Caption: Experimental workflows for antiviral and capsid analysis.

Troubleshooting Guides

HBV Replicon Assay
Issue Possible Cause(s) Recommended Solution(s)
High variability in EC50 values Inconsistent cell seeding density. Pipetting errors during compound dilution. Variation in incubation times.Ensure uniform cell seeding. Use calibrated pipettes and perform serial dilutions carefully. Standardize all incubation periods.
No dose-response curve observed Compound inactivity. Incorrect concentration range. Degraded compound.Verify the bioactivity of the compound from a fresh stock. Test a broader range of concentrations. Store compounds under recommended conditions.
High cytotoxicity observed Compound is toxic to the cells at the tested concentrations.Perform a separate cytotoxicity assay to determine the non-toxic concentration range of the compound.
Low viral DNA yield Inefficient DNA extraction. Low viral replication in control wells.Use a validated viral DNA extraction kit. Ensure the health and proper maintenance of the cell line.
Particle Gel Assay
Issue Possible Cause(s) Recommended Solution(s)
Smearing of capsid bands Capsid degradation. Overloading of protein lysate.Use fresh lysates and add protease inhibitors. Optimize the amount of protein loaded onto the gel.
Weak or no capsid signal Low capsid abundance. Inefficient antibody binding.Concentrate cell lysates if necessary. Use a validated and optimized anti-HBc antibody concentration.
Inconsistent band migration Variations in gel concentration. Inconsistent running buffer conditions.Prepare fresh agarose gels for each experiment with a consistent concentration. Use fresh running buffer.
High background on Western blot Insufficient blocking. Non-specific antibody binding.Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations and washing steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a core protein allosteric modulator (CpAM) that binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This binding event accelerates the assembly of HBc dimers into empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, thus halting the viral replication cycle.[1][3]

Q2: How do the identified resistance mutations affect this compound's function?

A2: The identified resistance mutations are located in or near the this compound binding pocket on the HBV core protein. These mutations are thought to sterically hinder or alter the conformation of the binding site, thereby reducing the binding affinity of this compound. This prevents the drug from effectively promoting the formation of empty capsids, allowing the normal assembly of pgRNA-containing nucleocapsids to proceed.[2]

Q3: Can I use transient transfection instead of a stable cell line for the HBV replicon assay?

A3: Yes, transient transfection of an HBV replicon plasmid into a hepatoma cell line (e.g., Huh7 or HepG2) is a valid alternative to using a stable cell line. However, this method may result in higher well-to-well variability in transfection efficiency, which can affect the reproducibility of the results.

Q4: What are the key differences between Type I and Type II CpAMs?

A4: Type I CpAMs, like Bay 41-4109, misdirect the assembly of HBc dimers into non-capsid polymers. In contrast, Type II CpAMs, which include this compound, accelerate the formation of morphologically normal capsids that are empty of viral genetic material.[4]

Q5: Are there alternative methods to qPCR for quantifying HBV DNA in the replicon assay?

A5: While qPCR is the most common and quantitative method, Southern blotting can also be used to detect HBV DNA replication intermediates. However, Southern blotting is less quantitative and more labor-intensive than qPCR.

References

Technical Support Center: Investigating Off-Target Effects of Canocapavir in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when investigating the off-target effects of Canocapavir in cell culture.

This compound is a novel, orally active antiviral agent targeting the Hepatitis B Virus (HBV) core protein. As a core protein allosteric modulator (CpAM), its primary mechanism of action is to disrupt the normal assembly of the viral capsid, leading to the formation of non-infectious, empty capsids. While its on-target effects are well-characterized, understanding potential off-target interactions is crucial for a comprehensive safety and efficacy profile.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a Type II CpAM-like antiviral. It binds to a hydrophobic pocket at the interface of HBV core protein (HBc) dimers. This binding event accelerates the kinetics of capsid assembly, leading to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA).[1] This process effectively prevents the replication of the virus. Additionally, this compound has been shown to interfere with the interaction between the HBc and the large HBV surface protein, which diminishes the production of empty virions.[1]

Q2: Are there any known or suspected off-target effects of this compound from clinical trials?

A2: Clinical trials in healthy subjects and patients with chronic hepatitis B have shown that this compound is generally well-tolerated.[2][3][4] The most commonly reported adverse events are transient elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5] While the exact cause of these elevations is not definitively established as an off-target effect, it warrants careful monitoring and investigation in preclinical cell culture models, particularly in liver-derived cell lines.

Q3: this compound has a pyrazole (B372694) chemical scaffold. Are there known off-target effects associated with this class of compounds?

A3: Yes, pyrazole-containing compounds are known to be biologically active and are found in numerous approved drugs.[6][7] A common off-target activity for this scaffold is the inhibition of various cellular kinases.[7][8][9] Different pyrazole derivatives have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[7][10] Therefore, when investigating off-target effects of this compound, assessing its impact on key cellular signaling pathways regulated by kinases is a reasonable starting point.

Q4: What are the initial steps to determine if an observed phenotype in my cell culture is an off-target effect of this compound?

A4: A multi-step approach is recommended:

  • Dose-Response Correlation: Determine if the concentration of this compound required to induce the phenotype is significantly different from its effective concentration (EC50) for antiviral activity. A large discrepancy may suggest an off-target effect.

  • Control Cell Lines: Test the effect of this compound on a panel of cell lines, including non-liver cells and cells that do not support HBV replication. An effect in these cells would strongly indicate an off-target mechanism.

  • Structurally Unrelated CpAMs: Compare the phenotype induced by this compound with that of other HBV core protein modulators with different chemical structures. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High Cell Toxicity at Concentrations Close to Antiviral EC50 Off-target binding to an essential cellular protein.1. Perform a detailed dose-response curve to calculate the 50% cytotoxic concentration (CC50) and determine the therapeutic index (CC50/EC50). 2. Test for cytotoxicity in uninfected cells to decouple antiviral and cytotoxic effects. 3. If available, use a cell line expressing a resistant HBV core protein. Toxicity in these cells would point to an off-target effect.
Unexpected Changes in Cell Morphology or Proliferation Rate Modulation of a cellular signaling pathway due to an off-target interaction (e.g., kinase inhibition).1. Perform cell cycle analysis by flow cytometry to identify any cell cycle arrest. 2. Conduct a kinase profiling assay to screen for inhibitory activity against a panel of common kinases. 3. Use proteomic approaches like Thermal Proteome Profiling (TPP) to identify direct protein targets.
Inconsistent Antiviral Activity Poor metabolic stability of this compound in the specific cell culture medium or cell type.1. Check the stability of this compound in your cell culture medium over the duration of the experiment using analytical methods like HPLC. 2. Consider using a more stable formulation or replenishing the compound more frequently.
Discrepancy in Potency Between Different Cell Lines Differences in cellular metabolism, expression of potential off-target proteins, or drug transporter activity.1. Measure the intracellular concentration of this compound in the different cell lines. 2. Compare the expression levels of key metabolic enzymes or drug transporters between the cell lines using qPCR or Western blotting.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound in HepG2 Cells (Hypothetical Data)

Concentration (µM)% HBV DNA Reduction (± SD)% Cell Viability (MTT Assay) (± SD)
0 (Vehicle)0 ± 2.1100 ± 4.5
0.0125.3 ± 3.598.7 ± 3.8
0.152.1 ± 4.297.2 ± 4.1
195.8 ± 2.995.5 ± 3.2
1098.2 ± 1.575.3 ± 5.6
10099.1 ± 0.820.1 ± 6.1

Table 2: Kinase Inhibition Profile of this compound (Hypothetical Data)

Kinase% Inhibition at 10 µM this compound
CDK2/cyclin A8.2
JNK315.6
Src 65.4
Abl 58.9
EGFR12.3
VEGFR-218.7

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Unbiased Off-Target Identification using Thermal Proteome Profiling (TPP)

This protocol outlines a workflow to identify direct protein targets of this compound.

  • Cell Culture and Treatment: Culture two populations of cells (e.g., Huh7) to ~80% confluency. Treat one population with this compound at a desired concentration and the other with a vehicle control for 1-2 hours.

  • Cell Harvesting and Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellets in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by sonication or freeze-thaw cycles.

  • Heat Treatment: Aliquot the lysates into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 100,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Digestion and Labeling: Collect the supernatant (soluble protein fraction). Quantify the protein concentration. Perform in-solution trypsin digestion of the proteins. Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative mass spectrometry.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative abundance as a function of temperature to generate "melting curves." A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates a direct interaction.

Protocol 3: Targeted Off-Target Identification using Affinity Purification-Mass Spectrometry (AP-MS) with this compound as Bait

This protocol is for identifying proteins that bind to this compound.

  • Immobilization of this compound: Chemically couple this compound to activated beads (e.g., NHS-activated sepharose beads). Ensure the coupling chemistry does not interfere with the potential binding sites of the molecule.

  • Cell Lysis: Grow a large batch of the desired cells and prepare a native cell lysate in a mild lysis buffer to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled beads and with control beads (without this compound) to capture interacting proteins.

  • Washing: Wash the beads extensively with the lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a competitive elution with free this compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by mass spectrometry. Alternatively, perform in-solution digestion of the entire eluate for a more comprehensive analysis.

  • Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads to identify specific interactors.

Mandatory Visualizations

OnTarget_Pathway cluster_virus HBV Life Cycle HBV_entry HBV Entry rcDNA rcDNA HBV_entry->rcDNA cccDNA cccDNA (in Nucleus) rcDNA->cccDNA pgRNA_transcription pgRNA Transcription cccDNA->pgRNA_transcription pgRNA pgRNA pgRNA_transcription->pgRNA HBc_translation HBc Translation pgRNA->HBc_translation Capsid_assembly Capsid Assembly pgRNA->Capsid_assembly HBc_dimer HBc Dimer HBc_translation->HBc_dimer HBc_dimer->Capsid_assembly Virion_release Virion Release Capsid_assembly->Virion_release Empty_Capsid Empty Capsid (Non-infectious) Capsid_assembly->Empty_Capsid This compound This compound This compound->Capsid_assembly Accelerates & Misdirects

Caption: On-target mechanism of this compound in the HBV life cycle.

OffTarget_Hypothesis cluster_kinase Potential Off-Target Kinase Pathway This compound This compound (Pyrazole Scaffold) Src_Kinase Src Kinase This compound->Src_Kinase Inhibition Phosphorylation Phosphorylation Src_Kinase->Phosphorylation Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylation Signaling_Cascade Signaling Cascade Phosphorylation->Signaling_Cascade Cellular_Response Altered Cellular Response (e.g., Proliferation, Morphology) Signaling_Cascade->Cellular_Response

Caption: Hypothetical off-target mechanism of this compound via kinase inhibition.

Experimental_Workflow Start Start: Observe Unexpected Phenotype in Cell Culture Dose_Response Perform Dose-Response and Cytotoxicity Assays Start->Dose_Response Is_Toxic Is Toxicity Observed? Dose_Response->Is_Toxic Investigate_Apoptosis Investigate Apoptosis/ Necrosis Pathways Is_Toxic->Investigate_Apoptosis Yes Control_Cells Test in Uninfected/ Non-permissive Cells Is_Toxic->Control_Cells No Phenotype_Present Phenotype Present? Control_Cells->Phenotype_Present Phenotype_Present->Dose_Response No, Re-evaluate On-Target Effects at Higher Doses Off_Target_Suspected Off-Target Effect Highly Suspected Phenotype_Present->Off_Target_Suspected Yes Unbiased_Screening Unbiased Screening: Thermal Proteome Profiling (TPP) Off_Target_Suspected->Unbiased_Screening Targeted_Screening Targeted Screening: Kinase Panel / AP-MS Off_Target_Suspected->Targeted_Screening Identify_Off_Target Identify Potential Off-Target Protein(s) Unbiased_Screening->Identify_Off_Target Targeted_Screening->Identify_Off_Target

Caption: Troubleshooting workflow for investigating suspected off-target effects.

References

Canocapavir In Vitro Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Canocapavir in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ZM-H1505R) is a novel, orally active pyrazole (B372694) compound that functions as a Hepatitis B Virus (HBV) capsid inhibitor.[1] It is classified as a Core protein Allosteric Modulator (CpAM) with a type II or CAM-E (Capsid Assembly Modulator-Empty) like activity.[2][3][4] this compound targets the HBV core protein (HBc), specifically the hydrophobic pocket at the dimer-dimer interface, accelerating the assembly of HBV capsids.[2][3][5] This action results in the formation of empty capsids that lack the viral pregenomic RNA (pgRNA), thereby disrupting the HBV replication cycle.[2][3][5][6]

Q2: In which cell lines has this compound been tested for its anti-HBV activity?

A2: this compound's antiviral activity has been demonstrated in several liver-derived human cell lines, including HepAD38 (a tetracycline-inducible HBV replicating cell line), HepG2, and Huh7 cells.[2][3][4]

Q3: What are the typical EC50 and cytotoxicity values for this compound in vitro?

A3: In the HepAD38 cell line, this compound has an EC50 (50% effective concentration) of approximately 0.1185 µM for inhibiting HBV replication.[2][4] Importantly, it has shown no significant cytotoxicity in this cell line at concentrations up to 24 µM.[2][4] The protein-binding adjusted HBV DNA EC50 has been reported as 135 ng/mL.[6][7][8]

Q4: How should this compound be stored?

A4: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store it sealed and protected from moisture and light.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no antiviral activity observed Incorrect drug concentration.Prepare fresh serial dilutions of this compound. Ensure the final concentrations in the assay are within the expected effective range (around the EC50 of ~0.12 µM).
Cell line health or passage number.Use healthy, low-passage number cells for experiments. Confirm cell viability before and during the experiment.
Issues with HBV replication in the cell model.Ensure that HBV replication is robust in your control (untreated) cells. For inducible cell lines like HepAD38, confirm induction (e.g., tetracycline (B611298) withdrawal) was successful.[2][3]
High cytotoxicity observed Compound precipitation due to low solubility.Although this compound is orally active, ensure it is fully dissolved in your culture medium. Consider using a lower concentration of solvent (e.g., DMSO) and vortexing thoroughly.
Contamination of cell culture.Test for mycoplasma and other common cell culture contaminants.
Incorrect assay for cytotoxicity measurement.Use a standard and validated cytotoxicity assay such as the MTT assay.[2][3][4]
Inconsistent results between experiments Variability in experimental setup.Standardize all experimental parameters, including cell seeding density, incubation times, and drug treatment duration (e.g., 2-6 days).[2][3]
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of both the compound and reagents.
Reagent quality.Use fresh, high-quality reagents for all assays, including cell culture media, transfection reagents, and assay kits.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell LineParameterValueReference
HepAD38EC50 (HBV DNA reduction)0.1185 µM[2][4]
HepAD38CC50 (Cytotoxicity)> 24 µM[2][4]
N/AProtein-Binding Adjusted EC50 (HBV DNA)135 ng/mL[6][7][8]

Experimental Protocols

1. Antiviral Activity Assay (EC50 Determination)

This protocol is based on methods used for assessing this compound's effect on HBV replication in HepAD38 cells.[2][3][4]

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a suitable density.

  • Induction of HBV Replication: For tetracycline-off systems like HepAD38, withdraw tetracycline from the culture medium to induce HBV replication and core protein (HBc) expression.[2][3]

  • Compound Treatment: After allowing cells to adhere and replication to initiate (e.g., 8-24 hours), treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period, typically 2 to 6 days.[2][3]

  • Quantification of HBV DNA:

    • Extract capsid-associated HBV DNA from the cells.

    • Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR).[2][3][4]

  • Data Analysis: Normalize the HBV DNA levels in treated cells to the vehicle control. Calculate the EC50 value using a non-linear regression model.

2. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability.[2][3][4]

  • Cell Seeding: Seed cells (e.g., HepAD38, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral activity assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control to determine the CC50 value.

Mandatory Visualizations

Canocapavir_Mechanism_of_Action cluster_HBV_Replication HBV Replication Cycle cluster_Canocapavir_Action This compound Intervention pgRNA pgRNA Capsid pgRNA-containing Nucleocapsid pgRNA->Capsid Encapsidation pgRNA->Block HBc HBV Core Protein (HBc Dimer) HBc->Capsid Assembly EmptyCapsid Empty Nucleocapsid (No pgRNA) HBc->EmptyCapsid Accelerates Assembly Virion Mature Virion Egress Capsid->Virion This compound This compound This compound->HBc Binds to HBc dimer-dimer interface Block->EmptyCapsid Encapsidation Blocked

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental_Workflow_EC50 cluster_workflow EC50 Determination Workflow A 1. Seed HepAD38 cells in 96-well plate B 2. Withdraw Tetracycline (Induce HBV Replication) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 2-6 days C->D E 5. Extract capsid-associated HBV DNA D->E F 6. Quantify HBV DNA via qPCR E->F G 7. Analyze data and calculate EC50 F->G

Caption: Experimental workflow for determining the EC50 of this compound.

References

Technical Support Center: Strategies for Improving Canocapavir Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Canocapavir (ZM-H1505R) in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation strategies, administration techniques, and troubleshooting common issues encountered during preclinical animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ZM-H1505R) is a novel, orally bioavailable small molecule that acts as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).[1][2] It belongs to a new class of pyrazole (B372694) compounds.[1][2][3] Its primary mechanism of action is to interfere with the proper assembly of the HBV capsid, which is a crucial step in the viral replication cycle.[2][4][5] this compound induces the formation of empty, non-infectious capsids and prevents the encapsidation of the viral pregenomic RNA (pgRNA), thereby halting the production of new infectious virus particles.[6][7]

Q2: What are the main challenges in delivering this compound in animal models?

Like many pyrazole-based compounds, this compound's delivery in animal models can be challenging due to its low aqueous solubility.[8][9] This can lead to poor oral bioavailability and variability in experimental results. Therefore, appropriate formulation is critical for achieving consistent and therapeutically relevant drug exposure in vivo.

Q3: What are some recommended formulation strategies to improve this compound's solubility and bioavailability for oral administration in rodents?

Given this compound's likely low aqueous solubility, several formulation strategies can be employed to enhance its oral absorption. The selection of a suitable vehicle is crucial. Based on preclinical studies of other HBV capsid assembly modulators with similar properties, here are some recommended starting points:

  • Co-solvent Systems: A mixture of solvents can be used to dissolve this compound. A common combination for poorly soluble compounds in in vivo studies includes a primary solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), a surfactant such as Tween-80 or Solutol HS-15 to improve wetting and dispersion, and a vehicle like polyethylene (B3416737) glycol (PEG) 300 or 400, diluted with saline or water.[10] For the HBV CAM ABI-H0731, a formulation of N-methylpyrrolidone (NMP)–Solutol HS-15–normal saline (5:5:90) was used for oral gavage in mice, rats, and monkeys.[11]

  • Suspensions: If a solution is not feasible, a micronized suspension of this compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be prepared. Particle size reduction is key to improving the dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can significantly enhance the oral bioavailability of lipophilic drugs by promoting lymphatic uptake and avoiding first-pass metabolism.

Q4: Can this compound be administered via routes other than oral gavage?

While this compound is developed for oral administration in humans, other routes may be necessary for specific experimental designs in animal models.

  • Intravenous (IV) injection: For pharmacokinetic studies to determine absolute bioavailability, an IV formulation is required. This typically involves dissolving this compound in a biocompatible co-solvent system, such as DMSO and PEG, and then diluting it with saline or dextrose solution. Care must be taken to avoid precipitation upon dilution. For the CAM ABI-H0731, a formulation of N-methylpyrrolidone (NMP)–Solutol HS-15–normal saline (5:5:90) was also used for intravenous administration.[11]

  • Subcutaneous (SC) injection: For long-acting delivery, a subcutaneous formulation could be developed. This might involve a suspension of the drug in an oil-based vehicle or a specialized polymer-based delivery system.

Q5: What are the reported preclinical pharmacokinetics of this compound and similar HBV CAMs in animal models?

While specific preclinical pharmacokinetic data for this compound is not extensively published, a first-in-human study mentions that it was well-tolerated in rats and dogs at high doses.[1] For other HBV CAMs, some preclinical data is available:

CompoundAnimal ModelRouteKey Pharmacokinetic ParametersReference
GLS4 ICR MiceOral (10 mg/kg)Tmax: 0.25 h, t1/2: 1.78 h, AUC0–24: 556 h·ng/ml, Bioavailability: 25.5%[12]
ABI-H0731 Mouse, Rat, Dog, MonkeyIV & OralPlasma clearance (IV): 8.05, 10.1, 14.7, and 4.86 ml/min/kg, respectively.[13]
FEAU Mouse & RatIV & Oralt1/2: 58-80 min (mouse), 63-78 min (rat). Complete oral absorption in both species.[14]

Troubleshooting Guides

Issue 1: Poor and Variable Oral Bioavailability

  • Possible Cause: Low aqueous solubility and/or poor dissolution rate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different co-solvent systems, surfactants, and vehicles as described in FAQ 3. Conduct a small pilot study with a few different formulations to assess which provides the most consistent plasma exposure.

    • Particle Size Reduction: If using a suspension, ensure the drug is micronized to the smallest possible particle size to increase the surface area for dissolution.

    • Consider Food Effects: In human studies, food was found to affect the absorption of this compound.[1][15] Ensure consistent fasting or feeding protocols for your animal studies to minimize variability.

    • Check for P-glycoprotein (P-gp) Efflux: Some molecules are actively transported out of intestinal cells by P-gp, reducing absorption. Consider co-administration with a P-gp inhibitor in a pilot study to assess this possibility.

Issue 2: Precipitation of the Compound During Formulation or Administration

  • Possible Cause: The compound is crashing out of solution when a co-solvent formulation is diluted with an aqueous vehicle or biological fluids.

  • Troubleshooting Steps:

    • Increase Surfactant Concentration: The surfactant helps to keep the drug in a fine dispersion. Try increasing the percentage of Tween 80 or Solutol HS-15 in your formulation.

    • Prepare a Nanosuspension: Nanosuspensions are more stable and have a lower tendency to aggregate compared to coarse suspensions.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility.

    • Warm the Formulation: Gently warming the formulation before administration can sometimes help to keep the drug in solution, but be cautious about temperature sensitivity of the compound.

Issue 3: Animal Distress or Adverse Events After Dosing

  • Possible Cause: Toxicity of the vehicle, improper administration technique, or high dose of the compound.

  • Troubleshooting Steps:

    • Vehicle Toxicity: Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation itself. High concentrations of DMSO or other organic solvents can be toxic.

    • Oral Gavage Technique: Ensure proper training in oral gavage to prevent esophageal injury or accidental administration into the trachea. Use appropriate gavage needle sizes for the animal.

    • Dose Reduction: If toxicity is suspected, reduce the dose of this compound and consider a dose-escalation study to determine the maximum tolerated dose in your animal model. Preclinical studies in rats and dogs indicated good tolerability at doses up to 1000 mg/kg.[1]

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation of this compound (Example)

This protocol is a general guideline and may require optimization for this compound.

  • Materials:

    • This compound (ZM-H1505R)

    • N-methyl-2-pyrrolidone (NMP)

    • Solutol HS-15

    • Sterile normal saline (0.9% NaCl)

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle by mixing NMP and Solutol HS-15 in a 1:1 ratio.

    • Add the vehicle to the this compound powder and vortex until the compound is completely dissolved. This will be your stock solution.

    • On the day of dosing, dilute the stock solution with sterile normal saline to the final desired concentration. A common final vehicle composition for oral gavage is 5% NMP, 5% Solutol HS-15, and 90% saline.[11]

    • Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Handling: Accustom the mice to handling for several days before the experiment to reduce stress.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.

    • Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force it.

  • Dose Administration: Once the needle is in the stomach, slowly administer the formulation.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes after dosing.

Visualizations

This compound's Mechanism of Action in the HBV Replication Cycle

HBV_Replication_Cycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA & mRNAs cccDNA->pgRNA Transcription Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Viral_Proteins Viral Proteins Translation->Viral_Proteins Core_Assembly Capsid Assembly Core_Assembly->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Release Virion Release Mature_Capsid->Release Viral_Proteins->Core_Assembly This compound This compound This compound->Core_Assembly Inhibits This compound->Encapsidation Prevents

Caption: this compound inhibits HBV replication by disrupting capsid assembly and preventing pgRNA encapsidation.

Experimental Workflow for Evaluating this compound Formulations

Formulation_Workflow Formulation_Dev Formulation Development (e.g., Co-solvent, Suspension) In_Vitro_Screening In Vitro Solubility & Stability Testing Formulation_Dev->In_Vitro_Screening Pilot_PK_Study Pilot Pharmacokinetic (PK) Study in Mice (Small groups, multiple formulations) In_Vitro_Screening->Pilot_PK_Study Select_Lead_Formulation Select Lead Formulation (Based on PK profile and tolerability) Pilot_PK_Study->Select_Lead_Formulation Dose_Ranging_Study Dose-Ranging PK & Tolerability Study (in target animal model) Select_Lead_Formulation->Dose_Ranging_Study Efficacy_Study Efficacy Study in HBV Animal Model Dose_Ranging_Study->Efficacy_Study

Caption: A stepwise approach to developing and evaluating this compound formulations for in vivo studies.

Troubleshooting Logic for Poor Oral Bioavailability

Troubleshooting_Bioavailability start Poor Oral Bioavailability Observed solubility Is the compound fully dissolved in the formulation? start->solubility dissolution Is the dissolution rate limiting? solubility->dissolution Yes optimize_formulation Optimize formulation (co-solvents, surfactants) solubility->optimize_formulation No permeability Is intestinal permeability an issue? dissolution->permeability No micronize Micronize drug substance dissolution->micronize Yes metabolism Is first-pass metabolism extensive? permeability->metabolism No caco2_assay Conduct Caco-2 permeability assay with P-gp inhibitor permeability->caco2_assay Yes lipid_formulation Consider lipid-based formulation to enhance lymphatic uptake metabolism->lipid_formulation Yes

Caption: A decision tree for troubleshooting poor oral bioavailability of this compound in animal models.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the cytotoxic mechanisms related to Canocapavir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel investigational capsid assembly modulator (CAM) for the treatment of Hepatitis B Virus (HBV) infection.[1][2] Its primary mechanism involves targeting the HBV core protein, accelerating the formation of empty viral capsids that lack the viral genetic material (pgRNA), thereby disrupting the viral replication cycle.[3][4] While its primary activity is antiviral, it is crucial to assess its potential for off-target cytotoxicity in various cell types.

Q2: Has cytotoxicity been observed in preclinical or clinical studies of this compound?

A2: In a study on a cell line that replicates HBV, this compound did not show significant cytotoxicity at concentrations up to 24 µM.[3] First-in-human studies and subsequent trials in patients with chronic hepatitis B have shown that this compound is generally well-tolerated.[1][4][5] The most common adverse events reported were mild to moderate increases in liver enzymes (ALT and AST), which were also observed in the placebo groups.[4][6][7] However, these findings do not preclude the possibility of cytotoxicity in other cell types or under different experimental conditions.

Q3: What are the standard assays to measure this compound-related cytotoxicity?

A3: A variety of assays can be used to measure cytotoxicity, each focusing on different cellular parameters.[8][9][10] Common assays include:

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[8]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of cell death.[8][10]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays specifically measure markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (B164497) and the activation of caspase enzymes.[9]

Q4: How do I distinguish between apoptosis and necrosis induced by this compound?

A4: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry is a standard method.[11]

  • Healthy cells: Annexin V negative and PI negative.[12]

  • Early apoptotic cells: Annexin V positive and PI negative.[12]

  • Late apoptotic/necrotic cells: Annexin V positive and PI positive.[12] This allows for the quantification of different cell populations in response to this compound treatment.

Troubleshooting Guides

Problem: High variability in my MTT assay results.

  • Potential Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or incomplete formazan (B1609692) crystal solubilization.[13][14][15]

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.

    • Avoid using the outermost wells of the plate, as they are prone to evaporation ("edge effect"). Fill these wells with sterile PBS or media instead.[13]

    • After adding the solubilization solvent (e.g., DMSO), ensure all purple formazan crystals are completely dissolved by gentle mixing or incubation on an orbital shaker before reading the plate.[14]

Problem: My Annexin V/PI staining shows a high percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations.

  • Potential Cause: The cell harvesting technique may be too harsh, causing physical damage to the cell membranes.

  • Solution:

    • If using adherent cells, use a gentle dissociation reagent (e.g., TrypLE Express) and avoid over-incubation.

    • When centrifuging cells, use a lower speed (e.g., 300-400 x g) to pellet the cells gently.[16]

    • Ensure all buffers are at the correct temperature (typically cold) to maintain cell integrity.

Problem: My Caspase-3/7 activity assay shows no signal, but I observe cell death morphologically.

  • Potential Cause: The cell death mechanism may be caspase-independent, or the peak of caspase activity was missed.

  • Solution:

    • Perform a time-course experiment to measure caspase activity at multiple time points after this compound treatment. Caspase activation can be transient.

    • Investigate other cell death pathways. For example, assess mitochondrial membrane potential (a key event in intrinsic apoptosis) or check for markers of other forms of programmed cell death.[9][17]

    • Confirm cell death with an alternative method that does not rely on caspase activity, such as an LDH release assay.[9]

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from cytotoxicity experiments with this compound.

Table 1: IC50 Values of this compound in Various Cell Lines after 72h Treatment

Cell LineTissue of OriginIC50 (µM)Assay Method
HepG2Human Liver Cancer> 24.0MTT
Huh7Human Liver Cancer(User Data)MTT
HEK293Human Embryonic Kidney(User Data)XTT
PBMCsHuman Blood(User Data)CellTiter-Glo

Data for HepG2 is based on published findings[3]; other fields are for user-collected data.

Table 2: Apoptosis/Necrosis Profile in this compound-Treated Cells (Example Data)

This compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1088.7 ± 3.46.8 ± 1.54.5 ± 1.1
2575.1 ± 4.215.3 ± 2.99.6 ± 2.3
5052.4 ± 5.528.9 ± 4.118.7 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

  • Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.[12][18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[16]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[18]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

Protocol 3: Caspase-3/7 Activity Measurement

This protocol is based on a luminescent "add-mix-measure" assay format, such as Caspase-Glo® 3/7.[19][20]

  • Plate Setup: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time. Include a blank (media only) and vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[20][21]

  • Assay: Remove the plate from the incubator and add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[20]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[19]

Visualizations

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Plate Seeding (Optimize cell density) Cell_Culture->Seeding Treatment 3. This compound Treatment (Dose-response & time-course) Seeding->Treatment Viability 4a. Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Caspase 4c. Caspase Assay (e.g., Caspase-3/7) Treatment->Caspase Data 5. Data Acquisition (Plate Reader / Flow Cytometer) Viability->Data Apoptosis->Data Caspase->Data Analysis 6. Statistical Analysis (Calculate IC50, % Apoptosis) Data->Analysis Conclusion 7. Conclusion (Determine cytotoxic mechanism) Analysis->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway cluster_signal Initiation cluster_execution Execution Cascade cluster_outcome Cellular Outcome This compound This compound (Potential Off-Target Stress) Mito Mitochondrial Perturbation This compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp37 Caspase-3/7 Activation Apaf1->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Troubleshooting_Tree Start High Variability in Viability Assay? CheckSeeding Is cell seeding uniform? Start->CheckSeeding CheckEdge Are you avoiding 'edge effects'? CheckSeeding->CheckEdge Yes Sol_Seeding Solution: Optimize cell suspension and pipetting technique. CheckSeeding->Sol_Seeding No CheckSolubilization Is formazan fully dissolved? CheckEdge->CheckSolubilization Yes Sol_Edge Solution: Fill outer wells with PBS; use only inner wells. CheckEdge->Sol_Edge No Sol_Solubilization Solution: Increase incubation with solvent; mix thoroughly. CheckSolubilization->Sol_Solubilization No OK Consider other factors (e.g., compound stability) CheckSolubilization->OK Yes

Caption: Decision tree for troubleshooting high variability in MTT assays.

References

Troubleshooting inconsistent results in Canocapavir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Canocapavir Antiviral Assays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound (also known as GS-CA1), a potent, first-in-class HIV-1 capsid inhibitor. This compound targets the viral capsid protein (CA), interfering with multiple stages of the HIV-1 lifecycle, including capsid disassembly (uncoating), nuclear import of viral cDNA, and the assembly of new virions during maturation.[1][2][3][4] Inconsistent results in assays measuring its antiviral activity can arise from various factors related to reagents, protocols, and cellular conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my EC50 values for this compound inconsistent between experiments?

Inconsistent 50% effective concentration (EC50) values are a common challenge. The picomolar potency of this compound makes assays highly sensitive to minor variations.[1] Several factors can contribute to this variability:

  • Cellular Conditions: The health, density, and passage number of host cells are critical. Use cells within a consistent, low passage number range and ensure uniform seeding density.[5]

  • Viral Stock and MOI: The titer of your viral stock can fluctuate. It is crucial to use a consistently titered virus stock for all experiments and maintain a constant multiplicity of infection (MOI).[6] The apparent EC50 of this compound can decrease with a lower viral inoculum.[2]

  • Reagent Stability and Variation:

    • Compound Integrity: Ensure this compound stock solutions are stored correctly and avoid repeated freeze-thaw cycles.[6] If possible, use fresh aliquots for critical experiments.

    • Lot-to-Lot Variation: Reagents like cell culture media, serum, and detection substrates can vary between lots. Validate new lots by running them in parallel with the old lot to ensure consistency.[6]

  • Assay Protocol Execution:

    • Incubation Times: Adhere strictly to specified incubation times for compound treatment, infection, and signal development.

    • Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of cells, virus, or compound can introduce significant variability.[5][6]

    • Plate Effects: "Edge effects" from uneven temperature or evaporation can alter results in the outer wells of a microplate. Avoid using the outermost wells for samples or fill them with sterile media to act as a humidity barrier.[5][6]

Q2: My assay has a high background signal or a low signal-to-noise ratio. What could be the cause?

A high background can mask the inhibitor's true effect. Common causes include:

  • Reagent or Cell Culture Contamination: Bacterial, fungal, or mycoplasma contamination can interfere with assay readouts. Always use sterile techniques and fresh reagents.

  • Cytotoxicity: At high concentrations, this compound or the viral infection itself may cause cell death (cytopathic effect), leading to a low signal-to-noise ratio. It's important to determine the 50% cytotoxic concentration (CC50) and ensure your experimental concentrations are well below this value.

  • Sub-optimal Reagent Concentration: For luciferase or fluorescence-based assays, titrate the substrate concentration. Excess substrate can lead to auto-luminescence or auto-fluorescence, increasing background noise.[6]

  • Compound Interference: The test compound itself may be autofluorescent, interfering with fluorescence-based readouts. Run a "compound only" control plate to check for this.

Q3: this compound shows lower potency in my cell-based assay than reported in the literature. Why the discrepancy?

Discrepancies can arise from differences in experimental systems. While this compound is highly potent, its apparent EC50 can be influenced by the specific assay conditions.

  • Cell Line Differences: The choice of cell line significantly impacts results. This compound has shown EC50 values of 60 pM in primary CD4+ T-cells, 100 pM in macrophages, and ~125 pM in THP-1 cells.[7] Different cell lines may have varying levels of relevant host factors or drug transporters.

  • Assay Format: Single-round infectivity assays may yield different EC50 values than multi-round assays, which measure the cumulative effect over several replication cycles.

  • Virus Strain: While this compound is potent against various HIV-1 strains, minor differences in susceptibility may exist.[7]

Q4: What are the first things to check when an experiment fails entirely?

If you observe no inhibition, even with positive controls, perform these fundamental checks:

  • Validate Controls:

    • Positive Control: Ensure a known inhibitor (e.g., a reverse transcriptase or integrase inhibitor) shows the expected activity. If not, the issue likely lies with the overall assay system (cells, virus, or detection reagents).[5]

    • Negative/Vehicle Control: Wells treated with only the vehicle (e.g., DMSO) should show no inhibition and robust signal.[5]

  • Confirm Compound Activity: Verify the identity, concentration, and integrity of your this compound stock.

  • Check for Viral Infection: Examine the "virus-only" control wells. A weak or absent signal indicates a problem with the virus stock, a low MOI, or the health of the cells at the time of infection.[5][6]

  • Review Protocol: Meticulously review the protocol to ensure all reagent concentrations, volumes, and incubation steps were performed correctly.[5]

Quantitative Data Summary

The reported potency of this compound (GS-CA1) can vary based on the experimental system. This highlights the importance of internal consistency and reporting all relevant assay parameters.

Cell TypeHIV-1 StrainAssay TypeEC50 (pM)Reference
MT-2 Cells (Target)NL4-3Single-round Infectivity87[2]
HEK293T (Producer)NL4-3Virus Production240[2]
THP-1 CellsNL4-3 (GFP Reporter)Flow Cytometry~125
Primary CD4+ T-cellsBaLSingle-round Infectivity60[7]
MacrophagesBaLSingle-round Infectivity100[7]

Troubleshooting Flowchart

This decision tree provides a logical workflow for diagnosing inconsistent results in this compound antiviral assays.

TroubleshootingFlowchart start Problem: Inconsistent EC50 Results check_controls Are Positive & Vehicle Controls Behaving as Expected? start->check_controls system_ok Assay System OK check_controls->system_ok  Yes system_fail Assay System Failure: Check Cells, Virus Titer, Reagent Validity check_controls->system_fail No   check_cells Review Cellular Parameters system_ok->check_cells check_virus Review Viral Parameters system_ok->check_virus check_compound Review Compound Integrity system_ok->check_compound check_protocol Review Assay Protocol system_ok->check_protocol cell_details • Consistent Passage Number? • Uniform Seeding Density? • Cells Healthy (Visual Insp.)? check_cells->cell_details virus_details • Virus Re-titered Recently? • Using Consistent MOI? • Proper Storage of Aliquots? check_virus->virus_details compound_details • Stored Correctly? • Fresh Aliquot Used? • Concentration Verified? check_compound->compound_details protocol_details • Pipetting Accuracy? • Consistent Incubation Times? • Avoiding Edge Effects? check_protocol->protocol_details

Caption: A logical workflow for troubleshooting inconsistent assay results.

Reference Experimental Protocol

Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)

This protocol describes a common method for determining the EC50 of this compound using a replication-defective HIV-1 vector that expresses a luciferase reporter gene upon successful infection.

Materials:

  • HEK293T or TZM-bl cells

  • Complete DMEM media (10% FBS, 1% Pen-Strep)

  • This compound stock solution (in DMSO)

  • VSV-G pseudotyped HIV-1 Luciferase reporter virus stock (pre-titered)

  • 96-well flat-bottom tissue culture plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)

  • Luminometer plate reader

Workflow:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring high viability (>95%).

    • Prepare a cell suspension at a density of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Addition:

    • Prepare a serial dilution series of this compound in complete media. For a 10-point curve, you might start with a 10 nM concentration and perform 1:3 serial dilutions.

    • Include a "vehicle control" (media with the same final concentration of DMSO as the highest drug concentration) and a "cells only" control (no virus, no drug).

    • Carefully remove the media from the cells and add 50 µL of the appropriate compound dilution to each well.

  • Virus Infection:

    • Thaw a pre-titered aliquot of the reporter virus stock.

    • Dilute the virus in complete media to a concentration that will yield a high signal-to-noise ratio (determined during assay development).

    • Add 50 µL of the diluted virus to each well (except "cells only" controls). The final volume in each well is now 100 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol (e.g., 100 µL per well).

    • Incubate for 2-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal from the "cells only" wells from all other readings.

    • Normalize the data by setting the average signal from the "vehicle control" wells to 100% infectivity.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter variable slope equation to determine the EC50 value.

ExperimentalWorkflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Infection cluster_readout Day 4-5: Readout seed 1. Seed Cells (e.g., 20,000/well) incubate1 2. Incubate Overnight seed->incubate1 add_cpd 3. Add this compound Serial Dilutions incubate1->add_cpd add_virus 4. Add HIV-1 Reporter Virus add_cpd->add_virus incubate2 5. Incubate (48-72 hours) add_virus->incubate2 add_reagent 6. Add Luciferase Reagent incubate2->add_reagent read 7. Read Luminescence add_reagent->read analyze 8. Analyze Data (Calculate EC50) read->analyze

Caption: Standard workflow for a luciferase-based antiviral assay.

This compound Mechanism of Action

This compound disrupts the function of the HIV-1 capsid protein (CA), which is essential for multiple steps of the viral lifecycle. It acts during both early and late phases of replication.

  • Early Phase Inhibition: After the virus enters a host cell, the viral core must properly disassemble (uncoat) to release the viral genome for reverse transcription and subsequent transport to the nucleus. This compound binds to and hyper-stabilizes the capsid, preventing normal uncoating and blocking the virus from reaching the nuclear pore.[1][2][8]

  • Late Phase Inhibition: During the formation of new virus particles, thousands of Gag polyproteins are cleaved to release individual CA proteins, which then assemble into a new conical capsid core. This compound interferes with this assembly process, leading to the formation of malformed, non-infectious virions.[1][2]

MOA cluster_early Early Phase (In Target Cell) cluster_late Late Phase (In Producer Cell) entry 1. Viral Entry uncoating 2. Capsid Uncoating (Disassembly) entry->uncoating rt 3. Reverse Transcription uncoating->rt nuc_import 4. Nuclear Import rt->nuc_import assembly 5. Gag Cleavage & Capsid Assembly cano_early This compound cano_early->uncoating Hyper-stabilizes capsid, blocks disassembly budding 6. Budding & Maturation assembly->budding malformed_virion Malformed, Non-infectious Virion assembly->malformed_virion new_virion 7. Infectious Virion budding->new_virion cano_late This compound cano_late->assembly Disrupts assembly process

Caption: this compound inhibits both early (uncoating) and late (assembly) stages.

References

Technical Support Center: Canocapavir and HBc Mutant Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers investigating the susceptibility of Hepatitis B Virus (HBV) core protein (HBc) mutants, specifically V124W and T128I, to Canocapavir, a novel capsid assembly modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against HBV?

A1: this compound (also known as ZM-H1505R) is an orally active, novel pyrazole-based HBV capsid inhibitor.[1][2] It functions as a core protein allosteric modulator (CpAM), specifically a type II CpAM.[3][4] Its mechanism of action involves binding to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc), which is proximal to the well-characterized HAP pocket.[3][5] This binding accelerates the kinetics of capsid assembly, leading to the formation of an increased number of empty capsids that lack the viral pregenomic RNA (pgRNA).[3][4] By preventing the encapsidation of pgRNA, this compound effectively inhibits HBV replication.[4][6] Furthermore, this compound has been shown to induce a conformational change in the HBc linker region, which may contribute to its antiviral activity.[3]

Q2: What is the significance of the HBc V124W and T128I mutations in the context of this compound treatment?

A2: The V124 and T128 residues of the HBV core protein are located at the dimer-dimer interface and are critical for the interaction with capsid assembly modulators.[3]

  • V124W: The V124 residue is a key component of the HAP pocket.[5] The V124W mutation has been shown to mimic the conformational changes induced by this compound, leading to the formation of more compact, empty capsids and their aberrant accumulation in the cytoplasm.[3][4] Interestingly, while the V124W substitution did not prevent the accumulation of capsids induced by this compound, another mutation at this position, V124A, conferred resistance to this effect.[3]

  • T128I: The T128 residue is involved in hydrogen bonding with some CpAMs.[3] The T128I mutation has been found to abolish the effect of this compound-triggered intracellular accumulation of capsids, suggesting it confers resistance to the drug.[4] In cells transfected with an HBV replicon carrying the T128I mutation, this compound was observed to remarkably diminish capsid formation.[3]

Q3: Where can I find a detailed protocol for testing the susceptibility of my HBc mutants to this compound?

A3: A detailed, step-by-step experimental protocol for determining the 50% effective concentration (EC50) of this compound against HBc mutants is provided in the "Experimental Protocols" section of this guide. This protocol outlines the necessary cell lines, reagents, and procedures for conducting a robust antiviral activity assay.

Q4: My experimental results show that the V124W mutant is still susceptible to this compound in terms of reducing capsid-associated HBV DNA, but I still observe capsid accumulation. Is this expected?

A4: Yes, this is an expected outcome based on current research. The V124W mutation itself promotes the assembly of empty capsids, similar to the effect of this compound.[3][4] While this compound treatment of the V124W mutant does not block this capsid accumulation, it still effectively reduces the level of capsid-associated HBV DNA.[3] This indicates that while the morphological effect on capsid formation is complex, the primary antiviral outcome of inhibiting viral replication is maintained.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Fluctuation in incubation times.4. Cell line instability or high passage number.1. Ensure precise and consistent cell counting and seeding for each experiment.2. Prepare fresh serial dilutions of this compound for each assay. Verify stock solution concentration.3. Strictly adhere to the specified incubation periods.4. Use low-passage cells and regularly check for consistent growth and morphology.
No significant reduction in HBV DNA despite this compound treatment 1. Presence of a resistant HBc mutant (e.g., T128I).2. Incorrect drug concentration or inactive compound.3. Issues with the HBV DNA quantification method (e.g., qPCR).1. Sequence the HBc gene of your viral construct to confirm the absence of known resistance mutations.2. Verify the concentration and activity of your this compound stock. Include a known sensitive wild-type HBV as a positive control.3. Validate your qPCR primers and probe. Run appropriate controls, including a standard curve for absolute quantification.
Observed cytotoxicity at expected therapeutic concentrations 1. Cell line is particularly sensitive to the drug or solvent (e.g., DMSO).2. Error in drug dilution calculations.1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) for your specific cell line. Ensure the final DMSO concentration is consistent and non-toxic across all wells.2. Double-check all dilution calculations.
Difficulty in detecting intracellular capsids in the particle gel assay 1. Insufficient protein loading.2. Inefficient transfer of high molecular weight capsid structures.3. Low antibody affinity for the mutant HBc protein.1. Increase the amount of cell lysate loaded onto the gel.2. Optimize the electrotransfer conditions (e.g., use a wet transfer system, extend transfer time).3. Use a polyclonal anti-HBc antibody or a cocktail of monoclonal antibodies that recognize different epitopes.

Quantitative Data Summary

The following table summarizes the known effects of the V124W and T128I HBc mutations on the activity of this compound. Note that specific EC50 values for these mutants against this compound are not yet widely published in a comparative format.

HBc Genotype Effect of this compound on Intracellular Capsid Accumulation Effect of this compound on Capsid-Associated HBV DNA Susceptibility Phenotype Reference
Wild-Type Increased accumulation of empty capsidsPotent inhibition (EC50 ≈ 0.1185 µM in HepAD38 cells)Susceptible[7]
V124W Does not abolish this compound-induced capsid accumulationReducedSusceptible[3]
T128I Abolishes this compound-induced capsid accumulationNot explicitly stated, but resistance is impliedResistant[3][4]

Experimental Protocols

Protocol: Determination of this compound EC50 against HBc Mutants in a Transient Transfection Model

This protocol outlines the methodology for assessing the antiviral activity of this compound against wild-type and mutant HBV.

1. Cell Culture and Plasmids:

  • Maintain HepG2 cells in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Utilize a plasmid encoding a 1.1-overlength copy of the HBV genome (e.g., pHBV1.1).[3]

  • Generate HBc mutant plasmids (e.g., pHBV1.1-V124W, pHBV1.1-T128I) using site-directed mutagenesis.[3]

2. Transfection and Drug Treatment:

  • Seed HepG2 cells in 6-well plates.

  • Transfect the cells with the wild-type or mutant HBV plasmids using a suitable transfection reagent.

  • Eight hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO).[7]

  • Incubate the cells for 4 days.[7]

3. Analysis of Intracellular HBV Replication:

  • Harvesting Cells: Wash the cells with PBS and lyse them.

  • DNA Extraction: Extract total intracellular DNA.

  • Southern Blot Analysis:

    • Separate the DNA on a 1.2% agarose (B213101) gel.

    • Transfer the DNA to a nylon membrane.

    • Hybridize with a DIG-labeled HBV-specific probe to detect HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).[7]

  • Quantitative PCR (qPCR):

    • Quantify capsid-associated HBV DNA using qPCR. Data should be expressed as a percentage of the mock-treated control.[3]

4. Data Analysis:

  • Determine the this compound concentration that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Protocol: Native Agarose Gel Electrophoresis for Capsid Analysis

This protocol is for analyzing the formation and integrity of intracellular HBV capsids.

1. Sample Preparation:

  • Culture and treat cells as described in the EC50 protocol.

  • Lyse the cells in a non-denaturing lysis buffer.

2. Native Agarose Gel Electrophoresis:

  • Resolve the cell lysates on a 1% native agarose gel.

  • Transfer the proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane and then probe with a primary antibody against HBc (e.g., anti-HBc C1).[8]

  • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

4. In-gel DNA Hybridization (optional):

  • After electrophoresis, the gel can be denatured, neutralized, and hybridized with a radiolabeled HBV-specific probe to detect capsid-associated nucleic acids.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result cell_culture 1. Cell Culture (e.g., HepG2) plasmid_prep 2. Plasmid Preparation (WT & Mutant HBV) transfection 3. Transfection plasmid_prep->transfection drug_treatment 4. This compound Treatment (Serial Dilutions) transfection->drug_treatment incubation 5. Incubation (4 days) drug_treatment->incubation cell_lysis 6. Cell Lysis incubation->cell_lysis dna_extraction 7a. DNA Extraction cell_lysis->dna_extraction capsid_analysis 7b. Native Gel Electrophoresis cell_lysis->capsid_analysis southern_blot 8a. Southern Blot dna_extraction->southern_blot qpcr 8b. qPCR dna_extraction->qpcr ec50 EC50 Determination southern_blot->ec50 qpcr->ec50 immunoblot 8c. Immunoblot capsid_analysis->immunoblot capsid_phenotype Capsid Phenotype Assessment immunoblot->capsid_phenotype

Caption: Workflow for determining this compound susceptibility of HBc mutants.

Resistance_Mechanism cluster_drug Drug Action cluster_effect Cellular Effect cluster_mutation Resistance Mutation cluster_outcome Outcome This compound This compound hbc_dimer HBc Dimer-Dimer Interface This compound->hbc_dimer Binds to capsid_assembly Accelerated Capsid Assembly hbc_dimer->capsid_assembly Modulates impaired_binding Impaired this compound Binding hbc_dimer->impaired_binding empty_capsids Formation of Empty Capsids capsid_assembly->empty_capsids Leads to replication_inhibition HBV Replication Inhibition empty_capsids->replication_inhibition Results in t128i T128I Mutation t128i->hbc_dimer Alters normal_assembly Normal Capsid Assembly (No Drug Effect) impaired_binding->normal_assembly Causes resistance Drug Resistance normal_assembly->resistance Leads to

Caption: Logical diagram of this compound resistance due to the T128I mutation.

References

Technical Support Center: Canocapavir Food Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the impact of food on the oral bioavailability of Canocapavir (ZM-H1505R). This information is intended for researchers, scientists, and drug development professionals conducting preclinical and clinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the effect of food on the oral bioavailability of this compound?

A high-fat, high-calorie meal has been observed to have a negative effect on the absorption of this compound.[1][2][3] This means that when this compound is administered with such a meal, the overall exposure to the drug is reduced compared to when it is administered in a fasted state.

Q2: Are there any specific recommendations for administering this compound with respect to meals in a research setting?

Based on the initial findings from the first-in-human study, to ensure maximal and consistent absorption, it is recommended to administer this compound in a fasted state in a research setting, unless the specific aim of the study is to evaluate the food effect.[2][3]

Q3: What pharmacokinetic parameters are most likely to be affected by food?

In a negative food effect scenario, as observed with this compound, you can typically expect a decrease in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1][2][3] The time to reach the maximum concentration (Tmax) may be delayed.

Q4: Has the impact of different types of meals (e.g., low-fat vs. high-fat) on this compound's bioavailability been studied?

The currently available literature from the first-in-human study specifically mentions the investigation of a high-fat, high-calorie meal.[1] Detailed studies on the effects of low-fat or moderate-fat meals on the oral bioavailability of this compound have not been reported in the reviewed literature.

Troubleshooting Guide for this compound Food Effect Experiments

This guide is designed to help researchers troubleshoot common issues or unexpected results during in-vivo food effect studies with this compound.

Issue Potential Cause Recommended Action
High variability in pharmacokinetic data within the fed or fasted group. Inconsistent fasting times among subjects. Variations in the composition of the test meal. Differences in the health status or genetics of the animal models.Ensure a standardized and sufficiently long fasting period (typically overnight for small animals). Use a consistent, well-defined high-fat meal for all subjects in the fed group. Ensure the use of a homogenous population of healthy animals.
No discernible food effect observed, contrary to expectations. The test meal was not administered sufficiently close to the time of drug administration. The fat content of the meal was not high enough to elicit a significant effect. The formulation of this compound used has altered solubility or dissolution characteristics.Administer the test meal within a standardized window before or after drug administration (e.g., 30 minutes before). Verify that the high-fat meal composition meets the standard criteria (e.g., approximately 50% of calories from fat). Confirm the formulation details and ensure consistency across study arms.
Greater than expected negative food effect. The high-fat meal may be causing significant physiological changes in the gastrointestinal tract (e.g., delayed gastric emptying, altered bile secretion) that disproportionately affect this compound's absorption. Potential for drug-food interactions at the level of transporters or enzymes.Consider collecting additional physiological data (e.g., gastric emptying rate) if feasible. Investigate potential in-vitro interactions between this compound and components of the high-fat meal.

Data Presentation

While the full quantitative data from the food effect study on this compound are not publicly available, the first-in-human trial (NCT04220801) indicated a negative food effect.[1][2][3] Based on the graphical representation of the plasma concentration-time profile from the study, a representative table illustrating the expected trend is provided below.

Disclaimer: The following table is for illustrative purposes only and is based on the qualitative description and graphical data from the first-in-human study of this compound. The actual values from the clinical study have not been published.

Table 1: Illustrative Pharmacokinetic Parameters of this compound (150 mg Single Dose) Under Fasted and Fed Conditions

ParameterFasted State (Illustrative Values)Fed State (High-Fat Meal) (Illustrative Values)Expected Change with Food
Cmax (ng/mL) ~400~250Decrease
AUC (ng*h/mL) ~3500~2000Decrease
Tmax (h) ~3.0~4.5Delay

Experimental Protocols

The following is a detailed methodology for a food effect study with this compound, based on the design of the first-in-human clinical trial.[1][2][3]

Study Design:

  • A randomized, crossover study design is recommended.

  • A cohort of healthy subjects (human or animal) is selected.

  • Each subject receives a single oral dose of this compound (e.g., 150 mg) on two separate occasions:

    • Period 1: Administration in a fasted state (e.g., overnight fast of at least 10 hours).

    • Period 2: Administration in a fed state (e.g., after consuming a standardized high-fat, high-calorie meal).

  • A washout period of at least 7 days should separate the two dosing periods to ensure complete elimination of the drug from the system.

Meal Composition:

  • Fasted State: Subjects should be fasted overnight for at least 10 hours before drug administration. Water can be allowed ad libitum.

  • Fed State: A standardized high-fat, high-calorie meal should be consumed within a specified timeframe (e.g., 30 minutes) before drug administration. A typical high-fat meal for clinical studies consists of approximately 800-1000 calories, with about 50% of the caloric content derived from fat.

Pharmacokinetic Sampling:

  • Serial blood samples should be collected at predefined time points before and after drug administration in both periods.

  • Suggested time points could include: pre-dose (0 h), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Plasma should be separated from the blood samples and stored frozen until analysis.

Bioanalytical Method:

  • A validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), should be used to quantify the concentration of this compound in the plasma samples.

Data Analysis:

  • The primary pharmacokinetic parameters (Cmax, AUC, and Tmax) should be calculated for each subject under both fasted and fed conditions using non-compartmental analysis.

  • The geometric mean ratios (fed/fasted) for Cmax and AUC, along with their 90% confidence intervals, should be determined to quantify the magnitude of the food effect.

Visualizations

Food_Effect_Workflow cluster_setup Study Setup cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment Randomization Randomization into Crossover Sequence Subject_Recruitment->Randomization Fasted_State Fasted State (Overnight Fast) Randomization->Fasted_State Dosing1 Administer this compound Fasted_State->Dosing1 PK_Sampling1 Serial Blood Sampling Dosing1->PK_Sampling1 Washout_Period 7-Day Washout Period PK_Sampling1->Washout_Period Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Sampling1->Bioanalysis Fed_State Fed State (High-Fat Meal) Washout_Period->Fed_State Dosing2 Administer this compound Fed_State->Dosing2 PK_Sampling2 Serial Blood Sampling Dosing2->PK_Sampling2 PK_Sampling2->Bioanalysis PK_Analysis Calculate PK Parameters (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Statistical_Analysis Compare Fed vs. Fasted Results PK_Analysis->Statistical_Analysis

Caption: Experimental workflow for a crossover food effect study of this compound.

Food_Effect_Logic cluster_input Input Conditions cluster_outcome Pharmacokinetic Outcome This compound Oral Administration of this compound Fasted Fasted State This compound->Fasted Fed Fed State (High-Fat Meal) This compound->Fed High_Bioavailability Higher Oral Bioavailability (Increased AUC and Cmax) Fasted->High_Bioavailability Leads to Low_Bioavailability Lower Oral Bioavailability (Decreased AUC and Cmax) Fed->Low_Bioavailability Leads to (Negative Food Effect)

Caption: Logical relationship of food effect on this compound's oral bioavailability.

References

Managing elevated ALT levels associated with Canocapavir treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Canocapavir

Disclaimer: this compound (also known as ZM-H1505R) is an investigational novel antiviral agent for the treatment of chronic hepatitis B.[1][2] The information provided here is intended for researchers, scientists, and drug development professionals and is based on publicly available data and general principles of managing drug-induced liver injury (DILI). Always refer to your specific study protocol and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ZM-H1505R) is a novel, orally active pyrazole (B372694) compound under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][3] It functions as a capsid assembly modulator (CpAM), which interferes with a critical step in the HBV replication cycle.[3][4] Specifically, this compound targets the HBV core protein (HBc), binding to a hydrophobic pocket at the dimer-dimer interface. This action accelerates the assembly of HBV capsids but results in the formation of empty capsids that lack the viral genetic material (pregenomic RNA), thereby inhibiting viral replication.[3][4] It has demonstrated potent, pan-genotypic anti-HBV effects in cellular assays.[5]

Q2: Why is monitoring Alanine Aminotransferase (ALT) levels important during this compound treatment?

A2: Alanine Aminotransferase (ALT) is an enzyme primarily found in liver cells (hepatocytes).[6] When the liver is damaged, ALT is released into the bloodstream, and its levels increase. Elevated ALT is a key biomarker for potential liver injury.[6] In clinical trials with this compound, increased ALT has been reported as one of the most common adverse events.[5][7][8] Therefore, regular monitoring of ALT is crucial to ensure the safety of the subjects and to detect potential drug-induced liver injury (DILI) early.

Q3: What are the reported incidences of elevated ALT with this compound in clinical studies?

A3: In a multiple-dose escalation trial in patients with chronic hepatitis B, increased ALT was observed in 37.5% of patients receiving this compound (across all dose cohorts) and, notably, also in 50.0% of patients receiving the placebo.[5][7] The mean baseline ALT levels in the study population ranged from 30.89 to 46.65 U/L.[5][7] It's important to note that the incidence of adverse reactions, including ALT elevation, was not significantly correlated with increasing doses of this compound in this study.[5][7]

Q4: What is the potential mechanism for this compound-associated ALT elevation?

A4: The precise mechanism for ALT elevation is not fully elucidated. However, drug-induced liver injury (DILI) often involves mitochondrial stress and the activation of signal transduction pathways that determine cell survival or death.[9][10] A common pathway involves the generation of reactive metabolites during drug metabolism, which can lead to oxidative stress and mitochondrial dysfunction.[11][12] This stress can trigger signaling cascades, such as the sustained activation of c-Jun N-terminal kinase (JNK), which promotes hepatocyte death and the subsequent release of ALT into the bloodstream.[9][11]

Q5: What are the general thresholds for concern regarding ALT elevation in a clinical trial setting?

A5: Thresholds can vary depending on the study population and baseline liver health.[13][14] However, general guidance often considers the following as signals for potential DILI, warranting further investigation:

  • ALT elevation >3 times the upper limit of normal (ULN) .[15]

  • Any ALT elevation accompanied by a simultaneous rise in total bilirubin (B190676) (TBL) >2x ULN , a combination often referred to as "Hy's Law," which indicates a higher risk of severe liver injury.[15]

  • For patients with pre-existing liver disease and elevated baseline ALT, an increase to ≥2 or ≥3 times their baseline value may be a more relevant trigger for evaluation.[13][16]

Troubleshooting Guide

Issue: An unexpected elevation in ALT levels is observed in an experimental subject.

This guide provides a systematic approach to investigating elevated ALT levels during treatment with this compound in a research setting.

Step 1: Immediate Confirmation and Clinical Assessment

  • Action: Repeat the liver function tests (including ALT, AST, ALP, and Total Bilirubin) within 48-72 hours to confirm the initial finding.[15]

  • Rationale: This rules out spurious results from lab error and assesses the trend of the elevation (is it stable, increasing, or decreasing?).

  • Action: Conduct a thorough clinical assessment of the subject, noting any new symptoms such as fatigue, nausea, right upper quadrant pain, or jaundice.[16]

  • Rationale: Clinical signs can help determine the severity and potential cause of the liver injury.

Step 2: Discontinuation of Investigational Product

  • Action: Adhere to the study protocol's specific hepatic discontinuation rules. Generally, the study drug should be interrupted if significant ALT elevation is confirmed, especially if accompanied by elevated bilirubin or clinical symptoms.[13][16]

  • Rationale: The primary intervention for suspected DILI is the prompt withdrawal of the offending agent to prevent further injury.[17][18]

Step 3: Investigate Alternative Causes

  • Action: Take a comprehensive history, including all concomitant medications, over-the-counter products, and herbal and dietary supplements.[17]

  • Rationale: DILI is a diagnosis of exclusion. It's critical to rule out other potential hepatotoxic agents.

  • Action: Screen for other causes of acute liver injury, such as viral hepatitis (Hepatitis A, B, C, E), autoimmune hepatitis, and other relevant liver diseases as per standard clinical practice.[17]

  • Rationale: Underlying or newly acquired liver diseases can mimic DILI.

Step 4: Continued Monitoring and Follow-up

  • Action: Continue frequent monitoring of liver tests (e.g., 2-3 times per week) until the values return to baseline or stabilize.[15]

  • Rationale: Close follow-up is essential to track the resolution of the injury and to make timely decisions regarding further management.

  • Action: In cases of severe or non-resolving injury, consider a liver biopsy.[17]

  • Rationale: Histology can provide crucial information on the pattern and severity of the liver injury and may help in prognostication.[17]

Data Presentation

Table 1: Summary of Adverse Events in a Multiple-Dose this compound Trial [5][7]

Adverse EventThis compound 50 mg (n=8)This compound 100 mg (n=8)This compound 200 mg (n=8)All this compound (n=24)Placebo (n=6)
Any Adverse Event 3 (37.5%)5 (62.5%)4 (50.0%)12 (50.0%)3 (50.0%)
ALT Increased 2 (25.0%)4 (50.0%)3 (37.5%)9 (37.5%)3 (50.0%)
AST Increased 1 (12.5%)3 (37.5%)2 (25.0%)6 (25.0%)3 (50.0%)

Data presented as n (%). ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Experimental Protocols

Protocol: Measurement of Serum ALT Levels

This protocol describes a general method for determining ALT activity using a commercially available colorimetric assay kit, a common procedure in preclinical and clinical research.[6]

1. Principle: Alanine aminotransferase catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate. The pyruvate generated is then used in a subsequent reaction to produce a colored product, the intensity of which is proportional to the ALT activity in the sample.

2. Materials:

  • Serum or plasma samples

  • ALT Assay Kit (containing ALT Reagent Solution, DNPH Color Solution, and Pyruvate Standards)

  • Microplate reader capable of reading absorbance at ~510 nm

  • 37°C incubator

  • Microplate

  • 0.5M NaOH solution

3. Procedure:

  • Standard Curve Preparation: Prepare a set of pyruvate standards by performing serial dilutions of the stock standard, with concentrations such as 70, 32, 15, and 7 U/L.[6]

  • Sample Preparation: Centrifuge blood samples to separate serum/plasma.

  • Assay Reaction: a. Add 10 µL of each sample or standard in duplicate to the microplate wells.[6] b. Add 50 µL of ALT Reagent Solution to each well.[6] c. Cover the plate and incubate at 37°C for 30 minutes.[6]

  • Color Development: a. Add 50 µL of DNPH Color Solution to each well.[6] b. Re-cover the plate and incubate for 10 minutes at 37°C.[6]

  • Measurement: a. Add 200 µL of 0.5 M NaOH to each well to stop the reaction and develop the color.[6] b. Read the absorbance at 510 nm using a microplate reader.[6]

  • Calculation: a. Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the ALT concentration (U/L) of the unknown samples by interpolating their absorbance values from the standard curve.[6]

Visualizations

DILI_Workflow start ALT Elevation Detected (e.g., ALT >3x ULN) confirm Repeat LFTs within 48-72h + Clinical Assessment start->confirm is_confirmed Is Elevation Confirmed and Clinically Significant? confirm->is_confirmed interrupt Interrupt this compound Treatment is_confirmed->interrupt Yes end_continue Continue Monitoring per Protocol is_confirmed->end_continue No investigate Investigate Alternative Causes (Viruses, Other Drugs, etc.) interrupt->investigate monitor Monitor LFTs Frequently (2-3x per week) investigate->monitor alt_cause Alternative Cause Identified? monitor->alt_cause resolved Do LFTs Return to Baseline? alt_cause->resolved No end_manage Manage Alternative Cause Consider Re-challenge per Protocol alt_cause->end_manage Yes resolved->end_continue Yes end_stop Permanent Discontinuation Consider Liver Biopsy resolved->end_stop No

Caption: Workflow for managing elevated ALT levels.

DILI_Pathway This compound This compound Metabolism metabolites Reactive Metabolites This compound->metabolites mitochondria Mitochondrial Stress (e.g., GSH Depletion) metabolites->mitochondria Direct Effect jnk Sustained JNK Activation mitochondria->jnk Stress Signal mpt Mitochondrial Permeability Transition (MPT) jnk->mpt Translocation to Mitochondria apoptosis Hepatocyte Apoptosis / Necrosis mpt->apoptosis alt ALT Release into Bloodstream apoptosis->alt

Caption: Hypothetical signaling pathway for DILI.

References

Validation & Comparative

Canocapavir versus Entecavir: a head-to-head comparison of HBV DNA reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (HBV) treatment is continually evolving, with novel antiviral agents offering new mechanisms of action beyond traditional nucleos(t)ide analogs. This guide provides a head-to-head comparison of Canocapavir, a novel capsid assembly modulator, and Entecavir (B133710), a well-established nucleoside reverse transcriptase inhibitor, focusing on their efficacy in reducing HBV DNA levels. This comparison is based on available preclinical and clinical data to inform research and development efforts in the field of HBV therapeutics.

Mechanism of Action

The fundamental difference between this compound and Entecavir lies in their distinct mechanisms of targeting the HBV replication cycle.

Entecavir , a potent guanosine (B1672433) nucleoside analog, acts as a chain terminator for HBV DNA polymerase.[1][2][3] Upon intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate, deoxyguanosine triphosphate.[1] Its incorporation into the nascent viral DNA chain effectively halts replication at three critical stages: base priming, reverse transcription of the negative DNA strand from pregenomic RNA (pgRNA), and synthesis of the positive DNA strand.[2]

This compound (also known as ZM-H1505R) is a novel, orally active small-molecule that functions as a core protein allosteric modulator (CpAM).[4][5][6] It targets the HBV core protein (HBc), specifically the hydrophobic pocket at the dimer-dimer interface.[4][7] This interaction disrupts the normal process of capsid assembly. This compound accelerates the assembly kinetics, leading to the formation of empty capsids that lack the viral pgRNA and polymerase, thereby preventing the encapsidation of the viral genome, a crucial step for replication.[4][7] Furthermore, it has been shown to interfere with the interaction between HBc and the HBV large surface protein, diminishing the production of empty virions.[5]

Head-to-Head Comparison of HBV DNA Reduction

Direct head-to-head clinical trial data comparing this compound and Entecavir monotherapy is not yet publicly available. However, data from separate clinical studies provide valuable insights into the viral load reduction capabilities of each drug.

Table 1: Summary of Clinical Trial Data on HBV DNA Reduction
FeatureThis compound (Phase 1b)[8]Entecavir (Various Studies)[9][10][11][12]
Study Population Non-cirrhotic, treatment-naïve chronic hepatitis B (CHB) patients.Nucleoside-naïve and previously treated CHB patients (HBeAg-positive and HBeAg-negative).
Dosage 50 mg, 100 mg, 200 mg once daily.Typically 0.5 mg or 1.0 mg once daily.
Treatment Duration 28 days.24 weeks to long-term (median 181 weeks).
Mean Maximum HBV DNA Reduction from Baseline (log10 IU/mL) -1.54 (50 mg), -2.50 (100 mg), -2.75 (200 mg).-6.23 log10 copies/mL at week 12 (vs. Adefovir)[9], significant reduction to undetectable levels in a majority of patients over long-term treatment.[10][12]
Proportion of Patients with Undetectable HBV DNA Not reported for this short-duration study.88% of HBeAg-positive and 98% of HBeAg-negative patients achieved undetectable HBV DNA with long-term treatment.[12] In another study, 65.8% had undetectable total HBV DNA at week 48.[11]

Experimental Protocols

This compound: Phase 1b Multiple-Dose Escalation Trial[8]
  • Study Design: A double-blind, randomized, placebo-controlled trial in Chinese CHB patients.

  • Patient Cohorts: Non-cirrhotic and treatment-naïve CHB patients were enrolled into three cohorts (10 patients per cohort).

  • Randomization: Within each cohort, patients were randomized in a 4:1 ratio.

  • Treatment Arms:

    • This compound: 50 mg, 100 mg, or 200 mg administered orally once daily for 28 consecutive days.

    • Placebo: Administered orally once daily for 28 consecutive days.

  • HBV DNA Quantification: Serum HBV DNA levels were quantified at baseline and at various time points throughout the 28-day treatment period. The specific assay used for quantification was not detailed in the provided search results.

Entecavir: Representative Clinical Trial Protocols
  • Study Design (vs. Adefovir): A randomized, open-label international study.[9]

  • Patient Population: 69 nucleoside-naïve, HBeAg-positive CHB patients with baseline HBV DNA of 10^8 copies/mL or more.[9]

  • Treatment Arms:

    • Entecavir: 0.5 mg/day for a minimum of 52 weeks.[9]

    • Adefovir (B194249): 10 mg/day for a minimum of 52 weeks.[9]

  • HBV DNA Quantification: Serum HBV DNA was measured at weeks 2, 4, 8, 12, 24, and 48. The primary efficacy analysis was the mean reduction in HBV DNA at week 12.[9]

  • Study Design (Long-term Efficacy): A study evaluating long-term treatment in clinical practice.[12]

  • Patient Population: 169 consecutive nucleos(t)ide-naïve HBV patients (HBeAg-positive and HBeAg-negative).[12]

  • Treatment: Entecavir for a median of 181 weeks.[12]

  • HBV DNA Quantification: HBV DNA clearance was evaluated at multiple time points throughout the treatment period.[12]

Visualizing the Mechanisms and Workflows

Signaling Pathways

HBV_Replication_Inhibition cluster_entecavir Entecavir (Nucleoside Analog) cluster_this compound This compound (Capsid Assembly Modulator) pgRNA_e pgRNA RT_e Reverse Transcription (HBV DNA Polymerase) pgRNA_e->RT_e negDNA_e Negative-strand DNA RT_e->negDNA_e posDNA_e Positive-strand DNA negDNA_e->posDNA_e newVirion_e New Virion Assembly posDNA_e->newVirion_e Entecavir Entecavir Entecavir->RT_e Inhibits HBc HBV Core Protein (HBc) Dimers Capsid Capsid Assembly HBc->Capsid pgRNA_c pgRNA Encapsidation Capsid->pgRNA_c MatureCapsid Mature, pgRNA-containing Capsid pgRNA_c->MatureCapsid newVirion_c New Virion Assembly MatureCapsid->newVirion_c This compound This compound This compound->Capsid Disrupts

Caption: Mechanisms of Action for Entecavir and this compound.

Experimental Workflow

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period cluster_analysis Efficacy Analysis Screening Inclusion/Exclusion Criteria Met (e.g., CHB diagnosis, treatment history) Randomization Randomized to Treatment Arms Screening->Randomization Treatment Drug Administration (this compound vs. Entecavir/Placebo) Randomization->Treatment Monitoring Safety and Tolerability Monitoring Treatment->Monitoring HBV_DNA HBV DNA Quantification (Baseline and On-treatment) Treatment->HBV_DNA Data_Analysis Statistical Analysis of HBV DNA Reduction HBV_DNA->Data_Analysis

Caption: Generalized Clinical Trial Workflow for HBV Antivirals.

Conclusion

Entecavir is a highly effective and well-established antiviral for the treatment of chronic hepatitis B, demonstrating profound and sustained HBV DNA suppression in a large proportion of patients over long-term use. This compound, with its novel mechanism of action as a capsid assembly modulator, has shown promising dose-dependent antiviral activity in early clinical trials. While direct comparative efficacy data is pending, the distinct mechanisms of these two drugs suggest different and potentially complementary roles in HBV therapy. The development of CpAMs like this compound represents a significant step towards achieving functional cure for CHB, and future studies may explore its use in combination with nucleos(t)ide analogs to achieve deeper and more rapid viral suppression. Researchers and clinicians will be keenly watching the results of this compound's ongoing Phase 3 trials to better understand its place in the evolving HBV treatment paradigm.[13]

References

Combination Therapy of Canocapavir with Nucleoside Analogs for HBV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of chronic hepatitis B (CHB) treatment is evolving, with a focus on achieving a functional cure. Combination therapies involving novel agents like capsid assembly modulators (CAMs) with established nucleos(t)ide analogs (NAs) are at the forefront of this research. This guide provides a comparative overview of Canocapavir (also known as ZM-H1505R), a next-generation HBV core inhibitor, in the context of combination therapy, supported by available experimental data and comparisons with other CAMs.

Mechanism of Action: A Dual Approach to HBV Suppression

This compound is a core protein allosteric modulator (CpAM) that disrupts the normal process of HBV capsid assembly.[1][2][3] Unlike nucleos(t)ide analogs that inhibit the reverse transcriptase activity of the viral polymerase, this compound targets the HBV core protein (HBc).[1][2][3] This leads to the formation of aberrant or empty capsids that do not contain the viral pregenomic RNA (pgRNA), thereby preventing the replication of new viral particles.[1][2][3]

The combination of this compound with an NA offers a synergistic antiviral strategy. While the NA suppresses HBV DNA replication from pgRNA, this compound prevents the packaging of the pgRNA itself, effectively targeting two distinct steps in the viral lifecycle. This dual-pronged attack is hypothesized to lead to a more profound and sustained viral suppression.

HBV_Lifecycle_Inhibition cluster_hepatocyte Hepatocyte cluster_inhibition Therapeutic Intervention cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Capsid Capsid Assembly pgRNA->Capsid ReverseTranscription Reverse Transcription pgRNA->ReverseTranscription HBc HBV Core Protein (HBc) HBc->Capsid Capsid->ReverseTranscription Encapsidation New_HBV_DNA New HBV DNA ReverseTranscription->New_HBV_DNA Virion_Release Virion Release New_HBV_DNA->Virion_Release New Infection New Infection Virion_Release->New Infection This compound This compound This compound->Capsid Disrupts Assembly NAs Nucleos(t)ide Analogs NAs->ReverseTranscription Inhibits

Caption: Mechanism of action of this compound and Nucleos(t)ide Analogs in the HBV lifecycle.

Comparative Efficacy: Preclinical and Clinical Data

Direct clinical data on the combination of this compound and NAs is emerging, with a Phase 3 trial anticipated.[4] However, Phase 1b data for this compound monotherapy and data from trials of other CAMs, such as JNJ-56136379 (bersacapavir), in combination with NAs provide valuable insights.

This compound (ZM-H1505R) Monotherapy

A Phase 1b trial in Chinese CHB patients demonstrated that this compound was well-tolerated and showed efficacious antiviral activity.[5][6] After 28 days of treatment, significant dose-dependent declines in HBV DNA and pgRNA were observed.

Dose GroupMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)
50 mg-1.54-1.53
100 mg-2.50-2.35
200 mg-2.75-2.34
Placebo-0.47-0.17
Data from a Phase 1b randomized, multiple-dose escalation trial of this compound.[5][6]
JNJ-56136379 (Bersacapavir) in Combination with Nucleos(t)ide Analogs

The JADE study, a Phase 2 trial, evaluated JNJ-56136379 in combination with an NA in patients with CHB. The combination therapy resulted in pronounced reductions in both HBV DNA and HBV RNA.[7][8]

Treatment Group (HBeAg-positive patients)Mean HBV DNA Decline at Week 24 (log10 IU/mL)Mean HBV RNA Decline at Week 24 (log10 copies/mL)Mean HBsAg Decline at Week 24 (log10 IU/mL)
JNJ-56136379 75 mg + NA-5.53-2.96-0.14
JNJ-56136alogs-5.88-3.15-0.41
Placebo + NA-5.21-1.33-0.25
Data from the Phase 2 JADE study.[7][8]

While the combination of JNJ-56136379 and NAs showed a greater reduction in HBV RNA compared to NAs alone, a clear benefit regarding HBsAg decline was not observed in this study.[7][8]

Experimental Protocols

This compound Phase 1b Trial Methodology
  • Study Design: A double-blind, randomized, placebo-controlled Phase 1b trial in Chinese CHB patients.[5][6]

  • Patient Population: Treatment-naïve, non-cirrhotic patients with chronic hepatitis B.

  • Treatment Regimen: Patients were randomized to receive this compound at doses of 50 mg, 100 mg, or 200 mg, or a placebo, once daily for 28 days.[5][6]

  • Key Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetics and antiviral activity (HBV DNA and pgRNA levels) were also assessed.[5][6]

JNJ-56136379 (JADE) Phase 2 Trial Methodology
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.[8]

  • Patient Population: Patients with chronic hepatitis B, both treatment-naïve and virologically suppressed on NAs.[8]

  • Treatment Regimen: Patients received JNJ-56136379 (75 mg or 250 mg) or placebo once daily, in combination with an NA (tenofovir disoproxil fumarate (B1241708) or entecavir), for up to 48 weeks.[8]

  • Key Assessments: The primary endpoint was the mean decline in HBsAg from baseline at week 24. Other endpoints included changes in HBV DNA and HBV RNA levels.[7][8]

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Screening Patient Screening (CHB Diagnosis, Viral Load, etc.) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_A Group A (this compound/JNJ-6379 + NA) Randomization->Treatment_A Treatment_B Group B (Placebo + NA) Randomization->Treatment_B FollowUp On-Treatment Follow-up (e.g., Weeks 4, 12, 24, 48) Treatment_A->FollowUp Treatment_B->FollowUp DataCollection Data Collection (HBV DNA, RNA, HBsAg, Safety Labs) FollowUp->DataCollection Analysis Data Analysis (Efficacy & Safety Endpoints) DataCollection->Analysis

Caption: Generalized workflow for clinical trials of this compound in combination with NAs.

Conclusion and Future Directions

The combination of capsid assembly modulators like this compound with nucleos(t)ide analogs represents a promising strategy to achieve deeper and more rapid viral suppression in patients with chronic hepatitis B. While this compound has demonstrated potent antiviral activity as a monotherapy, its true potential will be elucidated in the upcoming Phase 3 combination trial.[4] Data from mechanistically similar drugs suggest that this combination therapy will likely lead to significant reductions in HBV DNA and, importantly, HBV RNA, which is a key precursor to viral replication. The impact on HBsAg levels, a crucial marker for functional cure, remains a key area of investigation. For researchers and drug development professionals, the progression of this compound into late-stage clinical trials signals a significant step forward in the quest for a functional cure for HBV.

References

A Head-to-Head Battle: Unraveling the Mechanisms of HBV Capsid Assembly Modulators Canocapavir and Bay 41-4109

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of two prominent hepatitis B virus (HBV) capsid assembly modulators (CAMs): Canocapavir and Bay 41-4109. By examining their distinct mechanisms of action, supported by experimental data, this document aims to offer a clear understanding of their potential as antiviral agents.

At the forefront of HBV treatment research are capsid assembly modulators, a class of small molecules that interfere with the formation of the viral capsid, a crucial component for viral replication and persistence. This compound, a novel pyrazole-based compound, and Bay 41-4109, a well-characterized heteroaryldihydropyrimidine, represent two distinct approaches within this class, offering a compelling case study in targeted antiviral therapy.

Mechanism of Action: A Tale of Two Strategies

This compound and Bay 41-4109 both target the HBV core protein (HBc), the building block of the viral capsid. However, they induce fundamentally different outcomes in the capsid assembly process.

This compound (CAM-E): The Architect of Emptiness

This compound is classified as a Class II or "empty capsid" CAM (CAM-E).[1] It works by accelerating the assembly of HBc dimers into capsid-like structures that are morphologically normal but lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][2] This results in the accumulation of non-infectious, "empty" capsids within the host cell.[1][2][3] By sequestering HBc into these non-functional particles, this compound effectively halts the viral replication cycle. Furthermore, this compound has been shown to induce a conformational change in the HBc linker region, which may interfere with the envelopment and secretion of viral particles.[3][4]

Bay 41-4109 (CAM-A): The Master of Misdirection

In contrast, Bay 41-4109 is a Class I or "aberrant" CAM (CAM-A).[4] Instead of promoting the formation of empty capsids, it misdirects the assembly process, leading to the formation of non-capsid polymers and aberrant structures.[5][6][7] These irregular aggregates are non-functional and are thought to be targeted for degradation by cellular machinery.[1] By inducing this chaotic assembly, Bay 41-4109 effectively disrupts the formation of viable capsids necessary for pgRNA encapsidation and subsequent viral DNA synthesis.[5][8]

Performance Data: A Quantitative Comparison

The following table summarizes key quantitative data for this compound and Bay 41-4109, highlighting their antiviral potency.

ParameterThis compoundBay 41-4109Reference(s)
Chemical Class PyrazoleHeteroaryldihydropyrimidine[1][4]
Mechanism Class CAM-E (Empty Capsid Formation)CAM-A (Aberrant Polymer Formation)[1][4]
EC50 (HBV DNA reduction) 118.5 nM (in HepAD38 cells)~350 nM (in HepaRG cells)[2][9]
IC50 (HBV inhibition) Not explicitly reported as IC5053 nM[10]
Clinical Development Phase II clinical trialsPreclinical/Phase I[4]
Effect on HBV DNA (in vivo) Dose-dependent reduction: -1.54 to -2.75 log10 IU/mL (Phase 1b)Dose-dependent reduction in mouse models[5][11]
Effect on pgRNA (in vivo) Dose-dependent reduction: -1.53 to -2.35 log10 copies/mL (Phase 1b)Not explicitly reported[11]

Visualizing the Mechanisms

To further elucidate the distinct pathways of these two modulators, the following diagrams, generated using Graphviz (DOT language), illustrate their mechanisms of action.

Canocapavir_Mechanism cluster_host_cell Hepatocyte HBc HBc Dimers EmptyCapsid Empty Capsid (non-infectious) HBc->EmptyCapsid Accelerated Assembly pgRNA pgRNA + Polymerase ReplicationBlocked Viral Replication Blocked pgRNA->ReplicationBlocked Encapsidation Prevented This compound This compound This compound->HBc EmptyCapsid->ReplicationBlocked

Caption: Mechanism of this compound (CAM-E).

Bay414109_Mechanism cluster_host_cell Hepatocyte HBc HBc Dimers AberrantPolymers Aberrant Polymers (non-functional) HBc->AberrantPolymers Misdirected Assembly pgRNA pgRNA + Polymerase Degradation Cellular Degradation pgRNA->Degradation Encapsidation Prevented Bay414109 Bay 41-4109 Bay414109->HBc AberrantPolymers->Degradation

Caption: Mechanism of Bay 41-4109 (CAM-A).

Experimental Protocols

The following outlines the general methodologies used in the characterization of this compound and Bay 41-4109.

In Vitro Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the compounds against HBV replication.

Cell Lines:

  • HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV.

  • HepAD38 cells: A human hepatoblastoma cell line with tetracycline-repressible HBV expression.

Methodology:

  • Cell Seeding: Plate HepG2.2.15 or HepAD38 cells in 96-well plates. For HepAD38 cells, remove tetracycline (B611298) to induce HBV replication.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Bay 41-4109. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 days).

  • Quantification of HBV DNA:

    • Extracellular HBV DNA: Collect the cell culture supernatant and extract viral DNA.

    • Intracellular HBV DNA: Lyse the cells and extract total DNA.

    • Quantify HBV DNA levels using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.

  • Data Analysis: Calculate the EC50 or IC50 value, which is the concentration of the compound that reduces HBV DNA levels by 50% compared to the vehicle control.

Capsid Assembly Assay

Objective: To visualize the effect of the compounds on HBV capsid formation.

Methodology:

  • Cell Treatment: Treat HBV-expressing cells (e.g., HepAD38) with this compound, Bay 41-4109, or a vehicle control.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve the integrity of the capsids.

  • Native Agarose (B213101) Gel Electrophoresis:

    • Separate the cell lysates on a native agarose gel. This technique separates particles based on their size and charge, allowing for the distinction between assembled capsids and unassembled HBc dimers.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with an antibody specific for the HBV core protein (anti-HBc).

    • Visualize the bands corresponding to capsids and HBc dimers.

  • Interpretation:

    • This compound (CAM-E): An increase in the intensity of the capsid band is expected, representing the accumulation of empty capsids.

    • Bay 41-4109 (CAM-A): A decrease in the capsid band and the appearance of a smear or high-molecular-weight aggregates are indicative of aberrant polymer formation.

Conclusion

This compound and Bay 41-4109 exemplify the two primary strategies employed by HBV capsid assembly modulators. This compound's approach of promoting the formation of non-infectious empty capsids and Bay 41-4109's strategy of inducing misassembly into degradable polymers both effectively inhibit viral replication. The quantitative data and distinct outcomes observed in experimental assays underscore the nuanced differences in their mechanisms. As research in this field progresses, a deeper understanding of these mechanisms will be crucial for the development of next-generation anti-HBV therapies, potentially in combination with other antiviral agents, to achieve a functional cure for chronic hepatitis B.

References

A Comparative Analysis of Canocapavir and Other Second-Generation Capsid Assembly Modulators for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Canocapavir (ZM-H1505R) against other leading second-generation Capsid Assembly Modulators (CpAMs) in the treatment of Hepatitis B Virus (HBV). This document synthesizes available experimental data on their antiviral activity, resistance profiles, and mechanisms of action, presenting quantitative data in structured tables and detailing key experimental methodologies.

Hepatitis B virus infection remains a significant global health concern, and while current nucleos(t)ide analogues effectively suppress viral replication, they rarely achieve a functional cure. Capsid assembly modulators (CpAMs) represent a promising class of direct-acting antivirals that target the HBV core protein (Cp), a critical component in the viral lifecycle. These molecules disrupt the proper assembly of the viral capsid, thereby inhibiting viral replication. Second-generation CpAMs have shown enhanced potency and improved pharmacological properties. This guide focuses on a comparative analysis of this compound against other notable second-generation CpAMs, including Bersacapavir (JNJ-56136379), Vebicorvir (ABI-H0731), and NVR 3-778.

Mechanism of Action: A Tale of Two Classes

CpAMs are broadly categorized into two main classes based on their mechanism of action:

  • Class I (CAM-A): These modulators, such as heteroaryldihydropyrimidines (HAPs), induce the formation of aberrant, non-functional capsid structures that are often irregular and unstable.

  • Class II (CAM-E): This class, which includes this compound, Bersacapavir, Vebicorvir, and NVR 3-778, promotes the assembly of morphologically normal-looking but "empty" capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[1] this compound is a novel CAM-E CpTA with a pyrazole (B372694) structure and is suggested to bind to a new site on the HBV core protein.[2][3]

cluster_0 Normal HBV Capsid Assembly cluster_1 CpAM Mechanism of Action Core Protein Dimers Core Protein Dimers Nucleocapsid Assembly Nucleocapsid Assembly Core Protein Dimers->Nucleocapsid Assembly Empty Capsid Formation Empty Capsid Formation Core Protein Dimers->Empty Capsid Formation Accelerated Assembly pgRNA pgRNA-Polymerase Complex pgRNA->Nucleocapsid Assembly Mature Nucleocapsid Mature Nucleocapsid Nucleocapsid Assembly->Mature Nucleocapsid Inhibition of pgRNA Encapsidation Inhibition of pgRNA Encapsidation Nucleocapsid Assembly->Inhibition of pgRNA Encapsidation CpAMs Second-Generation CpAMs (this compound, Bersacapavir, etc.) CpAMs->Core Protein Dimers Empty Capsid Empty Capsid Empty Capsid Formation->Empty Capsid

Mechanism of action of second-generation CpAMs (CAM-E).

Comparative In Vitro Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and other second-generation CpAMs against HBV DNA replication and cccDNA formation. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of the viral activity.

Compound Class Cell Line EC50 (HBV DNA Replication) Reference
This compound CAM-EHepAD380.1185 µM[4]
Bersacapavir (JNJ-56136379) CAM-EHepG2.11754 nM (0.054 µM)[5]
PHHs93 nM (0.093 µM)[5]
Vebicorvir (ABI-H0731) CAM-EHepAD38173 nM (0.173 µM)[6][7]
HepG2-NTCP307 nM (0.307 µM)[6][7]
PHHs154 nM (0.154 µM)[6]
NVR 3-778 CAM-EHepG2.2.150.40 µM[8][9][10]
PHHs0.81 µM[8][9][10]
Compound Class Infection Model EC50 (cccDNA Formation) Reference
Bersacapavir (JNJ-56136379) CAM-EPHHs876 nM (0.876 µM)[5]
Vebicorvir (ABI-H0731) CAM-Ede novo infection models1.84 µM to 7.3 µM[6][7]
NVR 3-778 CAM-EPHHs3.7 µM to 4.8 µM[8][9][10]

Resistance Profiles

The development of antiviral resistance is a critical consideration in drug development. The table below outlines known resistance-associated mutations for the compared CpAMs.

Compound Resistance-Associated Mutations (Core Protein) Reference
This compound V124A, R127L, T128I[11]
Bersacapavir (JNJ-56136379) T33N, F23Y[2]
Vebicorvir (ABI-H0731) Resistance has been rare in clinical studies with combination therapy.[6]
NVR 3-778 Mutations within the hydrophobic pocket at the dimer-dimer interface.[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

HBV DNA Replication Assay

This assay quantifies a compound's ability to inhibit HBV replication in a cell-based system.

Objective: To determine the EC50 value of a test compound against HBV DNA replication.

Materials:

  • HBV-producing cell lines (e.g., HepG2.2.15, HepAD38).[1]

  • Cell culture medium and supplements.

  • Test compounds.

  • Reagents for DNA extraction and quantitative PCR (qPCR).

Procedure:

  • Cell Seeding: Seed the HBV-producing cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Entecavir).

  • Incubation: Incubate the plates for a defined period (e.g., 4 to 7 days) to allow for viral replication.[4]

  • DNA Extraction: Lyse the cells and extract intracellular viral DNA.

  • qPCR Analysis: Quantify the amount of HBV DNA using qPCR with primers and probes specific to the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and calculate the EC50 value using a non-linear regression model.

A Seed HBV-producing cells in 96-well plates B Treat with serial dilutions of test compound A->B C Incubate for 4-7 days B->C D Extract intracellular viral DNA C->D E Quantify HBV DNA by qPCR D->E F Calculate EC50 value E->F

Workflow for HBV DNA Replication Assay.

Native Agarose (B213101) Gel Electrophoresis for Capsid Assembly

This assay visualizes the effect of CpAMs on HBV capsid formation.

Objective: To qualitatively assess the impact of test compounds on the assembly of HBV capsids.

Materials:

  • Cell lysates from HBV-expressing cells treated with test compounds.

  • Agarose and electrophoresis buffer (e.g., TAE).

  • Nitrocellulose membrane.

  • Antibodies against HBV core protein.

  • Detection reagents.

Procedure:

  • Sample Preparation: Prepare cell lysates from cells treated with different concentrations of the test compound.

  • Gel Electrophoresis: Load the lysates onto a native agarose gel and perform electrophoresis to separate the capsid particles.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection: Visualize the bands corresponding to HBV capsids. Class II CpAMs typically show an increase in the intensity of the capsid band, representing the formation of empty capsids.

cccDNA Quantification by qPCR

This method quantifies the amount of covalently closed circular DNA (cccDNA), the stable viral episome, in infected cells.

Objective: To measure the effect of test compounds on the formation or stability of HBV cccDNA.

Materials:

  • DNA extracts from HBV-infected cells (e.g., primary human hepatocytes or HepG2-NTCP cells).

  • Exonucleases (e.g., T5 exonuclease or Plasmid-Safe ATP-dependent DNase) to remove non-cccDNA forms.[8]

  • qPCR primers and probes specific for cccDNA.

  • qPCR instrument and reagents.

Procedure:

  • DNA Extraction: Extract total DNA from infected cells treated with test compounds.

  • Exonuclease Digestion: Treat the DNA extracts with an exonuclease to specifically degrade linear and relaxed circular HBV DNA, leaving the cccDNA intact.

  • qPCR Amplification: Perform qPCR using primers that specifically amplify a region of the cccDNA.

  • Quantification: Determine the copy number of cccDNA relative to a housekeeping gene to normalize for cell number.

  • Data Analysis: Compare the levels of cccDNA in treated versus untreated cells to determine the inhibitory effect of the compound.

Summary and Outlook

This compound emerges as a potent second-generation CAM-E with a distinct pyrazole structure. Its in vitro antiviral activity against HBV DNA replication is comparable to other leading second-generation CpAMs. While direct comparative data on cccDNA inhibition is still emerging, the available information suggests that, like other CAM-Es, it has the potential to impact the cccDNA pool.

The landscape of second-generation CpAMs is diverse, with each compound exhibiting a unique profile of potency, resistance, and pharmacokinetics. Bersacapavir and Vebicorvir have shown significant promise in clinical trials, demonstrating potent viral suppression. NVR 3-778, while effective in preclinical studies, faced challenges in clinical development.

The development of resistance remains a key consideration for the long-term efficacy of CpAMs. The identification of specific resistance mutations for this compound and other CpAMs highlights the importance of combination therapy, likely with nucleos(t)ide analogues, to mitigate the risk of treatment failure.

Future research should focus on direct head-to-head comparative studies to better delineate the relative strengths and weaknesses of these promising antiviral agents. A deeper understanding of their effects on cccDNA persistence and the host immune response will be crucial in realizing the full potential of CpAMs in achieving a functional cure for chronic hepatitis B.

References

Validating Pan-Genotypic Antiviral Activity of Canocapavir: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial investigations into Canocapavir have revealed a crucial distinction in its antiviral target. Contrary to the initial query regarding its activity against Hepatitis C Virus (HCV), this compound (also known as ZM-H1505R) is a novel antiviral agent specifically developed for the treatment of Hepatitis B Virus (HBV) infection. It functions as a capsid assembly modulator, a class of antivirals that interfere with the formation of the viral capsid.

This guide, therefore, pivots to provide a comprehensive comparison of this compound's demonstrated anti-HBV activity and its unique mechanism of action, supported by available experimental data.

Executive Summary

This compound is a potent, orally bioavailable small molecule that targets the HBV core protein (HBc).[1] It is classified as a Core protein Allosteric Modulator (CpAM) that induces the formation of non-functional, empty viral capsids, thereby disrupting the HBV replication cycle.[2][3] Clinical trial data has demonstrated its ability to significantly reduce HBV DNA and pgRNA levels in patients with chronic hepatitis B.[4][5] This document will detail the mechanism of action of this compound, present its antiviral efficacy in comparison to other HBV treatments, and provide an overview of the experimental protocols used to validate its activity.

Mechanism of Action

This compound represents a distinct class of pyrazole-based CpAMs.[2] Its primary mechanism involves binding to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein.[2][3] This binding event triggers an allosteric change in the HBc linker region, leading to the accelerated assembly of empty capsids that lack the viral pregenomic RNA (pgRNA).[2][3] Consequently, the encapsidation of pgRNA is prevented, a critical step for viral replication.[2][6]

Furthermore, this compound has been shown to interfere with the interaction between the HBV core protein and the large surface protein, which diminishes the production of empty virions.[3] It also reduces the egress of naked capsids from infected cells.[2][6]

cluster_HBV_Replication HBV Replication Cycle cluster_Canocapavir_Action This compound Mechanism of Action pgRNA pgRNA Encapsidation pgRNA Encapsidation pgRNA->Encapsidation HBc HBV Core Protein (HBc) Capsid Viral Capsid Assembly HBc->Capsid Empty_Capsid Empty Capsid Formation HBc->Empty_Capsid Capsid->Encapsidation Viral_DNA_Synthesis Viral DNA Synthesis Encapsidation->Viral_DNA_Synthesis Virion_Assembly Virion Assembly & Egress Viral_DNA_Synthesis->Virion_Assembly This compound This compound This compound->HBc This compound->Virion_Assembly Inhibits Egress Empty_Capsid->Inhibition_Encapsidation

Caption: Mechanism of this compound in disrupting the HBV replication cycle.

Comparative Antiviral Activity

Clinical and preclinical studies have demonstrated the potent antiviral activity of this compound against HBV.

Table 1: In Vitro Antiviral Activity of this compound
Cell LineEC50 (µM)Cytotoxicity (CC50 in µM)Reference
HepAD380.1185> 24[2]
Table 2: Phase 1b Clinical Trial Results of this compound in Chronic Hepatitis B Patients (28-day treatment)
DosageMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)Reference
50 mg-1.54-1.53[4][5]
100 mg-2.50-2.35[4][5]
200 mg-2.75-2.34[4][5]
Placebo-0.47-0.17[4][5]

These results highlight the dose-dependent antiviral efficacy of this compound in reducing key markers of HBV replication.

Experimental Protocols

The validation of this compound's antiviral activity involves several key experimental methodologies.

Cell-Based HBV Replication Assay

This assay is fundamental to determining the in vitro efficacy of antiviral compounds against HBV.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HBV replication in a cell culture model.

Methodology:

  • Cell Culture: HepAD38 cells, a human hepatoblastoma cell line that supports tetracycline-inducible HBV replication, are commonly used.[2] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM)/F12 medium supplemented with fetal bovine serum, antibiotics, and G418.[2]

  • Induction of HBV Replication: HBV replication is initiated by the withdrawal of tetracycline (B611298) from the culture medium.[2]

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 2-6 days).[2]

  • Quantification of HBV DNA: Intracellular capsid-associated HBV DNA is extracted and quantified using real-time quantitative PCR (qPCR).[2]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the log concentration of this compound.

cluster_workflow HBV Replication Assay Workflow A Seed HepAD38 cells B Induce HBV replication (remove tetracycline) A->B C Treat with this compound (serial dilutions) B->C D Incubate for 2-6 days C->D E Extract intracellular capsid-associated HBV DNA D->E F Quantify HBV DNA (qPCR) E->F G Calculate EC50 F->G

Caption: Experimental workflow for the cell-based HBV replication assay.

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Culture and Treatment: Cells are seeded and treated with this compound under the same conditions as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus drug concentration.

Conclusion

This compound is a promising, mechanistically distinct antiviral agent for the treatment of chronic Hepatitis B. Its mode of action as a capsid assembly modulator that induces the formation of empty capsids provides a novel approach to inhibiting HBV replication. The data presented demonstrates its potent in vitro and in vivo activity, supporting its ongoing clinical development. It is important for the research community to accurately classify this compound as an anti-HBV agent to ensure its proper evaluation and potential application in combating this global health challenge.

References

Canocapavir in Combination: A Synergistic Approach to Combat Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Synergistic Effects of Canocapavir with other Anti-HBV Agents.

This compound (formerly ZM-H1505R) is a novel, orally bioavailable pyrazole (B372694) compound that acts as a potent, second-generation core protein allosteric modulator (CpAM) for the treatment of chronic hepatitis B (CHB).[1][2][3][4] As a Type II CpAM, its primary mechanism of action involves accelerating the assembly of empty, non-infectious hepatitis B virus (HBV) capsids that are devoid of the viral pregenomic RNA (pgRNA).[1][3][5] This disruption of the viral life cycle not only prevents the formation of new infectious virions but also interferes with the interaction between the HBV core protein and the large surface protein, thereby reducing the production of empty subviral particles.[1][6] Emerging preclinical and clinical data suggest that this compound, when used in combination with other anti-HBV agents, particularly nucleos(t)ide analogues (NAs), may offer a synergistic effect, leading to a more profound and sustained antiviral response. This guide provides a comprehensive comparison of this compound's performance, both as a monotherapy and in the context of combination regimens, supported by available experimental data and detailed methodologies.

Comparative Antiviral Activity

Clinical studies have demonstrated the potent antiviral activity of this compound as a monotherapy in patients with chronic hepatitis B. Treatment for 28 days resulted in a significant, dose-dependent reduction in both HBV DNA and pgRNA levels.

Table 1: Antiviral Activity of this compound Monotherapy in CHB Patients (28-Day Treatment)

This compound DoseMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)
50 mg-1.54[4][7][8]-1.53[4][7][8]
100 mg-2.50[4][7][8]-2.35[4][7][8]
200 mg-2.75[4][7][8]-2.34[4][7][8]
Placebo-0.47[4][7][8]-0.17[4][7][8]

While specific quantitative data on the synergistic effects of this compound with other anti-HBV agents from peer-reviewed preclinical studies are emerging, the established mechanism of action for CpAMs provides a strong rationale for their combined use with NAs. NAs, such as Entecavir (ETV) and Tenofovir, inhibit the reverse transcriptase activity of the viral polymerase, a step downstream of capsid formation. By targeting two distinct stages of the HBV life cycle, the combination of this compound and an NA is expected to exhibit a synergistic antiviral effect. This hypothesis is supported by preclinical studies on other CpAMs, which have demonstrated synergy when combined with NAs.[1]

Ongoing clinical trials are designed to quantify this synergistic effect. A Phase 3 trial is currently evaluating the efficacy and safety of this compound in combination with NAs compared to NA monotherapy in CHB patients who have been on NA treatment for at least one year. A Phase 2a study is also assessing the combination of this compound with Entecavir. The primary endpoints of these studies will provide crucial data on the enhanced viral load reduction and potential for functional cure with this combination therapy.

Mechanisms of Action and Synergy

The distinct mechanisms of action of this compound and NAs form the basis for their expected synergistic interaction.

HBV_Lifecycle_Inhibition cluster_host_cell Hepatocyte cluster_inhibitors Therapeutic Intervention cccDNA cccDNA (in nucleus) pgRNA pgRNA Transcription cccDNA->pgRNA CoreAssembly Capsid Assembly (pgRNA encapsidation) pgRNA->CoreAssembly ReverseTranscription Reverse Transcription CoreAssembly->ReverseTranscription VirionSecretio Virion Secretion ReverseTranscription->VirionSecretio Infection of\nnew cells Infection of new cells This compound This compound (CpAM) This compound->CoreAssembly Inhibits pgRNA encapsidation NAs Nucleos(t)ide Analogues (NAs) NAs->ReverseTranscription Inhibits reverse transcriptase

Caption: Dual inhibition of the HBV life cycle by this compound and Nucleos(t)ide Analogues.

Experimental Protocols

The assessment of synergistic, additive, or antagonistic effects of antiviral drug combinations is typically performed using in vitro cell culture models. The checkerboard assay is a standard method for this purpose.

Checkerboard Assay for Antiviral Synergy

Objective: To determine the in vitro interaction of this compound and a nucleos(t)ide analogue (e.g., Entecavir) against HBV replication.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium and supplements

  • This compound (stock solution of known concentration)

  • Nucleos(t)ide analogue (e.g., Entecavir, stock solution of known concentration)

  • 96-well cell culture plates

  • Reagents for quantifying HBV DNA (e.g., qPCR)

  • Cell viability assay (e.g., MTS or MTT)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Drug Dilution Matrix: Prepare serial dilutions of this compound horizontally and a second antiviral agent (e.g., Entecavir) vertically in the 96-well plate. This creates a matrix of wells with varying concentrations of each drug, both alone and in combination. Include wells with no drugs (virus control) and wells with cells only (no virus control).

  • Treatment: Add the drug dilutions to the corresponding wells of the cell culture plate.

  • Incubation: Incubate the plates for a defined period (e.g., 6-8 days), replacing the culture medium with fresh medium containing the appropriate drug concentrations every 2-3 days.

  • Quantification of HBV DNA: After incubation, harvest the cell culture supernatant and extract the viral DNA. Quantify the amount of HBV DNA in each well using real-time PCR.

  • Cell Viability Assay: Assess the cytotoxicity of the drug combinations by performing a cell viability assay on the treated cells.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and for each combination.

    • The interaction between the two drugs is determined by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit viral replication by x%, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit viral replication by x%.

    • Interpretation of CI values:

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

Checkerboard_Workflow cluster_setup Assay Setup cluster_incubation Treatment & Incubation cluster_analysis Data Acquisition & Analysis A Seed HBV-producing cells in 96-well plate D Create combination matrix in plate A->D B Prepare serial dilutions of this compound (Drug A) B->D C Prepare serial dilutions of NA (Drug B) C->D E Add drug combinations to cells D->E F Incubate for 6-8 days E->F G Quantify supernatant HBV DNA (qPCR) F->G H Assess cell viability (MTS/MTT assay) F->H I Calculate Combination Index (CI) G->I H->I

Caption: Experimental workflow for a checkerboard synergy assay.

Logical Framework for Combination Therapy

The rationale for combining this compound with other anti-HBV agents is based on a multi-pronged attack on the viral life cycle, which is anticipated to lead to a more profound and durable antiviral response, potentially increasing the rates of functional cure.

Logical_Framework cluster_agents Antiviral Agents cluster_effects Antiviral & Immunological Effects cluster_outcomes Clinical Outcomes This compound This compound (CpAM) ReducedReplication Profound reduction in HBV replication This compound->ReducedReplication NA Nucleos(t)ide Analogue (NA) NA->ReducedReplication Immunomodulator Immunomodulator (e.g., IFN) ImmuneRestoration Restoration of host anti-HBV immunity Immunomodulator->ImmuneRestoration AntigenReduction Decreased viral antigen load ReducedReplication->AntigenReduction AntigenReduction->ImmuneRestoration SVR Sustained Virologic Response (SVR) ImmuneRestoration->SVR FunctionalCure Increased rate of Functional Cure SVR->FunctionalCure

Caption: Rationale for combination therapy leading to functional cure.

Conclusion

This compound represents a promising new class of anti-HBV agents with a distinct mechanism of action. While it demonstrates significant antiviral activity as a monotherapy, its true potential may be realized in combination with other established therapies like nucleos(t)ide analogues. The synergistic targeting of different stages of the HBV life cycle holds the promise of achieving deeper and more durable viral suppression, a critical step towards achieving a functional cure for chronic hepatitis B. The results of ongoing clinical trials are eagerly awaited to confirm the clinical benefits of this combination approach.

References

A Comparative Guide to Head-to-Head Clinical Trial Designs for Canocapavir and Other HBV Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is evolving, with capsid assembly modulators (CAMs) emerging as a promising class of antiviral agents. These molecules target the hepatitis B virus (HBV) core protein, a crucial component in the viral lifecycle, thereby inhibiting viral replication and potentially leading to a functional cure. This guide provides a comparative overview of Canocapavir and other prominent capsid inhibitors in clinical development, focusing on their reported clinical trial data and the design of potential head-to-head clinical trials.

Mechanism of Action of HBV Capsid Assembly Modulators

Capsid assembly modulators interfere with the proper formation of the viral capsid.[1][2] This disruption can occur through two primary mechanisms:

  • Class I CAMs: Induce the formation of aberrant, non-capsid structures that are non-functional.[2][3]

  • Class II CAMs: Accelerate the assembly of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, thus preventing the formation of new infectious virus particles.[4][5]

This dual action of inhibiting new virus production and potentially preventing the establishment of the covalently closed circular DNA (cccDNA) reservoir makes CAMs an attractive therapeutic strategy.[4][6]

Comparative Efficacy of HBV Capsid Inhibitors

While direct head-to-head clinical trials are limited, data from individual studies provide insights into the antiviral activity of various capsid inhibitors. The following tables summarize key efficacy endpoints from Phase 1b and Phase 2 clinical trials.

Table 1: Antiviral Activity of this compound (ZM-H1505R) in CHB Patients (28-Day Treatment) [7][8]

DoseMean Maximum HBV DNA Decline (log10 IU/mL)Mean Maximum pgRNA Decline (log10 copies/mL)
50 mg-1.54-1.53
100 mg-2.50-2.35
200 mg-2.75-2.34
Placebo-0.47-0.17

Table 2: Antiviral Activity of Other Capsid Inhibitors in CHB Patients

Compound (Company)Study PhaseTreatment DurationKey Efficacy Results
Bersacapavir (JNJ-56136379) (Janssen)Phase 2b (REEF-1)48 weeksIn combination with a nucleos(t)ide analogue (NA), showed pronounced reductions in HBV DNA and HBV RNA, but did not meet the primary endpoint for HBsAg loss.[9][10]
Phase 1b28 daysMean 2.70 log10 reduction in serum HBV DNA from baseline with the 250 mg once-daily dose.[11]
Vebicorvir (B611651) (ABI-H0731) (Assembly Biosciences)Phase 224 weeksVebicorvir + Entecavir (B133710) led to a greater mean reduction in HBV DNA (-4.45 log10 IU/mL) compared to Placebo + Entecavir (-3.30 log10 IU/mL) at week 12.[12]
Phase 2 Extension>12-18 monthsDid not achieve a meaningful rate of sustained virologic response (SVR) after treatment discontinuation.[13]
ABI-4334 (Assembly Biosciences)Phase 1b28 daysMean HBV DNA reductions of 2.9 and 3.2 log10 IU/mL for the 150 mg and 400 mg doses, respectively.[14]

Comparative Safety and Tolerability

Across the reported studies, capsid inhibitors have generally been well-tolerated.

Table 3: Summary of Safety Findings for HBV Capsid Inhibitors

CompoundKey Safety and Tolerability Observations
This compound (ZM-H1505R) Well-tolerated, with the majority of adverse events being grade I or II in severity. No serious adverse events were reported, and no patients withdrew from the study.[7][8] The most common adverse event seen in a first-in-human study was increased alanine (B10760859) aminotransferase (ALT).[15][16]
Bersacapavir (JNJ-56136379) Generally well-tolerated. In the REEF-1 trial, 2% of patients had serious adverse events related to the study treatment.[9] Viral breakthrough with the T33N resistance variant was observed with monotherapy but not in combination with an NA.[10]
Vebicorvir (ABI-H0731) Generally safe and well-tolerated with few discontinuations due to adverse events.[17] The safety profile in combination with entecavir was similar to placebo plus entecavir, with all treatment-emergent adverse events being Grade 1/2.[12]
ABI-4334 Demonstrated a favorable safety and tolerability profile.[14] In the 150 mg cohort, two grade three lab abnormalities (one ALT elevation and one total bilirubin (B190676) elevation) were observed and resolved with continued dosing.[18]

Experimental Protocols

Standardized and validated assays are crucial for evaluating the efficacy and safety of antiviral agents in clinical trials.

Efficacy Assessments
  • HBV DNA Quantification: Serum HBV DNA levels are typically quantified using real-time polymerase chain reaction (qPCR) assays, such as the COBAS TaqMan HBV test, which has a lower limit of quantification of 20 IU/mL.[13]

  • HBV pgRNA Quantification: Serum and intrahepatic HBV pgRNA levels are measured using reverse transcription-quantitative PCR (RT-qPCR). This marker is important for assessing the direct activity of capsid inhibitors on pgRNA encapsidation.

  • HBsAg and HBeAg Quantification: Levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) are measured using commercial immunoassays to assess the impact on viral protein production and host immune response.

  • HBV Resistance Monitoring: Genotypic analysis of the HBV core gene is performed to detect the emergence of drug-resistant variants.

Safety Assessments
  • Adverse Event Monitoring: All adverse events (AEs) are recorded and graded for severity (e.g., Grade 1-4) and assessed for their relationship to the study drug.

  • Laboratory Tests: Comprehensive laboratory testing includes hematology, clinical chemistry (including liver function tests such as ALT, AST, and bilirubin), and urinalysis.

  • Vital Signs and Electrocardiograms (ECGs): Regular monitoring of vital signs and ECGs is conducted to assess cardiovascular safety.

Visualizing Clinical Trial Design and Mechanisms

Mechanism of Action of HBV Capsid Inhibitors

HBV_Capsid_Inhibitor_MOA cluster_viral_lifecycle HBV Lifecycle in Hepatocyte cluster_inhibition Inhibition by CAMs pgRNA_Polymerase pgRNA-Polymerase Complex Capsid_Assembly Capsid Assembly pgRNA_Polymerase->Capsid_Assembly Encapsidation Core_Dimers Core Protein Dimers Core_Dimers->Capsid_Assembly Mature_Capsid Mature Nucleocapsid (contains pgRNA) Capsid_Assembly->Mature_Capsid Aberrant_Capsid Aberrant/Empty Capsids (Non-functional) Capsid_Assembly->Aberrant_Capsid Reverse_Transcription Reverse Transcription (HBV DNA synthesis) Mature_Capsid->Reverse_Transcription New_Virions Release of New Virions Reverse_Transcription->New_Virions CAM Capsid Assembly Modulator (CAM) CAM->Core_Dimers CAM->Capsid_Assembly Interferes with assembly Aberrant_Capsid->New_Virions Blocked

Caption: Mechanism of action of HBV capsid assembly modulators.

Hypothetical Head-to-Head Clinical Trial Design

Head_to_Head_Trial_Design Screening Screening & Enrollment (CHB Patients, N=X) Randomization Randomization (1:1:1) Screening->Randomization Arm_A Arm A: This compound + NA Randomization->Arm_A Arm_B Arm B: Comparator CAM + NA Randomization->Arm_B Arm_C Arm C: Placebo + NA Randomization->Arm_C Follow_Up Post-Treatment Follow-up (24 Weeks) Arm_B->Follow_Up Endpoints Primary & Secondary Endpoints Analysis Follow_Up->Endpoints

Caption: A hypothetical Phase 2b head-to-head clinical trial design.

Logical Flow of Data Analysis in a Clinical Trial

Data_Analysis_Workflow cluster_efficacy Efficacy Analysis cluster_safety Safety Analysis Data_Collection Clinical Data Collection (Efficacy & Safety) Data_Cleaning Data Cleaning & Validation Data_Collection->Data_Cleaning Statistical_Analysis Statistical Analysis (e.g., ANOVA, Chi-squared) Data_Cleaning->Statistical_Analysis HBV_DNA_Analysis Change in HBV DNA Statistical_Analysis->HBV_DNA_Analysis HBsAg_Analysis HBsAg Decline/Loss Statistical_Analysis->HBsAg_Analysis SVR_Analysis SVR Rate Statistical_Analysis->SVR_Analysis AE_Analysis Adverse Event Profile Statistical_Analysis->AE_Analysis Lab_Analysis Laboratory Abnormalities Statistical_Analysis->Lab_Analysis Results_Interpretation Interpretation of Results Reporting Clinical Study Report & Publication Results_Interpretation->Reporting HBV_DNA_Analysis->Results_Interpretation HBsAg_Analysis->Results_Interpretation SVR_Analysis->Results_Interpretation AE_Analysis->Results_Interpretation Lab_Analysis->Results_Interpretation

Caption: Logical workflow for clinical trial data analysis.

Conclusion

Capsid assembly modulators, including this compound, Bersacapavir, Vebicorvir, and ABI-4334, have demonstrated potent antiviral activity in early-phase clinical trials. While direct comparative data is not yet available, the existing results suggest that these compounds are generally safe and effective in reducing HBV DNA and RNA levels. Future head-to-head clinical trials will be essential to directly compare the efficacy and safety profiles of these promising agents and to determine their optimal role in combination therapy for achieving a functional cure for chronic hepatitis B.

References

Canocapavir's Efficacy in Chronic Hepatitis B: A Comparative Analysis Against the Current Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel capsid assembly modulator, canocapavir, with the current standard of care treatments for chronic hepatitis B (CHB), including nucleos(t)ide analogs (NAs) and pegylated interferon (PEG-IFN). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data.

Executive Summary

Chronic hepatitis B remains a significant global health challenge. Current treatments can effectively suppress the hepatitis B virus (HBV) but rarely lead to a functional cure. This compound, a novel HBV core protein allosteric modulator, represents a new therapeutic approach by targeting viral capsid assembly.[1][2] This guide summarizes the available efficacy data for this compound from early clinical trials and compares it with the established performance of standard-of-care therapies, Entecavir (B133710) (ETV) and Tenofovir (B777) Alafenamide (TAF), and PEG-IFN. While direct comparative trial data is not yet available, this guide provides a framework for understanding the potential of this compound in the evolving landscape of CHB treatment.

Data Presentation: Comparative Efficacy

The following tables summarize the efficacy of this compound and the current standard of care in key virological markers. It is crucial to note that the data for this compound is from a Phase 1b trial, while the data for standard-of-care treatments are from various larger-scale and longer-duration studies.[3][4]

Table 1: Comparison of HBV DNA Reduction

TreatmentStudy/Trial PhaseDurationMean Maximum HBV DNA Reduction (log10 IU/mL)Citation(s)
This compound (50 mg) Phase 1b28 days-1.54[3][4]
This compound (100 mg) Phase 1b28 days-2.50[3][4]
This compound (200 mg) Phase 1b28 days-2.75[3][4]
Placebo Phase 1b28 days-0.47[3][4]
Entecavir (ETV) Various48 weeks~5.92[5]
Tenofovir Alafenamide (TAF) Various48 weeks~5.78[5]

Table 2: Comparison of HBeAg Seroconversion and HBsAg Loss

TreatmentStudy/Trial PhaseDurationHBeAg Seroconversion RateHBsAg Loss/Seroclearance RateCitation(s)
This compound Phase 1b28 daysNot ReportedNot Reported[3][4]
Entecavir (ETV) Various3 years~41.3%Rare[6]
Tenofovir Alafenamide (TAF) Various3 years~40.2%Rare[6]
Pegylated Interferon (PEG-IFN) Various48 weeks~32%~3%[7]

Mechanism of Action

The differing mechanisms of action of this compound and the standard of care treatments are crucial to understanding their potential for combination therapy and achieving a functional cure.

This compound: Capsid Assembly Modulation

This compound is a core protein allosteric modulator (CpAM) that disrupts the normal assembly of the HBV capsid.[1][2] This leads to the formation of non-functional or empty capsids, which prevents the encapsidation of the viral pregenomic RNA (pgRNA).[1][2][3][4] By interfering with this critical step in the viral lifecycle, this compound effectively reduces the production of new infectious virus particles.[1][2]

Nucleos(t)ide Analogs (NAs): Inhibition of Reverse Transcription

Entecavir and Tenofovir are potent inhibitors of the HBV polymerase, a viral enzyme essential for replication.[8][9][10][11] They act as chain terminators after being incorporated into the newly synthesized viral DNA, thus halting the reverse transcription of pgRNA into HBV DNA.[8][9][10][11] While highly effective at suppressing viral replication, NAs do not eliminate the stable covalently closed circular DNA (cccDNA) in the nucleus of infected liver cells, which is the template for viral replication.[7]

Pegylated Interferon (PEG-IFN): Immunomodulation and Direct Antiviral Effects

PEG-IFN has a dual mechanism of action. It exhibits direct antiviral effects by inducing the expression of interferon-stimulated genes (ISGs) that can inhibit various stages of the HBV lifecycle.[7][12][13][14][15] Additionally, it modulates the host's innate and adaptive immune responses to better recognize and eliminate infected hepatocytes.[7][12][14]

Experimental Protocols

A summary of the methodologies used for the key efficacy assessments is provided below.

HBV DNA Quantification: Real-Time Quantitative PCR (qPCR)

Objective: To measure the amount of HBV DNA in a patient's serum or plasma.

Methodology:

  • DNA Extraction: Viral DNA is extracted from the patient's serum or plasma sample.[16][17]

  • PCR Amplification: The extracted DNA is subjected to real-time PCR using primers and probes that specifically target a conserved region of the HBV genome.[16][18][19][20]

  • Quantification: The amount of amplified DNA is measured in real-time by detecting a fluorescent signal.[16][20] A standard curve, generated from known concentrations of HBV DNA, is used to quantify the viral load in the patient sample, typically reported in International Units per milliliter (IU/mL).[19][20]

HBsAg and HBeAg Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To detect and quantify the levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in serum or plasma.

Methodology:

  • Coating: Microwell plates are coated with monoclonal antibodies specific to HBsAg or HBeAg.[21][22][23][24]

  • Sample Incubation: The patient's serum or plasma is added to the wells, and if the respective antigen is present, it will bind to the coated antibodies.[21][22][25]

  • Conjugate Addition: An enzyme-conjugated secondary antibody that also recognizes the antigen is added, forming a "sandwich" complex.[21][22][23]

  • Substrate Reaction: A substrate is added that reacts with the enzyme to produce a color change.[21][23][25]

  • Detection: The intensity of the color is measured using a microplate reader, which is proportional to the amount of antigen present in the sample.[21][25]

Visualizations

HBV Lifecycle and Drug Targets

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_drugs Drug Targets Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating ToNucleus 3. Transport to Nucleus Uncoating->ToNucleus cccDNA 4. cccDNA Formation ToNucleus->cccDNA Transcription 5. Transcription cccDNA->Transcription Host RNA Polymerase pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation 7. Encapsidation pgRNA->Encapsidation Translation 6. Translation mRNAs->Translation ViralProteins Viral Proteins Translation->ViralProteins CoreProtein Core Protein (HBcAg) ViralProteins->CoreProtein Polymerase HBV Polymerase ViralProteins->Polymerase CoreProtein->Encapsidation Polymerase->Encapsidation CapsidAssembly Capsid Assembly Encapsidation->CapsidAssembly ReverseTranscription 8. Reverse Transcription Assembly 9. Assembly ReverseTranscription->Assembly CapsidAssembly->ToNucleus cccDNA Amplification CapsidAssembly->ReverseTranscription Release 10. Release Assembly->Release HBV_Virion New HBV Virion Release->HBV_Virion This compound This compound This compound->Encapsidation NAs Nucleos(t)ide Analogs (Entecavir, Tenofovir) NAs->ReverseTranscription PEG_IFN PEG-IFN PEG_IFN->cccDNA  Degradation PEG_IFN->Transcription  Inhibition PEG_IFN->ViralProteins  Inhibition Efficacy_Workflow cluster_patient Patient Samples cluster_analysis Laboratory Analysis cluster_outcome Efficacy Endpoints Patient Chronic Hepatitis B Patient BloodSample Blood Sample Collection Patient->BloodSample SerumPlasma Serum/Plasma Separation BloodSample->SerumPlasma DNA_Extraction HBV DNA Extraction SerumPlasma->DNA_Extraction ELISA ELISA SerumPlasma->ELISA Directly qPCR Real-Time qPCR DNA_Extraction->qPCR HBV_DNA_Quant HBV DNA Quantification (Viral Load) qPCR->HBV_DNA_Quant HBsAg_Quant HBsAg Quantification ELISA->HBsAg_Quant HBeAg_Quant HBeAg Quantification ELISA->HBeAg_Quant VirologicResponse Virologic Response HBV_DNA_Quant->VirologicResponse SerologicResponse Serologic Response HBsAg_Quant->SerologicResponse HBeAg_Quant->SerologicResponse

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Canocapavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the vital work of drug development, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Canocapavir, aligning with established safety protocols and regulatory frameworks to protect both laboratory personnel and the environment. Adherence to these guidelines is paramount for maintaining a safe and compliant research environment.

Core Disposal Protocol

The recommended and safest method for disposing of this compound and related contaminated materials is through a licensed hazardous waste management company. These specialized firms are equipped to handle and transport pharmaceutical waste in compliance with all regulatory standards. Incineration at an approved hazardous waste facility is a typical disposal method for such compounds.[1]

Crucially, never dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination of soil and water systems.[1]

Step-by-Step Laboratory Disposal Procedures

The following table outlines the procedural steps for the safe handling and disposal of this compound waste within a laboratory setting.

StepProcedureKey Considerations
1. Waste Identification & Segregation Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., vials, syringes, gloves), and materials used for spill cleanup.[1]Segregate this compound waste from other chemical and biological waste to ensure proper handling.[1] All regulated medical waste must be segregated into properly labeled receptacles.[2]
2. Waste Containment & Labeling Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1] Sharps must be collected in rigid, leak-proof, puncture-resistant containers.[2]The label must include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1] Containers should be closable and lined with non-soluble bags where appropriate.[3]
3. Secure Storage Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be locked or otherwise secured to prevent unauthorized access.[1]If necessary, refrigerate or freeze waste to delay putrefaction.[2]
4. Professional Disposal Arrange for the collection of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1]Ensure all required documentation for waste transfer is completed accurately.
5. Spill & Decontamination Procedures In the event of a spill, ensure appropriate Personal Protective Equipment (PPE) is worn, including safety glasses, gloves, and protective clothing.[1]Dry Spills: Carefully clean up the material to avoid generating dust. Dampening the material with a suitable solvent may be appropriate. Liquid Spills: Absorb the spill with an inert material or universal binders.[1] All materials used for spill cleanup must be disposed of as hazardous waste.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during research involving this compound.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Secure Storage & Final Disposal A Experiment with this compound B Identify this compound-Contaminated Waste A->B C Solid Waste (e.g., gloves, vials) B->C D Liquid Waste (e.g., solutions) B->D E Sharps Waste (e.g., needles, contaminated glass) B->E F Labeled Hazardous Solid Waste Container C->F G Labeled Hazardous Liquid Waste Container D->G H Puncture-Resistant Sharps Container E->H I Secure, Designated Storage Area F->I G->I H->I J Collection by Licensed Hazardous Waste Vendor I->J

This compound Waste Disposal Workflow

References

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